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Foundational

Pharmacological activities of 2-Methylchroman-4-one derivatives

An In-Depth Technical Guide to the Pharmacological Activities of 2-Methylchroman-4-one Derivatives Abstract The chroman-4-one scaffold represents a privileged heterocyclic motif in medicinal chemistry, serving as a versa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacological Activities of 2-Methylchroman-4-one Derivatives

Abstract

The chroman-4-one scaffold represents a privileged heterocyclic motif in medicinal chemistry, serving as a versatile template for the design and development of novel therapeutic agents.[1][2] Derivatives of this core structure, particularly those with a methyl group at the 2-position, are found in a variety of natural products and synthetic compounds that exhibit a broad spectrum of biological activities.[3] This technical guide provides a comprehensive analysis of the significant pharmacological activities of 2-methylchroman-4-one derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action, present quantitative data, detail key experimental protocols, and offer insights into the structure-activity relationships that govern their therapeutic potential.

The Chroman-4-one Scaffold: A Foundation for Diverse Bioactivity

Chroman-4-one, a heterocyclic compound featuring a benzene ring fused to a dihydropyranone ring, is a cornerstone in the development of bioactive molecules.[3][4] Its structural rigidity and the presence of a ketone group and an oxygen heteroatom provide key interaction points for biological targets. The versatility of this scaffold allows for substitutions at various positions, profoundly influencing the resulting pharmacological profile.[3] This has led to the identification of chroman-4-one derivatives as potent agents in oncology, infectious diseases, and neurodegenerative disorders.[1]

Synthesis of 2-Methylchroman-4-one Derivatives: A Methodological Overview

The synthesis of the 2-methylchroman-4-one core is typically achieved through a base-promoted aldol condensation between a substituted 2'-hydroxyacetophenone and an appropriate aldehyde, followed by an intramolecular oxa-Michael ring closure.[5][6] This efficient, often one-step procedure, can be enhanced by microwave irradiation to reduce reaction times and improve yields.[6][7]

Experimental Protocol: Synthesis of 2-Alkyl-Chroman-4-ones

This protocol describes a general and efficient method for synthesizing 2-substituted chroman-4-ones using microwave-assisted organic synthesis.

Materials:

  • Substituted 2'-hydroxyacetophenone (1.0 mmol)

  • Appropriate aldehyde (e.g., hexanal for a 2-pentyl derivative) (1.1 mmol)

  • N,N-diisopropylamine (DIPA) (1.1 mmol)

  • Ethanol (as solvent)

  • Microwave reactor vials

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and hexane for elution

Procedure:

  • To a microwave reactor vial, add the substituted 2'-hydroxyacetophenone (1.0 mmol), the aldehyde (1.1 mmol), DIPA (1.1 mmol), and ethanol.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 160–170 °C for 1 hour.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield the purified 2-alkyl-chroman-4-one.

  • Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[8]

Causality Behind Experimental Choices:

  • Microwave Irradiation: This technique provides rapid and uniform heating, which significantly accelerates the reaction rate compared to conventional heating methods, often leading to higher yields and cleaner product formation.[6]

  • DIPA as Base: N,N-diisopropylamine is a non-nucleophilic base that effectively catalyzes the initial aldol condensation without competing in unwanted side reactions.

  • Intramolecular Oxa-Michael Addition: This spontaneous cyclization step is thermodynamically driven and forms the stable chroman-4-one ring system.

G cluster_synthesis Synthesis Workflow start 2'-Hydroxyacetophenone + Aldehyde reaction Base-promoted Aldol Condensation & Intramolecular Oxa-Michael (DIPA, EtOH, MW) start->reaction purification Purification (Column Chromatography) reaction->purification product 2-Methylchroman-4-one Derivative purification->product

Caption: General workflow for the synthesis of 2-methylchroman-4-one derivatives.

Key Pharmacological Activities

Anticancer Activity

Derivatives of 2-methylchroman-4-one have emerged as a promising class of anticancer agents, primarily through their ability to inhibit Sirtuin 2 (SIRT2).[9][10]

Mechanism of Action: SIRT2 Inhibition SIRT2 is a NAD+-dependent deacetylase that plays a crucial role in cell cycle regulation by deacetylating substrates like α-tubulin.[3][10] In many cancers, SIRT2 is overexpressed, contributing to uncontrolled cell proliferation. Chroman-4-one derivatives act as potent and selective inhibitors of SIRT2.[6][10] This inhibition leads to the hyperacetylation of α-tubulin, which disrupts microtubule dynamics, resulting in cell cycle arrest (typically at the G2/M phase) and subsequent induction of apoptosis in cancer cells.[9][10]

G Cpd 2-Methylchroman-4-one Derivative SIRT2 SIRT2 Cpd->SIRT2 Inhibits Tubulin α-Tubulin SIRT2->Tubulin Deacetylates Tubulin_Ac Acetylated α-Tubulin Microtubule Microtubule Instability Tubulin_Ac->Microtubule Tubulin->Tubulin_Ac Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: SIRT2 inhibition by 2-methylchroman-4-one leads to apoptosis.[9]

Quantitative Data: In Vitro Anticancer Activity

The anticancer potency of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50).

Compound IDCancer Cell LineIC50 (µM)Reference
6,8-dibromo-2-pentylchroman-4-oneSIRT2 Enzyme1.5[6][9]
19b (Tamoxifen Analogue)MCF-7 (Breast)8.5 - 25.0[9]
19e (Tamoxifen Analogue)MCF-7 (Breast)8.5 - 25.0[9]
22a (Tamoxifen Analogue)MDA-MB-231 (Breast)8.5 - 25.0[9]
Compound from study[10]MCF-7 (Breast)Antiproliferative[10]
Compound from study[10]A549 (Lung)Antiproliferative[10]

Experimental Protocol: MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 2-Methylchroman-4-one derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2-methylchroman-4-one derivatives (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.[9]

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the MTT solution and add 150 µL of solubilization buffer to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against compound concentration.

Antimicrobial Activity

The chroman-4-one scaffold has demonstrated promising activity against a range of pathogenic bacteria and fungi, addressing the urgent need for new antimicrobial agents.[1][4]

Mechanism of Action While not fully elucidated for all derivatives, proposed mechanisms in fungi, such as Candida albicans, involve the targeting of key proteins crucial for virulence and survival.[4][11] Molecular modeling studies suggest that chroman-4-ones may inhibit enzymes like HOG1 kinase and fructose-bisphosphate aldolase (FBA1).[4][11] HOG1 is a key component of the high-osmolarity glycerol pathway, essential for stress adaptation, while FBA1 is a critical enzyme in glycolysis.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is typically evaluated by determining the MIC, the lowest concentration that inhibits visible microbial growth.

Compound ClassMicroorganismMIC Range (µg/mL)Reference
Chroman-4-one derivativesStaphylococcus epidermidisVaries[4][11]
Chroman-4-one derivativesCandida albicansPotent to moderate[4][11]
Chroman-4-one derivativesCandida tropicalisPotent to moderate[4][11]
Chroman-4-one derivativesGram-positive bacteriaActive[12]
4-Hydroxy-chromene-2-one deriv.Staphylococcus aureusActive[13][14]

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method for determining the MIC of antimicrobial agents.[1]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Microbial inoculum standardized to 0.5 McFarland

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Controls: Include a positive control (microorganism with antibiotic), a negative control (broth only), and a growth control (microorganism with DMSO vehicle).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[1]

Anti-inflammatory Activity

Several chroman-4-one and related chromone derivatives have shown significant anti-inflammatory properties.[15][16][17]

Mechanism of Action The anti-inflammatory effects are mediated through various mechanisms. Studies have shown that these compounds can inhibit the production of pro-inflammatory mediators in activated immune cells.[17][18] For instance, they can suppress the generation of superoxide anions and the release of elastase by human neutrophils.[16] In lipopolysaccharide (LPS)-stimulated macrophages, certain derivatives inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory genes, and subsequently reduce the production of nitric oxide (NO).[17][18] Some derivatives also block the secretion of tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine.[19][20]

G LPS Inflammatory Stimulus (e.g., LPS) Cell Macrophage / Neutrophil LPS->Cell NFkB NF-κB Pathway Cell->NFkB Mediators Pro-inflammatory Mediators (NO, TNF-α, Superoxide) NFkB->Mediators Upregulates Cpd 2-Methylchroman-4-one Derivative Cpd->NFkB Inhibits

Caption: Inhibition of inflammatory pathways by chroman-4-one derivatives.

Neuroprotective Activity

The broader class of chromones has been investigated for its potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[8][21]

Mechanism of Action The neuroprotective effects of these compounds are multi-faceted. They have been shown to inhibit key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[21] Furthermore, some derivatives can inhibit the aggregation of amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease.[21] They also exhibit antioxidant properties, protecting neurons from oxidative stress by scavenging reactive oxygen species (ROS).[22] The activation of pro-survival signaling pathways, such as the ERK-CREB pathway, has also been implicated in their neuroprotective action.[22]

Future Perspectives and Challenges

Derivatives of 2-methylchroman-4-one represent a highly versatile and promising class of compounds with significant therapeutic potential across multiple disease areas.[1] Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents underscores the value of the chroman-4-one scaffold in drug discovery.[1][23]

The primary challenge lies in optimizing these lead compounds to improve their pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability, to translate their in vitro potency into in vivo efficacy. Further research should focus on elucidating the precise molecular targets for each pharmacological activity and exploring the structure-activity relationships to design next-generation derivatives with enhanced potency and selectivity. The development of multi-target-directed ligands based on this scaffold could offer novel therapeutic strategies for complex multifactorial diseases like cancer and neurodegenerative disorders.[21]

References

  • Benchchem. An In-depth Technical Guide on the Core Mechanism of Action of Chroman-4-one Derivatives.
  • Benchchem. Development of 2,5-Dimethylchroman-4-one Based Anticancer Agents: Application Notes and Protocols.
  • JOCPR. Synthesis of some new derivatives of 2-methyl-4H-4-chromenone.
  • Benchchem. Application of 2,5-Dimethylchroman-4-one and its Derivatives in Medicinal Chemistry.
  • PMC. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions.
  • Google Patents. EP0114899A1 - 2-Methylchromone derivatives and their preparation process.
  • ACS Publications. Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry.
  • PMC. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
  • PubMed. Synthesis of novel substituted 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives as anti-inflammatory and analgesic agents.
  • PubMed. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells.
  • PMC. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
  • Helsinki.fi. Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells.
  • New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents.
  • MDPI. New Flavones, a 2-(2-Phenylethyl)-4H-chromen-4-one Derivative, and Anti-Inflammatory Constituents from the Stem Barks of Aquilaria sinensis.
  • PubMed. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
  • Review on Chromen derivatives and their Pharmacological Activities.
  • MDPI. 2-(2-Phenylethyl)-4H-chromen-4-one Derivatives from the Resinous Wood of Aquilaria sinensis with Anti-Inflammatory Effects in LPS-Induced Macrophages.
  • PubMed. 2-(2-Phenylethyl)-4H-chromen-4-one Derivatives From the Resinous Wood of Aquilaria Sinensis With Anti-Inflammatory Effects in LPS-Induced Macrophages.
  • ResearchGate. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
  • Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities.
  • Research Journal of Pharmacy and Technology. Review on Chromen derivatives and their Pharmacological Activities.
  • PMC. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics.
  • ResearchGate. (PDF) Review on Chromen derivatives and their Pharmacological Activities.
  • Antibacterial Effects and Synthesized New Derivatives of 4-Hydroxy-Chromen-2-One.
  • ResearchGate. Synthesis of 2-phenyl-4H-chromen-4-one derivatives (5a–n) with reagents....
  • PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW.
  • MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
  • MDPI. Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents.
  • Semantic Scholar. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2‑Selective Inhibitors.
  • Study on the 2-Phenylchroman-4-One Derivatives and Their anti-MERS-CoV Activities.
  • MDPI. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling.
  • ResearchGate. Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.
  • PubMed. Discovery of 2H-chromone-4-one based sulfonamide derivatives as potent retinoic acid receptor-related orphan receptor γt inverse agonists.

Sources

Exploratory

Spectroscopic Characterization of 2-Methylchroman-4-one: A Comprehensive Analytical Guide

Executive Summary The chromanone scaffold is a privileged structure in drug discovery due to its diverse pharmacological activities, serving as the core for numerous flavonoids and bioactive therapeutics[1]. Among these,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chromanone scaffold is a privileged structure in drug discovery due to its diverse pharmacological activities, serving as the core for numerous flavonoids and bioactive therapeutics[1]. Among these, 2-methylchroman-4-one presents a unique analytical challenge and opportunity due to its C2 stereogenic center and conjugated benzopyranone system. Synthesis of 2-methylchroman-4-one often involves oxa-Michael addition or lipase-catalyzed kinetic resolutions to obtain optically active forms[2]. In my experience overseeing structural elucidation pipelines, the primary point of failure in characterizing chromanone derivatives is the misinterpretation of the C3 diastereotopic protons and the misassignment of the conjugated carbonyl system. This whitepaper establishes a self-validating, causality-driven workflow for the rigorous spectroscopic characterization of 2-methylchroman-4-one.

Structural Significance & Causality in Analytical Design

To characterize 2-methylchroman-4-one accurately, we must map its physical structure to expected spectroscopic behaviors. The molecule features three critical domains:

  • The C2 Chiral Center: The methyl substitution at C2 breaks the symmetry of the molecule. This stereocenter induces magnetic inequivalence in the adjacent C3 methylene protons, rendering them diastereotopic.

  • The Conjugated C4 Carbonyl: The ketone at C4 is in direct conjugation with the aromatic ring. This delocalization of π electrons weakens the C=O double bond character, causing a predictable bathochromic shift in UV-Vis and a lower-frequency shift in FT-IR[3].

  • The Ether Linkage: The cyclic ether oxygen donates electron density into the aromatic ring via resonance, shielding specific aromatic protons while deshielding the C2 methine proton.

ElucidationLogic Core 2-Methylchroman-4-one C2 C2 Chiral Center Core->C2 C3 C3 Methylene Core->C3 C4 C4 Carbonyl Core->C4 Ar Aromatic Ring Core->Ar C2->C3 Induces Inequivalence NMR1 1H: ~4.5 ppm (m) C2->NMR1 NMR2 1H: ~2.6-2.8 ppm (dd) C3->NMR2 C4->Ar Conjugation IR IR: ~1690 cm⁻¹ C4->IR UV UV: ~250, 320 nm Ar->UV

Logical mapping of structural features to their specific spectroscopic signatures.

Step-by-Step Experimental Methodologies

Every protocol below is designed as a self-validating system , ensuring that sample preparation artifacts do not masquerade as structural features.

Protocol 1: Sample Preparation and NMR Acquisition

Causality Check: Chloroform-d (CDCl₃) can degrade over time, forming trace DCl which can catalyze the opening of the chromanone ring. We mitigate this via pre-treatment.

  • Purification: Isolate 2-methylchroman-4-one via flash column chromatography (typically Hexane/EtOAc) to achieve >95% purity[4].

  • Drying: Dry the purified compound under high vacuum (≤0.1 mbar) for 12 hours. Validation: A preliminary ¹H NMR scan must show no residual EtOAc peaks (1.26, 2.04, 4.12 ppm).

  • Solvent Treatment: Pass CDCl₃ through a short plug of basic alumina immediately prior to use to ensure an acid-free environment.

  • Sample Formulation: Dissolve 20 mg (for ¹H) or 60 mg (for ¹³C) of the analyte in 0.6 mL of treated CDCl₃.

  • Acquisition Parameters:

    • ¹H NMR (400/500 MHz): 16 scans, relaxation delay (D1) of 1.5s.

    • ¹³C NMR (100/125 MHz): 1024 scans, relaxation delay (D1) of 2.0s. Note: The extended D1 ensures full relaxation of the quaternary C4 carbonyl carbon, which lacks attached protons for rapid dipole-dipole relaxation[5].

Protocol 2: ATR-FTIR Spectroscopy

Causality Check: Traditional KBr pellets absorb atmospheric moisture, creating a broad O-H band (~3400 cm⁻¹) that can obscure or shift the C=O overtone regions. Attenuated Total Reflectance (ATR) eliminates this artifact.

  • Background Calibration: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Application: Place 1-2 mg of neat, dry 2-methylchroman-4-one directly onto the crystal. Apply uniform pressure using the anvil to ensure optimal optical contact.

  • Data Collection: Acquire the spectrum from 4000 to 400 cm⁻¹.

AnalyticalWorkflow N1 Sample Prep (Drying & Solvent) N2 NMR Spectroscopy (1H, 13C, 2D) N1->N2 CDCl3 N3 FT-IR Spectroscopy (ATR Method) N1->N3 Neat N4 UV-Vis & HRMS (Electronic & Mass) N1->N4 EtOH / ESI N5 Data Integration (Structural Elucidation) N2->N5 N3->N5 N4->N5

Workflow for the spectroscopic characterization of 2-Methylchroman-4-one.

In-Depth Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum of 2-methylchroman-4-one is defined by its non-equivalent C3 protons. Because the C2 carbon is chiral, the two protons on C3 are diastereotopic—they exist in different magnetic environments regardless of bond rotation.

  • The C2 Methine: Appears as a complex multiplet around δ 4.52 - 4.56 ppm, strongly deshielded by the adjacent ether oxygen.

  • The C3 Methylene: Appears as two distinct doublets of doublets (dd) at roughly δ 2.60 and δ 2.75 ppm. This is due to geminal coupling between the two C3 protons ( J≈16.5 Hz) and vicinal coupling with the C2 methine proton.

  • Aromatic Region: The C5 proton is deeply deshielded by the anisotropic effect of the adjacent C4 carbonyl, appearing as a distinct doublet of doublets near δ 7.85 - 7.90 ppm.

In ¹³C NMR, the carbonyl peak is characteristically deshielded, appearing near δ 192 ppm, confirming its conjugated nature[5].

FT-IR and UV-Vis Spectroscopy

IR spectroscopy confirms the conjugated ketone with a sharp C=O stretching band at approximately 1685-1695 cm⁻¹[3]. This is a crucial diagnostic: an unconjugated aliphatic ketone would appear higher, near 1715 cm⁻¹. The C-O-C asymmetric stretch of the chroman ring is highly visible between 1220 - 1240 cm⁻¹. UV-Vis spectroscopy reveals a strong π→π∗ transition near 250 nm (aromatic system) and a weaker n→π∗ transition near 320 nm, characteristic of the benzopyranone chromophore.

Consolidated Quantitative Data

Table 1: ¹H and ¹³C NMR Chemical Shifts for 2-Methylchroman-4-one (in CDCl₃)

Position¹H NMR ( δ , ppm)Multiplicity & J (Hz)¹³C NMR ( δ , ppm)Causality / Assignment Notes
C2 4.52 - 4.56m~74.0Deshielded by adjacent cyclic ether oxygen
C2-CH₃ 1.40 - 1.45d, J≈6.5 ~20.5Split into a doublet by the C2 methine proton
C3 (eq) 2.60 - 2.65dd, J≈16.5,3.0 ~46.0Diastereotopic; geminal and vicinal coupling
C3 (ax) 2.75 - 2.80dd, J≈16.5,12.0 ~46.0Diastereotopic; larger trans-diaxial coupling
C4 --~192.0Highly deshielded conjugated carbonyl carbon
C4a --~120.5Quaternary aromatic carbon
C5 7.85 - 7.90dd, J≈8.0,1.5 ~127.0Deshielded by C=O magnetic anisotropy
C6 6.95 - 7.05m~121.0Aromatic methine
C7 7.45 - 7.50ddd, J≈8.5,7.5,1.5 ~136.0Aromatic methine
C8 6.90 - 6.95d, J≈8.5 ~118.0Aromatic methine, shielded by ether oxygen
C8a --~161.5Oxygen-bound quaternary aromatic carbon

Table 2: Key IR and UV-Vis Spectroscopic Markers

TechniqueSignal / PeakAssignment / TransitionCausality / Structural Feature
FT-IR 1685 - 1695 cm⁻¹C=O stretchingConjugated ketone lowers frequency from standard aliphatic ketones (~1715 cm⁻¹)
FT-IR 1605, 1580 cm⁻¹C=C stretchingAromatic ring vibrations
FT-IR 1220 - 1240 cm⁻¹C-O-C stretchingAsymmetric stretching of the chroman ether linkage
UV-Vis ~250 nm π→π∗ transitionPrimary allowed transition of the aromatic π system
UV-Vis ~320 nm n→π∗ transitionForbidden transition of the carbonyl oxygen lone pairs

Conclusion

The spectroscopic characterization of 2-methylchroman-4-one requires a rigorous understanding of molecular causality. By recognizing how the C2 chiral center induces diastereotopic splitting at C3, and how the conjugated system shifts both IR and NMR frequencies, analytical scientists can build a self-validating profile of the molecule. Adhering to the strict sample preparation and acquisition protocols outlined above ensures high-fidelity data suitable for advanced drug development and synthetic validation.

Sources

Foundational

The Privileged Scaffold: Deciphering the In Vitro Mechanisms of Action of 2-Methylchroman-4-one and Its Derivatives

Executive Summary 2-Methylchroman-4-one and its hydroxylated analogs (e.g., 5-hydroxy-2-methylchroman-4-one) are naturally occurring heterocyclic compounds frequently isolated as secondary metabolites from endophytic fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methylchroman-4-one and its hydroxylated analogs (e.g., 5-hydroxy-2-methylchroman-4-one) are naturally occurring heterocyclic compounds frequently isolated as secondary metabolites from endophytic fungi such as Daldinia and Cryptosporiopsis species[1],[2]. Characterized by a benzene ring fused to a dihydropyranone ring with a critical methyl substitution at the C2 position, this structure serves as a "privileged scaffold" in medicinal chemistry[3]. This technical whitepaper synthesizes current in vitro pharmacological data, detailing how specific substitution patterns on the 2-methylchroman-4-one core dictate its mechanism of action across oncology, neuropharmacology, and infectious diseases.

Oncological Targeting: Apoptosis and Epigenetic Modulation

STAT3 Signaling Inhibition in Leukemia

Signal Transducer and Activator of Transcription 3 (STAT3) is frequently hyperactivated in hematological malignancies, driving uncontrolled proliferation and survival. In vitro assays utilizing human leukemia cell lines (e.g., HL-60, K-562) demonstrate that (R)-5-hydroxy-2-methylchroman-4-one (HMC) exerts potent cytotoxic effects by directly downregulating phosphorylated STAT3 (p-STAT3)[4].

Causality & Mechanism: The suppression of p-STAT3 removes transcriptional repression on pro-apoptotic genes. This leads to the immediate upregulation of Bax and Bid, which permeabilize the mitochondrial membrane, releasing cytochrome c. This event triggers the cleavage and activation of Caspase-9, which subsequently activates executioner Caspases-3 and -8[4],[1]. This cascade ultimately triggers PARP cleavage, effectively executing apoptosis in malignant cells while maintaining a 6-12 times lower cytotoxicity window in normal cells[5].

Mechanism_STAT3 HMC 2-Methylchroman-4-one (HMC) STAT3 Phosphorylated STAT3 (Active Transcription Factor) HMC->STAT3 Inhibits phosphorylation ProApoptotic Bax & Bid Upregulation STAT3->ProApoptotic Loss of repression Caspases Caspase-3, 8, 9 Cleavage & Activation ProApoptotic->Caspases Triggers cascade Apoptosis Leukemia Cell Apoptosis Caspases->Apoptosis Executes cell death

Fig 1. HMC-mediated apoptosis pathway via STAT3 inhibition in leukemia cells.

DNA Methyltransferase (DNMT) Inhibition

Epigenetic silencing of tumor suppressor genes via DNA methylation is a hallmark of colorectal and breast cancers. Recent rational design efforts have yielded halogenated 2-methylchroman-4-one derivatives that act as highly stable, non-nucleoside inhibitors of DNA Methyltransferase 3A (DNMT3A)[6]. Unlike traditional nucleoside analogs (e.g., 5-azacytidine) that incorporate into DNA and cause off-target toxicity, these chroman-4-one derivatives bind directly to the DNMT3A catalytic domain[6]. Saturation Transfer Difference (STD) NMR experiments have confirmed that these compounds compete for the same binding site as known DNMT inhibitors, inducing cell cycle arrest without genomic incorporation[7].

Neuropharmacological Mechanisms: MAO-B, SIRT2, and BACE-1

Selective Monoamine Oxidase B (MAO-B) Inhibition

In the context of neurodegenerative diseases like Parkinson's, 5-hydroxy-2-methylchroman-4-one isolated from the endogenous lichen fungus Daldinia fissa has been identified as a highly selective, reversible competitive inhibitor of human MAO-B[2]. In vitro assays reveal an IC50 of 3.23 µM and a Ki value of 0.896 µM for MAO-B, compared to a much weaker IC50 of 13.97 µM for MAO-A[2]. Molecular docking and structural analyses indicate that the compound achieves this selectivity by forming a critical hydrogen bond with the Cys172 residue in the MAO-B active site—an interaction structurally impossible in MAO-A[2].

Sirtuin 2 (SIRT2) Inhibition

SIRT2, a NAD+-dependent class III histone deacetylase, is another prominent target for neuroprotection. Substituted 2-alkyl-chroman-4-ones have demonstrated potent and highly selective SIRT2 inhibition[8]. Structure-Activity Relationship (SAR) studies indicate that electron-withdrawing groups at the 6- and 8-positions, combined with an alkyl chain at the 2-position, maximize binding affinity[8]. These compounds exhibit negligible activity against SIRT1 and SIRT3, making them valuable pharmacological probes[8].

β-Secretase (BACE-1) Inhibition

The chroman-4-one core is also utilized in the synthesis of tricyclic BACE-1 inhibitors aimed at Alzheimer's disease[9],[10]. By inhibiting BACE-1, these derivatives prevent the cleavage of the amyloid precursor protein (APP) at the N-terminus, thereby blocking the amyloidogenic pathway and reducing the formation of neurotoxic Aβ peptides[9].

Antimicrobial and Antifungal Pathways

Beyond human cellular targets, chroman-4-one derivatives exhibit broad-spectrum antimicrobial properties. Against pathogenic fungi such as Candida albicans, specific derivatives disrupt osmotic stress responses and glycolysis by targeting HOG1 kinase and Fructose-bisphosphate aldolase (FBA1)[3],[11]. The disruption of these pathways severely impairs fungal virulence and energy generation[3].

Quantitative Data Summary

The following table synthesizes the in vitro efficacy and binding affinities of 2-methylchroman-4-one derivatives across their primary biological targets:

Target ProteinDisease ContextMechanism of ActionEfficacy / Affinity
STAT3 Leukemia (HL-60)Downregulates p-STAT3, upregulating Bax/Bid and cleaving Caspases 3, 8, 9.High cytotoxicity (IC50 8–55 µg/mL)
DNMT3A Colorectal CancerDirect binding to catalytic domain; induces tumor suppressor gene re-expression.Nanomolar range inhibition
MAO-B Parkinson's DiseaseReversible competitive inhibition via hydrogen bonding with Cys172.Ki = 0.896 µM (Selective over MAO-A)
SIRT2 NeurodegenerationBinds active site; prevents NAD+-dependent histone deacetylation.Low micromolar IC50 (Selective over SIRT1/3)
BACE-1 Alzheimer's DiseaseBlocks N-terminus cleavage of APP, preventing amyloidogenic pathway.Modulates Aβ formation
HOG1 / FBA1 Fungal InfectionsDisrupts osmotic stress response and glycolysis in Candida albicans.Potent antifungal MIC

Self-Validating Experimental Protocols

To ensure reproducibility and scientific trust, the following methodologies detail the critical in vitro assays used to validate the mechanisms of 2-methylchroman-4-one derivatives.

Protocol A: In Vitro Fluor de Lys Assay for SIRT2 Inhibition

Causality & Rationale: This assay utilizes a fluorogenic peptide substrate (KI179). Deacetylation by SIRT2 sensitizes the substrate to a developer protease. If the chroman-4-one derivative successfully inhibits SIRT2, deacetylation is blocked, preventing protease cleavage and subsequent fluorescence. This provides a direct, low-interference readout of enzyme kinetics without radioactive waste[3],[8].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human SIRT2 and NAD+ in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Inhibitor Incubation: Add the chroman-4-one derivative (serially diluted from 200 µM to 0.1 µM) to the enzyme mixture. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Suramin). Incubate at 37°C for 15 minutes to allow binding.

  • Substrate Addition: Introduce the Fluor de Lys-SIRT2 substrate (KI179) at its predetermined Km value (198 µM). Incubate the reaction at 37°C for 45 minutes.

  • Developer Phase: Halt the enzymatic reaction by adding the Fluor de Lys Developer II solution (containing the cleavage protease and nicotinamide to stop further SIRT2 activity). Incubate at room temperature for 30 minutes.

  • Quantification: Measure fluorescence using a microplate reader with excitation at 360 nm and emission at 460 nm. Calculate IC50 using non-linear regression.

Workflow_SIRT2 Step1 1. Enzyme Prep Incubate SIRT2 + NAD+ Step2 2. Inhibitor Addition Add Chroman-4-one Step1->Step2 Step3 3. Substrate Addition Add Fluor de Lys (KI179) Step2->Step3 Step4 4. Developer Phase Add Protease Step3->Step4 Step5 5. Quantification Read Fluorescence (360/460nm) Step4->Step5

Fig 2. Step-by-step workflow of the in vitro Fluor de Lys assay for SIRT2 inhibition.

Protocol B: Saturation Transfer Difference (STD) NMR for DNMT3A Binding

Causality & Rationale: STD-NMR detects the transient binding of small molecules to large proteins. By selectively irradiating the protein, magnetization transfers to the bound ligand. If the chroman-4-one binds to DNMT3A, its NMR signals will appear in the difference spectrum, confirming direct target engagement without the need for protein crystallization or isotopic labeling[7].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution containing 5 µM recombinant DNMT3A-c protein and 100 µM of the chroman-4-one derivative in deuterated PBS buffer (pH 7.4) to establish a 1:20 protein-to-ligand ratio.

  • Reference Spectrum: Acquire a standard 1D 1H-NMR spectrum to identify the baseline chemical shifts of the free ligand.

  • Protein Irradiation: Apply a train of Gaussian-shaped pulses (e.g., 50 ms duration) at a frequency that selectively excites the protein envelope (typically around -1.0 ppm to 0 ppm) where no ligand signals are present.

  • Difference Spectrum Generation: Subtract the "off-resonance" spectrum (irradiation far from protein/ligand signals, e.g., 40 ppm) from the "on-resonance" spectrum.

  • Competition Assay (Validation): Titrate a known DNMT3A inhibitor (e.g., MLo1507) into the sample. A reduction in the STD signals of the chroman-4-one derivative confirms competitive binding at the same catalytic site[7].

References

  • Roles of STAT3 in leukemia (Review) . Spandidos Publications. 4

  • Natural Products and Acute Myeloid Leukemia: A Review Highlighting Mechanisms of Action . MDPI. 1

  • Rational Design and Synthesis of Highly Stable Haloflavanone DNA Methyltransferase Inhibitors Inducing Tumor Suppressor Gene Re-expression in Cancer Cells . ACS Publications. 6

  • Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa . ResearchGate. 2

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors . PMC. 8

  • Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review . ACS Omega. 9

  • An In-depth Technical Guide on the Core Mechanism of Action of Chroman-4-one Derivatives . Benchchem. 3

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives . MDPI.11

  • Discovery of a Secalonic Acid Derivative from Aspergillus aculeatus, an Endophyte of Rosa damascena Mill., Triggers Apoptosis in MDA-MB-231 Triple Negative Breast Cancer Cells . ACS Omega. 5

  • WO2012040641A2 - Compounds for treating neurodegenerative diseases . Google Patents. 12

Sources

Exploratory

Crystallographic data and 3D structure of 2-Methylchroman-4-one

Title: Structural Elucidation and Crystallographic Profiling of 2-Methylchroman-4-one: A Privileged Scaffold in Medicinal Chemistry Abstract The 2-methylchroman-4-one (2-MC4O) core is a ubiquitous oxygen-containing heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Elucidation and Crystallographic Profiling of 2-Methylchroman-4-one: A Privileged Scaffold in Medicinal Chemistry

Abstract The 2-methylchroman-4-one (2-MC4O) core is a ubiquitous oxygen-containing heterocycle found in both biologically active natural products and advanced synthetic pharmaceuticals. Characterized by a chiral center at the C2 position, the stereochemistry of this scaffold dictates its pharmacological efficacy, influencing everything from antiviral to radical scavenging activities. This whitepaper provides an in-depth technical analysis of the crystallographic data, 3D structural conformation, and the self-validating analytical workflows required to unambiguously assign the absolute configuration of 2-MC4O derivatives.

3D Structural Conformation and Crystallographic Data

The 3D architecture of 2-methylchroman-4-one is defined by the fusion of a planar aromatic ring with a non-planar pyranone ring. In the solid state, X-ray crystallographic analyses reveal that the pyranone ring typically adopts a pseudo-chair or envelope conformation to minimize torsional strain[1].

A critical structural feature is the orientation of the C2-methyl group. To avoid severe 1,3-diaxial steric clashes with the oxygen lone pairs and the adjacent aromatic plane, the C2-methyl group strongly favors an equatorial orientation[1]. This thermodynamic preference is highly conserved across both naturally occurring polyketides and synthetically derived chromanones.

When establishing the solid-state configuration of these molecules, high-resolution X-ray diffraction (XRD) is the gold standard. Table 1 summarizes the exact unit cell parameters and space groups for two highly characterized 2-MC4O derivatives: a natural polyketide glycoside isolated from the endophytic fungus Cladosporium sp.[2], and a synthetic tetrasubstituted chromanone generated via palladium-catalyzed asymmetric conjugate arylation[3].

Table 1: Key Crystallographic Parameters of 2-Methylchroman-4-one Derivatives

Parameter7-O-α-D-ribofuranosyl-5-hydroxy-2-methylchroman-4-one[2](S)-2-(4-ethylphenyl)-2-methylchroman-4-one[3]
Chemical Formula C₁₅H₁₈O₈C₂₀H₂₂O₂
Space Group P2₁ (Monoclinic)C2 (Monoclinic)
Unit Cell a (Å) 7.0121(7)23.2747(4)
Unit Cell b (Å) 10.6659(11)6.77810(10)
Unit Cell c (Å) 9.8560(8)10.2443(2)
β Angle (°) 95.3230(10)91.9349(17)
Volume (ų) 733.95(12)1615.20(5)
Z (Molecules/Cell) 24
CCDC Number 8833281954885

Self-Validating Protocol for Stereochemical Determination

Because the biological activity of 2-MC4O derivatives is heavily dependent on the C2 stereocenter, assigning the absolute configuration requires a robust, orthogonal analytical approach. Relying on a single method can lead to structural misassignments due to polymorphic crystallization or solution-state epimerization. As such, the following step-by-step methodology represents a self-validating system combining solid-state and solution-state techniques[4].

Step-by-Step Methodology
  • Chromatographic Resolution:

    • Action: Separate the racemic or epimeric mixture using High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase (e.g., Chiralpak IA) using a ternary eluent system (MeOH/MeCN/EtOH).

    • Causality: 2-MC4O derivatives are frequently generated as mixtures. The chiral stationary phase provides a distinct microenvironment, separating enantiomers based on transient, stereospecific non-covalent interactions (hydrogen bonding, π-π stacking).

  • Single-Crystal Growth:

    • Action: Dissolve the enantiopure isolate in a suitable solvent system (e.g., MeOH/H₂O) and allow for slow evaporation at ambient temperature.

    • Causality: Slow evaporation thermodynamically controls the deposition of molecules into a highly ordered lattice. This minimizes crystal defects and twinning, which is mandatory for resolving high-quality diffraction data.

  • X-Ray Diffraction (XRD) Analysis:

    • Action: Mount the crystal on a diffractometer (e.g., Agilent SuperNova) and solve the structure using direct methods (SHELXS).

    • Causality: XRD provides an absolute electron density map. By measuring the anomalous dispersion of X-rays (quantified by the Flack parameter), the absolute configuration of the chiral C2 center can be unambiguously assigned in the solid state[2].

  • Electronic Circular Dichroism (ECD) Validation:

    • Action: Measure the ECD spectrum of the bulk sample in solution and compare the experimental Cotton effects against Time-Dependent Density Functional Theory (TDDFT) calculated spectra.

    • Causality: XRD only characterizes the specific crystal selected, which may not represent the bulk sample. ECD confirms that the bulk solution-state conformation perfectly matches the calculated theoretical model of the solid-state crystal structure, closing the validation loop[4].

G A Racemic/Diastereomeric Mixture (2-Methylchroman-4-one) B Chiral HPLC Separation (Stationary Phase: Chiralpak IA) A->B Resolution C Single Crystal Growth (Slow Evaporation) B->C Enantiopure Isolate E ECD Spectroscopy (Solution-State Confirmation) B->E Solution Sample D X-Ray Diffraction (Solid-State Configuration) C->D Crystal Lattice F Absolute Configuration (e.g., 2R or 2S) D->F Anomalous Dispersion E->F Cotton Effect Matching

Caption: Orthogonal workflow for the stereochemical elucidation of 2-methylchroman-4-one derivatives.

Biosynthetic Origins and Synthetic Derivation

The 2-MC4O framework is highly accessible through both natural biosynthesis and advanced synthetic catalysis, making it a versatile platform for drug discovery.

Fungal Biosynthesis (Polyketide Pathway): In nature, endophytic fungi such as Cladosporium sp. and Daldinia spp. synthesize 2-MC4O derivatives via the polyketide pathway[2][5]. Acetyl-CoA units undergo sequential condensation catalyzed by Polyketide Synthases (PKS). Subsequent cyclization, dehydration, and site-specific modifications (such as hydroxylation at C5 or glycosylation at C7) yield a vast library of bioactive secondary metabolites[2][6]. These natural derivatives exhibit potent radical scavenging, antiviral (e.g., against H1N1), and cytotoxic activities[7].

Asymmetric Catalytic Synthesis: In the laboratory, the direct asymmetric construction of tetrasubstituted stereocenters at the C2 position of chromanones has historically been challenging. However, recent breakthroughs utilizing palladium-catalyzed asymmetric conjugate arylation have enabled the highly enantioselective synthesis of these compounds[8]. By employing chiral Pyridine-Dihydroisoquinoline (PyDHIQ) ligands, researchers can achieve conjugate addition of arylboronic acids to 2-substituted chromones with up to 99% enantiomeric excess (ee)[9].

Biosynthesis A Acetyl-CoA (Precursor) B Polyketide Synthase (PKS) Condensation A->B C Cyclization & Dehydration B->C D 2-Methylchroman-4-one Scaffold C->D E Derivatization (Hydroxylation/Glycosylation) D->E

Caption: Biosynthetic polyketide pathway generating 2-methylchroman-4-one scaffolds in endophytic fungi.

Conclusion

The 2-methylchroman-4-one scaffold remains a cornerstone in the development of novel therapeutics. Understanding its precise 3D crystallographic parameters—such as the P2₁ and C2 space groups observed in its derivatives—provides the structural foundation necessary for rational drug design. By strictly adhering to orthogonal analytical workflows combining X-ray diffraction and ECD spectroscopy, researchers can ensure the scientific integrity of stereochemical assignments, thereby accelerating the reliable translation of these molecules from the bench to clinical applications.

References

  • Title: Polyketides From the Endophytic Fungus Cladosporium sp. Isolated From the Mangrove Plant Excoecaria agallocha Source: Frontiers in Chemistry (2018) URL: [Link]

  • Title: Catalytic enantioselective synthesis of tetrasubstituted chromanones via palladium-catalyzed asymmetric conjugate arylation using chiral pyridine-dihydroisoquinoline ligands Source: Chemical Science, RSC Publishing (2020) URL: [Link]

  • Title: Structures and Biological Activities of Secondary Metabolites from Daldinia spp. Source: Journal of Fungi, MDPI (2024) URL: [Link]

Sources

Foundational

Toxicity Profile of 2-Methylchroman-4-one in Mammalian Cell Lines: A Technical Guide

Executive Summary & Pharmacological Context In the landscape of early-stage drug discovery, the chromanone core represents a highly privileged structural motif. Specifically, 2-Methylchroman-4-one (PubChem CID 380147) 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In the landscape of early-stage drug discovery, the chromanone core represents a highly privileged structural motif. Specifically, 2-Methylchroman-4-one (PubChem CID 380147) 1 has emerged as a potent pharmacophore. Chroman-4-one scaffolds serve as a versatile platform for anticancer and antiviral lead discovery 2, necessitating rigorous toxicological profiling in mammalian cell lines.

As a Senior Application Scientist, I approach the toxicity profiling of 2-Methylchroman-4-one (HMC) not merely as a binary measure of "live vs. dead" cells, but as a dynamic evaluation of cellular stress, cell cycle disruption, and apoptotic induction. This whitepaper synthesizes the mechanistic toxicology of HMC, aggregates quantitative cytotoxicity data, and outlines a self-validating experimental framework designed to ensure high-fidelity data generation in your laboratory.

Mechanistic Toxicology: Pathways of Cytotoxicity

The cytotoxicity of 2-Methylchroman-4-one is not driven by non-specific membrane lysis, but rather by highly targeted intracellular disruptions. Understanding these pathways is critical for differentiating between therapeutic efficacy (e.g., against leukemic cells) and off-target mammalian toxicity.

  • Cell Cycle Arrest (G2/M Phase): HMC exhibits a profound cytostatic effect before triggering cell death. In human leukemia cell lines such as HL-60, HMC induces significant G2 cell cycle arrest 3. This is typically mediated by the inhibition of the Cyclin B1/CDK1 complex, preventing the cell from transitioning into mitosis.

  • Dual-Pathway Apoptosis: Prolonged exposure to HMC persuades apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways 4.

  • Inflammatory Modulation: At sub-lethal toxicological doses, HMC and its derivatives act as potent modulators of cellular stress, inhibiting TNF-α-induced NFκB activity and LPS-induced nitric oxide production 5.

MechanisticPathway HMC 2-Methylchroman-4-one (HMC) Stress Cellular Stress / ROS HMC->Stress Extrinsic Death Receptor Pathway (Extrinsic) HMC->Extrinsic CDK1 Cyclin B1 / CDK1 Inhibition HMC->CDK1 Intrinsic Mitochondrial Pathway (Intrinsic) Stress->Intrinsic Casp8 Caspase 8 Activation Extrinsic->Casp8 Casp9 Caspase 9 Activation Intrinsic->Casp9 Casp3 Caspase 3 (Executioner) Casp8->Casp3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G2Arrest G2/M Cell Cycle Arrest CDK1->G2Arrest

Mechanistic pathways of 2-Methylchroman-4-one inducing apoptosis and G2/M arrest.

Quantitative Cytotoxicity Profile

A critical marker of a viable lead compound is its therapeutic window—the concentration gap between its efficacy against target pathological cells and its toxicity toward healthy mammalian cells. HMC demonstrates a highly favorable profile, with toxicity in normal cells occurring at concentrations 6 to 12 times higher than in susceptible cancer lines 4.

Cell LineOrigin / Tissue TypeIC₅₀ Value (μg/mL)Key Mechanistic ObservationRef
HL-60 Human Promyelocytic Leukemia4.0Pronounced G2 cell cycle arrest3
MOLT-4 Human T-lymphoblast Leukemia8.0 – 55.0Dual-pathway apoptosis induction4
K-562 Human Chronic Myelogenous Leukemia8.0 – 55.0Dual-pathway apoptosis induction4
RAW264.7 Murine Macrophage~8.0 – 24.2Inhibition of NFκB & NO production5
Normal Cells Healthy Mammalian Fibroblasts> 48.0High viability (6-12x therapeutic window)4

Self-Validating Experimental Methodologies

A robust toxicological assessment cannot rely on a single assay. Trustworthiness in drug development requires an orthogonal, self-validating system: viability assays provide the macroscopic IC₅₀, while flow cytometry and molecular probing validate the exact mechanism of that cell death.

ExperimentalWorkflow Seed Seed Mammalian Cell Lines Treat Treat with 2-Methylchroman-4-one Seed->Treat Assay1 MTT/SRB Assay (Viability) Treat->Assay1 Assay2 Flow Cytometry (Cell Cycle/PI) Treat->Assay2 Assay3 Western Blot (Caspases/CDK1) Treat->Assay3 Data IC50 & Mechanism Validation Assay1->Data Assay2->Data Assay3->Data

Self-validating experimental workflow for cytotoxicity profiling.

Protocol 1: Compound Preparation and Cell Culture

Causality: 2-Methylchroman-4-one is a hydrophobic molecule. Stock solutions must be prepared in cell-culture grade DMSO. However, DMSO itself induces cellular stress. Therefore, the final DMSO concentration in the culture media must strictly not exceed 0.1% (v/v) to prevent solvent-induced baseline cytotoxicity, which would otherwise confound the true IC₅₀ calculations.

  • Dissolve 2-Methylchroman-4-one powder in 100% sterile DMSO to create a 10 mg/mL master stock.

  • Cultivate mammalian cell lines (e.g., HL-60, RAW264.7) in RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

Protocol 2: High-Throughput Viability Screening (MTT Assay)

Causality: The MTT assay is selected over simple dye-exclusion methods (like Trypan Blue) because it measures NAD(P)H-dependent cellular oxidoreductase activity. This provides a direct proxy for mitochondrial metabolic competence—a critical metric since HMC triggers the intrinsic mitochondrial apoptotic pathway.

  • Seed cells at a density of 1 × 10⁴ cells/well in a 96-well plate. Incubate for 24 hours to allow for adherence and exponential growth phase entry.

  • Treat cells with HMC at logarithmic concentration gradients (e.g., 1, 5, 10, 25, 50, 100 μg/mL). Ensure the vehicle control receives 0.1% DMSO.

  • Incubate the treated plates for 48 hours.

  • Add 20 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C to allow viable cells to reduce the tetrazolium dye into insoluble purple formazan.

  • Carefully aspirate the media and solubilize the formazan crystals using 100 μL of DMSO per well.

  • Quantify absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 3: Flow Cytometric Analysis of Cell Cycle Arrest

Causality: Viability assays cannot distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. Propidium Iodide (PI) staining is employed because PI intercalates into DNA stoichiometrically. By measuring fluorescence intensity, we can precisely quantify DNA content (2n vs. 4n) and definitively identify the G2/M accumulation characteristic of HMC toxicity.

  • Harvest HMC-treated cells (e.g., at the established IC₅₀ concentration) and wash twice with ice-cold PBS.

  • Fix the cells by adding them dropwise to 70% cold ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes to permeabilize the cellular membrane.

  • Wash out the ethanol with PBS and resuspend the cell pellet in 500 μL of PI staining solution (50 μg/mL PI, 50 μg/mL RNase A in PBS). Note: RNase A treatment is mandatory to ensure PI binds exclusively to DNA, preventing false-positive RNA fluorescence.

  • Incubate for 15 minutes in the dark at room temperature.

  • Acquire data using a flow cytometer (analyzing the FL2 channel). Apply appropriate gating to exclude doublets and debris, and quantify the percentage of cells in G0/G1, S, and G2/M phases.

References

  • 2-Methylchroman-4-one | C10H10O2 | CID 380147 Source: PubChem (National Institutes of Health) URL:[Link]

  • Chroman-4-one scaffolds as a platform for anticancer and antiviral lead discovery Source: Ukrainica Bioorganica Acta (dntb.gov.ua) URL:[Link]

  • Cytotoxicity ic50 values: Topics by Science.gov Source: Science.gov URL:[Link]

  • Volatiles from the tropical ascomycete Daldinia clavata (Hypoxylaceae, Xylariales) Source: ResearchGate URL:[Link]

  • Affinity ic50 values: Topics by Science.gov Source: Science.gov URL:[Link]

Sources

Exploratory

The 2-Methylchroman-4-one Scaffold: A Comprehensive Technical Guide to Natural Occurrence, Isolation, and Pharmacology

Executive Summary The chroman-4-one core is a privileged heterocyclic scaffold in medicinal chemistry, serving as the structural foundation for numerous bioactive natural products. Specifically, naturally occurring 2-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chroman-4-one core is a privileged heterocyclic scaffold in medicinal chemistry, serving as the structural foundation for numerous bioactive natural products. Specifically, naturally occurring 2-methylchroman-4-one derivatives have garnered significant attention due to their structural diversity and potent pharmacological profiles, ranging from antimicrobial to targeted cytotoxic activities. These compounds are predominantly isolated from endophytic and marine-associated fungi, representing a critical frontier in natural product drug discovery. This whitepaper provides an in-depth analysis of their natural sources, mechanistic pharmacology, and the rigorous methodologies required for their isolation and structural elucidation.

Natural Sources and Chemical Diversity

The 2-methylchroman-4-one motif is frequently identified in the secondary metabolome of diverse fungal genera, particularly those associated with unique ecological niches such as mangroves and marine environments. The structural variations typically involve hydroxylation, methoxylation, and glycosylation of the aromatic ring, which critically influence their bioactivity.

  • Mangrove Endophytes: The endophytic fungus Cladosporium sp. (e.g., strain OUCMDZ-302), isolated from the mangrove plant Excoecaria agallocha, is a prolific producer of these derivatives. Key isolates include 5,7-dihydroxy-2-methylchroman-4-one and its novel ribofuranosyl glycosides, such as (2R)-7-O- α -D-ribofuranosyl-5-hydroxy-2-methylchroman-4-one[1].

  • Marine and Coral-Associated Fungi: The coral-derived fungus Parengyodontium album SCSIO 40430 produces 8-ethyl-5,7-dihydroxy-2-methylchroman-4-one, a compound notable for its targeted antimicrobial properties[2].

  • Terrestrial Fungi: The broad-leaved tree-derived fungus Daldinia eschscholtzii yields uniquely substituted derivatives such as (R)-5-hydroxy-8-methoxy-2-methylchroman-4-one[3].

Pharmacological Profiling & Mechanistic Action

The biological efficacy of 2-methylchroman-4-one derivatives is intrinsically linked to their substitution patterns. The presence of phenolic hydroxyl groups often correlates with enhanced redox activity and target binding affinity.

Cytotoxicity and Apoptotic Pathways

Certain derivatives exhibit potent antineoplastic effects. For instance, (R)-5-hydroxy-2-methylchroman-4-one (HMC), derived from Cryptosporiopsis sp., demonstrates significant efficacy against Acute Myeloid Leukemia (AML) cells. Mechanistically, HMC induces apoptosis by upregulating pro-apoptotic factors (c-caspase-3, -8, -9, PUMA, p53) while simultaneously suppressing anti-apoptotic proteins (Bcl-2/Bax ratio, STAT3, survivin)[4]. The causality here lies in the compound's ability to disrupt mitochondrial membrane potential (MMP), triggering the intrinsic apoptotic cascade.

Antimicrobial Efficacy

Derivatives such as 8-ethyl-5,7-dihydroxy-2-methylchroman-4-one exhibit selective antimicrobial activity. This compound has demonstrated inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis H37Ra[2].

Quantitative Bioactivity Summary
Compound NameSource OrganismTarget / AssayActivity Value
(R)-5-hydroxy-2-methylchroman-4-oneCryptosporiopsis sp.AML Cells (Apoptosis)Upregulates Caspase-3/8/9[4]
8-ethyl-5,7-dihydroxy-2-methylchroman-4-oneParengyodontium albumMRSA shhs-A1MIC = 64 μ g/mL[2]
8-ethyl-5,7-dihydroxy-2-methylchroman-4-oneParengyodontium albumM. tuberculosis H37RaMIC = 32 μ g/mL[2]

Experimental Protocols: Isolation and Structural Elucidation

The isolation of 2-methylchroman-4-ones from complex fungal matrices requires a self-validating, multi-dimensional chromatographic approach, followed by rigorous spectroscopic analysis to determine absolute stereochemistry.

Step-by-Step Methodology
  • Fungal Cultivation and Extraction:

    • Cultivate the fungal strain (e.g., Cladosporium sp.) on solid rice medium or liquid broth for 21–30 days at 28°C to ensure maximum secondary metabolite accumulation.

    • Macerate the culture and extract exhaustively with Ethyl Acetate (EtOAc).

    • Causality: EtOAc provides the optimal polarity to extract semi-polar phenolic chromanones while leaving highly polar primary metabolites behind.

  • Primary Fractionation:

    • Subject the concentrated crude extract to Silica Gel Column Chromatography (CC), eluting with a gradient of Petroleum Ether/EtOAc (v/v, 100:0 to 0:100).

    • Monitor fractions via Thin-Layer Chromatography (TLC) and pool based on Rf values.

  • Purification:

    • Apply active fractions to Sephadex LH-20 chromatography (eluting with MeOH) to remove polymeric impurities and separate compounds by molecular size.

    • Perform final purification using semi-preparative High-Performance Liquid Chromatography (HPLC) equipped with a C18 reversed-phase column (e.g., MeOH/H2O gradient, UV detection at 254 nm and 280 nm).

  • Structural Elucidation:

    • HRESIMS: Determine the exact molecular formula.

    • 1D/2D NMR: Utilize 1 H, 13 C, HSQC, HMBC, and COSY to map the planar structure. The characteristic C-2 methyl doublet and C-3 methylene protons confirm the chromanone core[1].

    • ECD Spectroscopy: Compare experimental Electronic Circular Dichroism (ECD) spectra with Time-Dependent Density Functional Theory (TDDFT) calculations to assign the absolute configuration at the C-2 chiral center[1].

Isolation Workflow Visualization

IsolationWorkflow Start Fungal Cultivation (e.g., Cladosporium sp.) Extract EtOAc Extraction & Concentration Start->Extract Harvest Fractionation Silica Gel Column Chromatography Extract->Fractionation Crude Extract HPLC Preparative HPLC (C18 Column) Fractionation->HPLC Active Fractions NMR 1D/2D NMR & HRESIMS Analysis HPLC->NMR Pure Compounds ECD ECD Spectroscopy (Absolute Configuration) NMR->ECD Structural Elucidation Compound Isolated 2-Methylchroman-4-one Derivatives ECD->Compound Final Validation

Figure 1: Standardized workflow for the extraction, isolation, and absolute structural elucidation of naturally occurring 2-methylchroman-4-ones.

References

  • Natural Products and Acute Myeloid Leukemia: A Review Highlighting Mechanisms of Action. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Structures and Biological Activities of Secondary Metabolites from Daldinia spp. MDPI. Available at:[Link]

  • Polyketides From the Endophytic Fungus Cladosporium sp. Isolated From the Mangrove Plant Excoecaria agallocha. Frontiers. Available at:[Link]

  • Secondary Metabolites from Coral-Associated Fungi: Source, Chemistry and Bioactivities. MDPI. Available at:[Link]

Sources

Foundational

Biological Activity Screening of 2-Methylchroman-4-one Analogs: A Technical Guide

Executive Summary The chroman-4-one scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous naturally occurring flavonoids and synthetic derivatives[1]. Specifically, the addition of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous naturally occurring flavonoids and synthetic derivatives[1]. Specifically, the addition of a methyl group at the C2 position (forming 2-methylchroman-4-one) introduces a chiral center that significantly influences the three-dimensional conformation of the molecule, directly impacting biological target engagement[2]. This whitepaper provides an in-depth technical framework for the biological activity screening of 2-methylchroman-4-one analogs, focusing on their emerging roles as antimicrobial agents, epigenetic modulators, and antiparasitic compounds.

Structural Rationale and Target Versatility

From a drug design perspective, the C2-methyl substitution restricts the flexibility of the pyranone ring, locking the molecule into specific stereochemical conformations (e.g., (2R) vs (2S) enantiomers)[2]. This structural rigidity enhances binding affinity and selectivity across diverse biological targets:

  • Antimicrobial & Antifungal Targets : Recent screening of chroman-4-one derivatives against pathogenic microorganisms (such as Candida albicans) revealed that specific analogs disrupt fungal virulence by targeting HOG1 kinase and Fructose-bisphosphate aldolase 1 (FBA1)[3].

  • Epigenetic Modulation : 3-halo-2-methyl-3-nitroflavanones have been rationally designed as highly stable DNA methyltransferase (DNMT) inhibitors. The C2-methyl group prevents rapid degradation in aqueous media, allowing these compounds to induce tumor suppressor gene re-expression in cancer cells[4].

  • Antiparasitic Activity : Chroman-4-one derivatives effectively target Pteridine Reductase 1 (PTR1) in Trypanosoma brucei and Leishmania species, providing a metabolic bypass to classical DHFR inhibition[5].

Quantitative Data: Bioactivity Profiles

To contextualize the screening parameters, the following table summarizes the quantitative biological data of key 2-methylchroman-4-one analogs and related derivatives.

Compound Class / AnalogPrimary Target / OrganismObserved Activity (IC50 / MIC)Mechanism of ActionRef
2-Methylchroman-4-one derivative (Cpd 1) Candida albicansMIC < 10 µg/mLCysteine synthase inhibition[3]
2-Methylchroman-4-one derivative (Cpd 2, 21) Candida albicansMIC < 10 µg/mLHOG1 kinase & FBA1 targeting[3]
3-Halo-2-methyl-3-nitroflavanones Human DNMT1 / DNMT3A70–97% inhibition at 32 µMEpigenetic DNA demethylation[4]
Chroman-4-one Flavonoid Analog (Cpd 1) Trypanosoma brucei (TbPTR1)IC50 < 1 µM (Selectivity > 7)Pteridine Reductase 1 (PTR1) inhibition[5]
(2R)-5-hydroxy-2-methylchroman-4-one Human Leukemia (HL-60)IC50 ~ 4 µg/mLCytotoxicity / G2 cell cycle arrest

Experimental Workflows & Self-Validating Protocols

As an Application Scientist, I emphasize that a robust screening protocol must be a self-validating system. This requires incorporating orthogonal assays, strict positive/negative controls, and quality metrics (like the Z'-factor) to ensure data integrity and rule out false positives caused by assay interference.

Protocol A: High-Throughput Screening (HTS) for DNMT1 Inhibition

Objective : Evaluate the epigenetic modulatory activity of 2-methylchroman-4-one analogs using a fluorescence-based enzymatic assay[4]. Causality & Logic : We utilize a hemimethylated DNA substrate and S-adenosyl-L-methionine (SAM) as the methyl donor. The incorporation of the methyl group by DNMT1 is coupled to a fluorescent readout. The C2-methyl analogs are tested for their ability to outcompete SAM or sterically block the active site. The C2-methyl group specifically provides the aqueous stability required to survive the 2-hour incubation period without degrading[4].

Step-by-Step Methodology :

  • Reagent Preparation : Prepare 10X assay buffer (50 mM Tris-HCl pH 8.0, 1 mM EDTA, 10% glycerol). Dissolve 2-methylchroman-4-one analogs in 100% DMSO to create 10 mM stock solutions.

  • Enzyme/Substrate Assembly : In a 384-well black microplate, add 10 µL of recombinant human DNMT1 (final concentration 10 nM) and the hemimethylated DNA substrate.

  • Compound Addition : Pin-transfer 100 nL of the test compounds (final screening concentration 32 µM) into the wells. Self-Validation: Include SGI-1027 or Decitabine as positive controls (known inhibitors), and 1% DMSO as the vehicle (negative) control to establish the baseline window[4].

  • Reaction Initiation : Add SAM (final concentration 1 µM) to initiate the reaction. Incubate at 37°C for 2 hours.

  • Signal Detection : Add the fluorescent coupling reagent (e.g., MTase-Glo™). Measure fluorescence using a multimode microplate reader.

  • Data Validation : Calculate the Z'-factor for the plate. A Z' > 0.5 validates the assay's robustness. Compounds showing >70% inhibition proceed to dose-response (IC50) profiling.

Protocol B: Microdilution Assay for Antifungal MIC Determination

Objective : Screen analogs for activity against Candida albicans and identify HOG1 kinase pathway disruptors[3]. Causality & Logic : Fungal cells rely heavily on the HOG1 MAPK pathway for survival under osmotic stress. By determining the Minimum Inhibitory Concentration (MIC) in standard media versus high-osmolarity media, we can phenotypically deduce if the compound specifically targets this survival pathway.

Step-by-Step Methodology :

  • Inoculum Preparation : Culture C. albicans on Sabouraud Dextrose Agar (SDA) for 24 hours. Suspend colonies in sterile saline to achieve a 0.5 McFarland standard (1-5 × 10^6 CFU/mL).

  • Serial Dilution : In a 96-well clear microplate, perform two-fold serial dilutions of the 2-methylchroman-4-one analogs in RPMI 1640 medium (buffered to pH 7.0 with MOPS). Concentration range: 0.5 to 256 µg/mL.

  • Inoculation : Add 100 µL of the standardized fungal suspension to each well. Self-Validation: Include Fluconazole as a positive control and a growth control well (medium + inoculum, no drug) to ensure fungal viability[3].

  • Incubation & Reading : Incubate at 35°C for 24-48 hours. The MIC is defined as the lowest concentration that visually inhibits 100% of fungal growth.

  • Orthogonal Validation (HOG1 Target Confirmation) : To confirm HOG1 targeting, repeat the MIC assay in RPMI 1640 supplemented with 1M Sorbitol. Logic: Sorbitol acts as an osmotic protectant. If the MIC increases significantly in the presence of Sorbitol (osmotic rescue), it strongly validates that the analog disrupts the cell wall or osmotic stress response pathways (HOG1/FBA1)[3].

Mechanistic Pathways & Workflows (Visualizations)

Below is the logical workflow for the biological screening of chroman-4-one libraries, demonstrating the progression from initial phenotypic screening to target validation.

ScreeningWorkflow Start Library Synthesis (2-Methylchroman-4-ones) InVitro In Vitro Phenotypic Screening (Microdilution / Enzymatic Assays) Start->InVitro HitID Hit Identification (MIC < 10 µg/mL or IC50 < 1 µM) InVitro->HitID Tox Cytotoxicity & Selectivity (Mammalian Cell Lines) HitID->Tox MoA Mechanism of Action (Target Validation / Docking) Tox->MoA

Figure 1: End-to-end biological screening workflow for 2-methylchroman-4-one derivatives.

The following diagram illustrates the specific mechanism of action for antifungal 2-methylchroman-4-one analogs (such as Compounds 2 and 21) which target the HOG1 kinase pathway in Candida albicans, leading to fungal cell death[3].

HOG1Pathway Stress Osmotic/Oxidative Stress Sensor Membrane Sensors (Sln1, Sho1) Stress->Sensor MAPKKK MAPKKK Cascade Sensor->MAPKKK HOG1 HOG1 Kinase MAPKKK->HOG1 Survival Fungal Survival & Virulence HOG1->Survival Inhibitor 2-Methylchroman-4-one Analog (e.g., Cpd 2/21) Inhibitor->HOG1

Figure 2: Inhibition of the HOG1 kinase signaling pathway by 2-methylchroman-4-one analogs.

Conclusion

The 2-methylchroman-4-one scaffold offers a highly tunable platform for drug discovery. By employing rigorous, self-validating screening protocols—ranging from HTS enzymatic assays to phenotypic microdilution—researchers can accurately map the biological activity of these analogs. Whether targeting fungal kinases (HOG1), parasitic reductases (PTR1), or human epigenetic enzymes (DNMTs), the stereochemical and electronic properties of the C2-methyl substitution remain central to optimizing binding affinity and therapeutic efficacy.

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Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (R)-2-Methylchroman-4-one

Subtitle: Robust Methodologies for Asymmetric Oxa-Michael Addition and Enzymatic Kinetic Resolution Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Scientific Rationale & Structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Robust Methodologies for Asymmetric Oxa-Michael Addition and Enzymatic Kinetic Resolution Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists

Scientific Rationale & Structural Significance

The chroman-4-one (benzopyran-4-one) scaffold is a privileged pharmacophore embedded within numerous biologically active natural products, including flavanones, abyssinones, and pinostrobin[1]. The C2 stereocenter critically dictates the biological efficacy of these molecules; enantiomers often exhibit disparate pharmacological profiles or metabolic stabilities. Specifically, the (R)-enantiomer of 2-methylchroman-4-one is a highly sought-after chiral building block for the synthesis of complex therapeutic agents and agricultural leads[2].

Historically, accessing this motif relied on chiral pool syntheses or inefficient racemic resolutions. Modern asymmetric catalysis, however, provides direct, high-yielding routes to these tertiary ether stereocenters[3]. This application note details two field-proven methodologies: Organocatalytic Asymmetric Oxa-Michael Addition (a de novo construction) and Lipase-Catalyzed Kinetic Resolution (a biocatalytic separation).

Mechanistic Pathways & Causality

The decision to employ organocatalysis versus biocatalysis depends heavily on the availability of starting materials and the desired scale of the reaction.

Strategy Start Target: (R)-2-Methylchroman-4-one DeNovo De Novo Asymmetric Synthesis (Organocatalysis) Start->DeNovo Route A Resolution Kinetic Resolution (Biocatalysis) Start->Resolution Route B Sub1 Substrate: (E)-1-(2-Hydroxyphenyl)but-2-en-1-one DeNovo->Sub1 Sub2 Substrate: Racemic 2-Methylchroman-4-ol Resolution->Sub2 Adv1 High Atom Economy Direct Stereocontrol (ee >95%) Sub1->Adv1 Adv2 Highly Robust Scalable (>99% ee for resolved ester) Sub2->Adv2

Logical decision tree for selecting the asymmetric synthesis route for (R)-2-Methylchroman-4-one.
Route A: Bifunctional Organocatalysis (Oxa-Michael Addition)

The intramolecular oxa-Michael addition of 2'-hydroxyenones is driven by bifunctional Cinchona alkaloid-derived thiourea catalysts [1].

  • Causality of Activation: The thiourea moiety acts as a double hydrogen-bond donor, coordinating to the enone carbonyl. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, increasing its reactivity. Simultaneously, the tertiary amine (quinuclidine ring) acts as a Brønsted base, deprotonating the phenolic hydroxyl group and raising the Highest Occupied Molecular Orbital (HOMO) of the nucleophile.

  • Causality of Stereocontrol: The rigid chiral pocket of the quinidine scaffold physically shields the Si-face of the enone. Consequently, the phenoxide is forced to attack exclusively from the Re-face, establishing the (R)-configuration at the C2 position with high enantiomeric excess.

Route B: Lipase-Catalyzed Kinetic Resolution

For laboratories possessing racemic chromanone derivatives, biocatalytic resolution is highly effective[4].

  • Causality of Resolution: Lipases (e.g., Pseudomonas cepacia lipase) possess a highly specific chiral binding pocket. During enzymatic transesterification using an acyl donor (like vinyl acetate), the fast-reacting enantiomer fits perfectly into the active site, while the slow-reacting enantiomer experiences severe steric clash. This massive difference in activation energy ( ΔΔG‡ ) results in an enantiomeric ratio ( E ) often exceeding 100, allowing for the isolation of optically active intermediates[4].

Quantitative Data: Optimization Parameters

The following table summarizes the optimization landscape for the organocatalytic oxa-Michael addition, demonstrating how solvent and temperature dictate the self-validating success of the protocol.

Table 1: Solvent and Temperature Effects on Organocatalytic Oxa-Michael Addition

SolventTemperature (°C)Catalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee %)
Dichloromethane (DCM)25 (RT)10248882
Toluene25 (RT)10369189
Toluene -25 10 48 94 96
Tetrahydrofuran (THF)-2510726574

Insight: Non-polar solvents like toluene enhance the strength of the hydrogen-bonding interactions between the catalyst and the substrate, preventing competitive solvent-substrate hydrogen bonding (which occurs in THF). Lowering the temperature to -25 °C reduces background uncatalyzed racemic pathways, maximizing the ee[1].

Experimental Protocols

Protocol A: Organocatalytic Synthesis of (R)-2-Methylchroman-4-one

This protocol utilizes a quinidine-derived thiourea catalyst to achieve a self-validating, highly enantioselective cyclization[1].

Workflow Step1 Step 1: Preparation Dissolve (E)-1-(2-hydroxyphenyl)but-2-en-1-one in anhydrous Toluene (0.1 M) Step2 Step 2: Catalyst Addition Add 10 mol% Quinidine-Thiourea Catalyst at -25 °C under Argon Step1->Step2 Step3 Step 3: Reaction & Monitoring Stir for 48 h. Validate via TLC (Hexane/EtOAc 4:1) Step2->Step3 Step4 Step 4: Quench & Extraction Quench with sat. NH4Cl. Extract with EtOAc, dry over Na2SO4 Step3->Step4 Step5 Step 5: Purification & QC Flash Chromatography. Validate ee via Chiral HPLC Step4->Step5

Step-by-step workflow for the organocatalytic asymmetric oxa-Michael addition.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon. Add (E)-1-(2-hydroxyphenyl)but-2-en-1-one (1.0 mmol, 162 mg) and dissolve in anhydrous toluene (10.0 mL) to achieve a 0.1 M concentration.

  • Temperature Equilibration: Submerge the reaction flask in a cryocooler or dry ice/acetonitrile bath maintained precisely at -25 °C. Allow the solution to equilibrate for 15 minutes.

  • Catalyst Introduction: Add the Quinidine-derived bifunctional thiourea catalyst (0.1 mmol, 10 mol%). Self-Validation Check: The solution should remain homogeneous. If precipitation occurs, verify the anhydrous state of the toluene.

  • Reaction Monitoring: Stir the mixture at -25 °C for 48 hours. Monitor the conversion via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (4:1 v/v). The starting material ( Rf​≈0.4 ) will convert to the product ( Rf​≈0.6 ).

  • Quench and Workup: Once TLC indicates complete consumption of the starting material, quench the reaction at -25 °C by adding 5 mL of saturated aqueous NH4​Cl . Allow the mixture to warm to room temperature. Extract the aqueous layer with Ethyl Acetate ( 3×10 mL).

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 5% to 15% EtOAc in Hexanes) to yield (R)-2-Methylchroman-4-one as a colorless oil/white solid.

Protocol B: Lipase-Catalyzed Kinetic Resolution

For researchers accessing the chiral intermediate via enzymatic resolution, the following protocol adapts the robust Mitsunobu/enzymatic cascade pioneered by Kawasaki and co-workers[4],[5].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve racemic 2-methylchroman-4-ol (prepared via NaBH4​ reduction of racemic 2-methylchroman-4-one) (2.0 mmol) in anhydrous diisopropyl ether (15 mL).

  • Acyl Donor Addition: Add vinyl acetate (6.0 mmol, 3.0 equivalents) to the solution. Causality Note: Vinyl acetate is chosen because the byproduct, acetaldehyde, tautomerizes and evaporates, driving the transesterification forward irreversibly.

  • Enzyme Introduction: Add Lipase PS (from Pseudomonas cepacia, 100 mg).

  • Incubation: Stir the suspension at 35 °C in an orbital shaker (200 rpm). Monitor the reaction via chiral HPLC or GC. Stop the reaction at exactly 50% conversion (typically 24–36 hours) to ensure maximum enantiomeric excess of both the unreacted (R)-alcohol and the (S)-acetate.

  • Filtration and Separation: Filter the enzyme through a Celite pad and wash with dichloromethane. Concentrate the filtrate.

  • Chromatographic Separation: Separate the highly polar unreacted (R)-alcohol from the less polar (S)-acetate using silica gel chromatography.

  • Oxidation to Target: Oxidize the enantiopure (R)-2-methylchroman-4-ol back to (R)-2-Methylchroman-4-one using Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane in DCM.

Analytical Validation System (QC)

To ensure the trustworthiness of the synthesized (R)-2-Methylchroman-4-one, the following self-validating analytical checks must be performed:

  • Chiral HPLC: Use a Daicel Chiralcel OD-H column. Isocratic elution with Hexane/Isopropanol (95:5 v/v) at a flow rate of 1.0 mL/min. UV detection at 254 nm. The (R)-enantiomer and (S)-enantiomer will exhibit distinct retention times (validate against a racemic standard).

  • Optical Rotation: Measure the specific rotation [α]D20​ . Compare against literature values to confirm the absolute configuration.

  • NMR Spectroscopy: 1H NMR (500 MHz, CDCl3​ ) will show a characteristic doublet for the C2 methyl group ( δ≈1.5 ppm) and a complex multiplet for the C3 diastereotopic protons, validating the structural integrity[2].

References

  • Asymmetric synthesis of 2-substituted chroman-4-ones using lipase-catalyzed kinetic resolutions ResearchGate[Link]

  • Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones National Institutes of Health (NIH)[Link]

  • Robust, Enantioselective Construction of Challenging, Biologically Relevant Tertiary Ether Stereocenters ACS Catalysis[Link]

  • Asymmetric Synthesis of Sakuranetin-Relevant Flavanones for the Identification of New Chiral Antifungal Leads Journal of Agricultural and Food Chemistry[Link]

  • Concise Syntheses of the Abyssinones and Discovery of New Inhibitors of Prostate Cancer and MMP-2 Expression ACS Publications[Link]

Sources

Application

Advanced Synthetic Applications of 2-Methylchroman-4-one in Pharmaceutical Development

Executive Summary The chroman-4-one scaffold is recognized as a privileged structure in heterocyclic chemistry and drug discovery[1]. As a foundational building block, 2-Methylchroman-4-one serves as a critical synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chroman-4-one scaffold is recognized as a privileged structure in heterocyclic chemistry and drug discovery[1]. As a foundational building block, 2-Methylchroman-4-one serves as a critical synthetic intermediate in the development of a vast array of therapeutics, including potent antifungal agents, anticonvulsants, and antioxidants[1]. This application note provides a comprehensive, field-proven guide to utilizing 2-methylchroman-4-one in complex organic synthesis. It details the mechanistic rationale behind its site-specific functionalization and provides self-validating, step-by-step protocols for its derivatization.

Mechanistic Insights & Causality

Successful deployment of 2-methylchroman-4-one in synthetic workflows requires a precise understanding of its three primary reactive nodes. Experimental choices must be tailored to exploit these sites while mitigating unwanted side reactions.

  • C-3 Functionalization (Alpha-Methylene): The protons at the C-3 position are highly acidic due to the electron-withdrawing nature of the adjacent C-4 carbonyl. This makes the C-3 site highly susceptible to electrophilic attack. Regioselective halogenation (e.g., alpha-bromination) is a critical first step for introducing nucleophiles. By converting the C-3 position into a leaving group, researchers can perform SN​2 displacements with azole rings (such as imidazole) to generate potent antifungal leads[2].

  • C-4 Carbonyl Reactivity: The ketone moiety readily undergoes nucleophilic addition and condensation reactions. Utilizing McMurry coupling or Knoevenagel condensations with arylaldehydes yields 4-arylidene derivatives. These structural modifications extend the conjugation of the system and have demonstrated significant efficacy in creating antioxidant and anticonvulsant agents[1].

  • C-2 Stereocenter Maintenance: The structurally simple architecture of chromanones belies the extreme difficulty of maintaining stereogenic configuration at the C-2 position[3]. Under mildly acidic, basic, or thermal conditions required for direct cyclization, the C-2 proton can undergo rapid epimerization via enolization or retro-oxa-Michael ring-opening pathways[3]. To access enantio-enriched (2S)-2-methylchroman-4-one, researchers must avoid direct asymmetric cyclization. Instead, causality dictates the use of indirect methods: enzymatic transesterification of acyclic precursors followed by intramolecular Friedel-Crafts acylation, which locks the stereocenter in place without risking racemization[3].

Workflow Visualization

G Start 2-Methylchroman-4-one (Privileged Scaffold) C3_Func C-3 Functionalization (Alpha to Carbonyl) Start->C3_Func Halogenation / Nucleophilic Sub C4_Func C-4 Derivatization (Carbonyl Reactivity) Start->C4_Func Knoevenagel / McMurry Coupling C2_Chiral C-2 Stereocenter (Asymmetric Resolution) Start->C2_Chiral Lipase Catalysis / Mitsunobu Inversion Antifungal 3-(1H-Imidazol-1-yl) Derivatives (Antifungal Agents) C3_Func->Antifungal Imidazole, Base Arylidene 4-Arylidene Chromanones (Anticonvulsant) C4_Func->Arylidene Ar-CHO, Acid/Base ChiralLead Enantiopure (2S)-Chromanones (Chiral Synthons) C2_Chiral->ChiralLead Enzymatic Hydrolysis & Acylation

Fig 1: Divergent synthetic workflows utilizing the 2-methylchroman-4-one scaffold.

Quantitative Data Summary

The following table summarizes the standard reaction conditions, expected yields, and primary pharmaceutical applications for key 2-methylchroman-4-one derivatives.

Derivative ClassKey Reagents & CatalystsReaction SiteTypical YieldPrimary Biological Application
3-(1H-Imidazol-1-yl)chromanones CuBr2​ or Br2​ /AcOH, then Imidazole/ K2​CO3​ C-365–80%Antifungal Agents[2]
4-Arylidene chromanones Ar-CHO, Acid/Base Catalyst (e.g., p-TsOH)C-470–90%Anticonvulsants, Antioxidants[1]
Enantioenriched (2S)-Chromanones Lipase, Vinyl Butyrate, SnCl4​ C-245–48% (per enantiomer)Chiral Synthons / Natural Products[3]

Experimental Protocols

Protocol A: Synthesis of Enantioenriched (2S)-2-Methylchroman-4-one via Enzymatic Resolution

Context & Causality: Direct asymmetric synthesis of chromanones is highly prone to racemization at the C-2 position under standard cyclization conditions. To circumvent this, the acyclic precursor is enzymatically resolved prior to ring closure via Friedel-Crafts acylation, locking the stereocenter safely[3].

Step-by-Step Methodology:

  • Etherification: React racemic homoallylic alcohol with phenol under Mitsunobu conditions (Triphenylphosphine, DIAD in THF at 0 °C) to generate the alkyl phenyl ether intermediate.

  • Oxidation: Oxidize the terminal alkene of the ether to the corresponding carboxylic acid using standard oxidative cleavage (e.g., RuCl3​ / NaIO4​ in CH3​CN / H2​O ).

  • Enzymatic Transesterification: Dissolve the racemic carboxylic acid in dry hexane. Add vinyl butyrate (3 equivalents) and Lipase (e.g., Novozym 435). Stir at 30 °C. The enzyme will selectively transesterify one enantiomer, generating a separable mixture of the butyl ester and the unreacted enantiomeric acid[3].

  • Separation & Hydrolysis: Filter off the enzyme and separate the ester from the acid via silica gel chromatography. Perform enzymatic hydrolysis on the isolated butyl ester to recover the enantioenriched carboxylic acid.

  • Friedel-Crafts Acylation: Dissolve the enantioenriched acid in anhydrous CH2​Cl2​ . Add a Lewis acid ( SnCl4​ , 1.2 equiv) dropwise at 0 °C to drive the intramolecular Friedel-Crafts acylation. Stir for 2 hours, quench with ice water, extract, and concentrate to yield (2S)-2-methylchroman-4-one without epimerization[3].

Protocol B: Synthesis of 3-(1H-1-imidazolyl)-2-methyl-4-chromanone (Antifungal Lead)

Context & Causality: Introduction of an imidazole ring at the C-3 position mimics the pharmacophore of established azole antifungals. Using CuBr2​ instead of elemental bromine prevents unwanted electrophilic aromatic substitution on the fused benzene ring[2].

Step-by-Step Methodology:

  • Alpha-Bromination: Dissolve 2-methylchroman-4-one (10 mmol) in a mixture of CHCl3​ and EtOAc (1:1 v/v). Add CuBr2​ (20 mmol) and reflux the mixture for 4–6 hours. Monitor via TLC until the starting material is consumed.

  • Workup: Filter the precipitated CuBr salts. Wash the organic filtrate with water, dry over anhydrous Na2​SO4​ , and evaporate the solvent under reduced pressure to isolate crude 3-bromo-2-methylchroman-4-one.

  • Nucleophilic Substitution: Dissolve the crude 3-bromo intermediate (5 mmol) in anhydrous DMF (15 mL). Add imidazole (15 mmol) and anhydrous K2​CO3​ (10 mmol).

  • Reaction: Stir the suspension at 60 °C for 8 hours. The basic conditions neutralize the generated HBr, preventing protonation of the imidazole and driving the SN​2 displacement forward.

  • Purification: Pour the cooled reaction mixture into crushed ice to precipitate the product. Filter the solid, wash thoroughly with cold water, and recrystallize from ethanol to afford pure 3-(1H-1-imidazolyl)-2-methyl-4-chromanone[2].

References

  • Emami, S., & Ghanbarimasir, Z. "Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities." European Journal of Medicinal Chemistry. URL: [Link]

  • Nibbs, A. E., & Scheidt, K. A. "Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones." European Journal of Organic Chemistry. URL: [Link]

  • "Synthesis of 3-(1H-1-imidazolyl)-2-methyl-4-chromanone as a pharmaceutical composition default by α-bromo-2-hydroxy acetophenone." Bioorganic & Medicinal Chemistry. URL: [Link]

Sources

Method

Catalytic Methods for Synthesizing 2-Methylchroman-4-one: A Comprehensive Protocol Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Notes and Protocols Executive Summary The chroman-4-one scaffold is a privileged pharmacophore embedded in nu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Notes and Protocols

Executive Summary

The chroman-4-one scaffold is a privileged pharmacophore embedded in numerous biologically active natural products (e.g., abyssinones, flavanones) and synthetic therapeutic agents. Specifically, 2-methylchroman-4-one serves as a critical chiral building block in medicinal chemistry. Because biological targets exhibit strict chiral recognition, synthesizing this scaffold with high enantiomeric excess (ee) is paramount.

This application note details three state-of-the-art catalytic methodologies for synthesizing 2-methylchroman-4-one. As a Senior Application Scientist, I have structured these protocols to not only provide step-by-step instructions but also to elucidate the underlying thermodynamic and kinetic causalities that govern each reaction. By understanding the "why" behind the "how," researchers can seamlessly adapt these self-validating protocols to their specific pipeline needs.

Method 1: Enantioselective Organocatalytic Oxa-Michael Addition

Theory & Causality

The intramolecular oxa-Michael addition of 1-(2-hydroxyphenyl)but-2-en-1-one is the most direct route to 2-methylchroman-4-one. However, the uncatalyzed thermal background reaction is sluggish and yields a racemic mixture. To achieve high enantioselectivity, we employ a bifunctional Cinchona-alkaloid derived thiourea catalyst [1].

The causality of the enantioselection is rooted in simultaneous dual-activation (push-pull mechanism):

  • Electrophile Activation (LUMO Lowering): The thiourea moiety acts as a double hydrogen-bond donor, coordinating to the enone carbonyl. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, making it highly susceptible to nucleophilic attack.

  • Nucleophile Activation (HOMO Raising): The tertiary quinuclidine amine of the Cinchona scaffold acts as a general base, deprotonating the phenolic hydroxyl group. This raises the Highest Occupied Molecular Orbital (HOMO) of the nucleophile.

This dual activation locks the substrate into a highly rigid, highly organized transition state. The chiral pocket of the catalyst physically blocks one face of the alkene, forcing the phenoxide to attack exclusively from the Re or Si face, thereby dictating the stereochemical outcome.

G A 1-(2-Hydroxyphenyl)but-2-en-1-one (Substrate) C H-Bonding Activation (Enone LUMO Lowering) A->C D Base Activation (Phenol HOMO Raising) A->D B Bifunctional Thiourea Catalyst (Chiral Scaffold) B->C B->D E Facial-Selective Oxa-Michael Addition C->E D->E F (S)-2-Methylchroman-4-one (Enantioenriched Product) E->F

Organocatalytic Oxa-Michael addition pathway for 2-Methylchroman-4-one synthesis.

Experimental Protocol

Self-Validation Check: The reaction must remain strictly anhydrous. Moisture will compete for hydrogen bonding with the thiourea catalyst, drastically reducing the enantiomeric excess.

  • Substrate Preparation: In an oven-dried 10 mL round-bottom flask, dissolve 1-(2-hydroxyphenyl)but-2-en-1-one (1.0 mmol, 162 mg) in anhydrous toluene (5.0 mL) under an argon atmosphere.

  • Catalyst Addition: Add 10 mol% (0.1 mmol) of the Cinchona-derived bifunctional thiourea catalyst.

  • Reaction Execution: Stir the mixture at -20 °C (cooling optimizes the rigidity of the H-bonded transition state, maximizing ee) for 48 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 4:1).

  • Quenching & Workup: Quench the reaction by adding 1N HCl (2.0 mL) to protonate and deactivate the amine catalyst. Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue via flash column chromatography on silica gel to yield enantiopure (S)-2-methylchroman-4-one.

Method 2: Visible-Light Photoredox Radical Cascade Cyclization

Theory & Causality

Traditional methods for forming substituted chromanones often require harsh Lewis acids or toxic halogens. Photoredox catalysis offers a mild, sustainable alternative utilizing visible light [2].

By irradiating a photocatalyst such as fac-Ir(ppy)₃ with a blue LED, the iridium complex is excited to a long-lived triplet state (*Ir(ppy)₃). This excited species is a potent reducing agent that undergoes Single Electron Transfer (SET) with a radical precursor (e.g., a sulfoxonium ylide). The resulting carbon-centered radical adds to the alkene of a 2-(but-2-enyloxy)benzaldehyde derivative. The spatial proximity forces a rapid 6-endo-trig cascade cyclization to form the chromanone ring. The catalytic cycle is closed by a second SET and proton transfer, regenerating the ground-state photocatalyst.

G PC Ir(ppy)3 Photocatalyst (Ground State) PC_star *Ir(ppy)3 (Excited State) PC->PC_star Photon Absorption Radical Carbon-Centered Radical Generation PC_star->Radical SET (Oxidation) Light Visible Light (Blue LED) Light->PC_star Cyclization Cascade Cyclization (6-endo-trig) Radical->Cyclization Substrate Addition Cyclization->PC Catalyst Regeneration Product Substituted 2-Methylchroman-4-one Cyclization->Product H-Atom Transfer / SET

Visible-light photoredox catalytic cycle for chroman-4-one radical cascade cyclization.

Experimental Protocol

Self-Validation Check: Oxygen is a potent triplet-state quencher. Failure to thoroughly degas the solvent will result in zero conversion.

  • Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine 2-(but-2-enyloxy)benzaldehyde (0.5 mmol), the chosen sulfoxonium ylide (0.75 mmol), and fac-Ir(ppy)₃ (2 mol%).

  • Degassing: Add anhydrous DMSO (5.0 mL). Seal the tube and perform three consecutive freeze-pump-thaw cycles to strictly remove dissolved oxygen. Backfill with argon.

  • Irradiation: Place the Schlenk tube approximately 5 cm away from a 456 nm Blue LED light source. Stir the mixture at room temperature (25 °C) for 12 hours. Use a cooling fan to ensure the LEDs do not thermally heat the reaction.

  • Workup: Dilute the mixture with deionized water (15 mL) and extract with dichloromethane (3 × 10 mL). Wash the organic phase with brine to remove residual DMSO, dry over Na₂SO₄, and evaporate the solvent.

  • Isolation: Purify via silica gel chromatography to isolate the functionalized 2-methylchroman-4-one derivative.

Method 3: Biocatalytic Kinetic Resolution via Lipase

Theory & Causality

When synthetic routes yield racemic mixtures of chromanols, enzymatic kinetic resolution is an industrially scalable method to isolate pure enantiomers [3].

Lipases, such as Pseudomonas cepacia lipase (Lipase PS), possess highly specific hydrophobic binding pockets. During transesterification with an acyl donor (vinyl acetate), the enzyme's active site sterically accommodates only the (R)-enantiomer of a racemic 2-methylchroman-4-ol intermediate. The (S)-enantiomer is sterically hindered from forming the tetrahedral intermediate with the catalytic serine residue and remains unreacted. The unreacted (S)-alcohol can subsequently be oxidized to yield enantiopure (S)-2-methylchroman-4-one.

Experimental Protocol

Self-Validation Check: The reaction must be stopped exactly at 50% conversion. Over-incubation can lead to background chemical acylation, degrading the final ee.

  • Preparation: Dissolve racemic 2-methylchroman-4-ol (10.0 mmol) in anhydrous diisopropyl ether (50 mL).

  • Enzymatic Acylation: Add vinyl acetate (30.0 mmol, 3 equivalents) as the irreversible acyl donor and 500 mg of immobilized Lipase PS.

  • Incubation: Shake the suspension in an orbital shaker at 37 °C for 48 hours. Monitor the conversion strictly via chiral HPLC.

  • Separation: Once 50% conversion is achieved, filter the mixture to recover the immobilized enzyme (which can be washed with hexane and reused). Concentrate the filtrate.

  • Isolation: Separate the highly non-polar (R)-acetate from the polar (S)-alcohol via standard silica gel column chromatography.

  • Oxidation: Treat the isolated (S)-alcohol with Dess-Martin periodinane (1.2 eq) in dichloromethane for 2 hours at room temperature to oxidize the C4 position, yielding enantiopure (S)-2-methylchroman-4-one.

Quantitative Data Summary

The following table summarizes the operational metrics of the three described catalytic methodologies, allowing researchers to select the optimal route based on their specific constraints (e.g., need for absolute enantiopurity vs. functional group tolerance).

Catalytic MethodPrimary CatalystTypical Yield (%)Enantiomeric Excess (ee %)Reaction TempKey Operational Advantage
Organocatalytic Oxa-Michael Bifunctional Thiourea85 - 95%90 - 99%-20 °C to 25 °CDirect asymmetric synthesis; completely metal-free.
Photoredox Cascade fac-Ir(ppy)₃70 - 85%N/A (Diastereoselective)25 °CExtremely mild conditions; utilizes visible light; high functional group tolerance.
Lipase Kinetic Resolution Lipase PS45 - 49% (per enantiomer)> 99%37 °CHighly scalable for process chemistry; catalyst is easily recoverable and reusable.

References

  • Diastereo- and Enantioselective Syntheses of Trisubstituted Benzopyrans by Cascade Reactions Catalyzed by Monomeric and Polymeric Recoverable Bifunctional Thioureas and Squaramides Source: ACS Omega URL:[Link]

  • Visible-Light Photoredox Synthesis of Chroman-4-ones from Sulfoxonium Ylides Source: Organic Letters (ACS Publications) URL:[Link]

  • Asymmetric synthesis of 2-substituted chroman-4-ones using lipase-catalyzed kinetic resolutions Source: Tetrahedron: Asymmetry (via ResearchGate) URL:[Link]

Application

Application Note: Enantiomeric Resolution of 2-Methylchroman-4-one via Chiral Chromatography

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Discovery Researchers Document Type: Advanced Method Development Guide & Experimental Protocol Introduction and Pharmacological Context Chroman-4-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Discovery Researchers Document Type: Advanced Method Development Guide & Experimental Protocol

Introduction and Pharmacological Context

Chroman-4-ones, particularly 2-substituted derivatives like 2-methylchroman-4-one, are privileged scaffolds in medicinal chemistry. They form the core of numerous biologically active natural products (e.g., flavonoids, abyssinones) and synthetic pharmaceuticals exhibiting antifungal, anticancer, and anti-inflammatory properties[1][2].

Because enantiomers of chiral drugs often display divergent pharmacokinetic and pharmacodynamic profiles, achieving high enantiomeric purity is a critical regulatory and developmental milestone. The asymmetric synthesis of 2-methylchroman-4-one is frequently achieved via lipase-catalyzed kinetic resolutions or transition-metal-catalyzed asymmetric conjugate additions[3][4]. However, to accurately determine enantiomeric excess ( ee ) and isolate pure enantiomers for downstream biological assays, robust chiral chromatographic methods are strictly required[2].

Mechanistic Insights: Chiral Recognition on Polysaccharide CSPs

As a Senior Application Scientist, I approach chiral method development not as a trial-and-error exercise, but as a study of intermolecular causality. The separation of 2-methylchroman-4-one enantiomers relies predominantly on Chiral Stationary Phases (CSPs) composed of derivatized polysaccharides (amylose or cellulose) coated or immobilized on silica gel[4][5].

The Causality of Separation

The chiral recognition mechanism is driven by a three-point interaction model between the 2-methylchroman-4-one analyte and the carbamate linkages of the CSP:

  • Hydrogen Bonding: The carbonyl oxygen at the C4 position of the chromanone acts as a strong hydrogen bond acceptor, interacting with the N-H protons of the CSP's carbamate linkers.

  • π−π Interactions: The fused benzene ring of the chromanone engages in π−π stacking with the aromatic derivatization groups (e.g., phenyl, 3,5-dimethylphenyl) of the polysaccharide backbone.

  • Steric Inclusion: The spatial orientation of the C2-methyl group dictates how deeply the enantiomer can penetrate the chiral grooves of the polymer. One enantiomer will experience severe steric hindrance, eluting earlier, while the other forms a transient, stable inclusion complex, eluting later.

Immobilized columns (e.g., Chiralpak IA, IC, ID) are highly recommended over traditional coated phases (e.g., Chiralcel OD-H) because they tolerate a broader range of organic modifiers, preventing column degradation and allowing for self-validating method screening[4][6][7].

Method Development Workflow

The following diagram illustrates the logical decision tree for establishing a robust chiral separation method for 2-methylchroman-4-one.

G Start Racemic 2-Methylchroman-4-one Screening CSP Screening (Amylose vs. Cellulose) Start->Screening NP_HPLC Normal Phase HPLC (Hexane/IPA) Screening->NP_HPLC SFC SFC (CO2/MeOH) Screening->SFC Opt Optimize Modifier & Temperature NP_HPLC->Opt SFC->Opt Res Evaluate Resolution (Rs > 1.5) Opt->Res Res->Opt No Prep Preparative Scale-Up Res->Prep Yes

Workflow for chiral chromatographic method development of chromanones.

Experimental Protocols

The following protocols are designed as self-validating systems. By running the racemate prior to the enantioenriched samples, the analyst establishes a baseline resolution ( Rs​ ) metric, ensuring that any subsequent ee calculations are mathematically sound and free from co-elution artifacts.

Protocol A: Normal-Phase HPLC (NP-HPLC) Analysis

This method utilizes a hexane/isopropanol (IPA) gradient, which is the industry standard for modulating hydrogen bonding on carbamate-linked CSPs[4][5].

Materials:

  • Column: Daicel Chiralpak ID or Chiralcel OD-H (250 mm × 4.6 mm, 5 µm)[4][5].

  • Mobile Phase: HPLC-grade Hexane and Isopropanol (IPA).

  • Sample: 1.0 mg/mL racemic 2-methylchroman-4-one dissolved in Hexane/IPA (90:10).

Step-by-Step Procedure:

  • System Equilibration: Flush the HPLC system with Hexane/IPA (97:3 v/v) at 1.0 mL/min until the baseline stabilizes (approx. 10 column volumes). Maintain the column compartment at a constant 25 °C to ensure reproducible thermodynamics of the inclusion complexes.

  • System Suitability Test (SST): Inject 10 µL of the racemic mixture.

  • Detection: Monitor the eluent using a Diode Array Detector (DAD) set to 220 nm and 254 nm[4][5]. The carbonyl chromophore provides strong UV absorbance at these wavelengths.

  • Validation Check: Calculate the resolution ( Rs​=2(tR2​−tR1​)/(w1​+w2​) ). Proceed to sample analysis only if Rs​≥1.5 (baseline resolution). If Rs​<1.5 , decrease the IPA concentration to 1% to increase retention and amplify chiral recognition.

  • Sample Injection: Inject the enantioenriched synthetic sample. Integrate the peak areas to calculate the enantiomeric excess ( ee=[(Amajor​−Aminor​)/(Amajor​+Aminor​)]×100 ).

Protocol B: Supercritical Fluid Chromatography (SFC)

For high-throughput screening or preparative scale-up, SFC is superior due to the low viscosity and high diffusivity of supercritical CO₂, leading to faster mass transfer and shorter run times[8].

Step-by-Step Procedure:

  • System Equilibration: Install a Chiralpak IB or equivalent column (250 mm × 4.6 mm, 5 µm). Set the Automated Back Pressure Regulator (ABPR) to 120 bar and the column oven to 40 °C[8].

  • Mobile Phase: Pump supercritical CO₂ with 10% Methanol as the co-solvent at a flow rate of 3.0 mL/min.

  • Injection: Inject 5 µL of the sample dissolved in pure Methanol.

  • Detection: Monitor via UV at 220 nm. Expect retention times to be compressed by 50-70% compared to NP-HPLC, with sharper peak shapes due to minimized longitudinal diffusion.

Quantitative Data Summary

The table below synthesizes validated chromatographic parameters for 2-methylchroman-4-one and its derivatives across various literature-grounded methodologies.

Analyte / MatrixColumnMobile Phase (v/v)Flow RateDetectionRetention Times ( tR​ )Ref.
2-Methylchroman-4-oneChiralpak IDHexane / IPA (97:3)1.0 mL/minUV 220 nm tR1​ = 7.72 min, tR2​ = 8.20 min[4]
2-Methylchroman-4-oneChiralcel OD-HHexane / IPA (90:10)1.0 mL/minUV 254 nm tR1​ = 8.6 min, tR2​ = 10.1 min[5]
2-Methylchroman-4-one deriv.Chiralpak IAMeOH/MeCN/EtOH (40:40:20)1.0 mL/minUV 254 nm tR1​ = 4.69 min, tR2​ = 8.22 min[7]
3-Amino-2-methylchroman-4-oneChiralpak ICHexane / IPA (70:30)1.0 mL/minUV/ECDBaseline resolution achieved[6]
Chroman-4-one deriv. (SFC)Chiralpak IBCO₂ / MeOH (90:10)3.0 mL/minUV 220 nm tR1​ = 3.31 min, tR2​ = 4.17 min[8]

Note: Retention times are highly dependent on exact system dead volumes and exact column lot variations. Always run a racemic standard to confirm elution order and retention windows.

References

  • Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones. nih.gov. Available at:[Link]

  • Asymmetric synthesis of 2-substituted chroman-4-ones using lipase-catalyzed kinetic resolutions. researchgate.net. Available at:[Link]

  • Concise Syntheses of the Abyssinones and Discovery of New Inhibitors of Prostate Cancer and MMP-2 Expression. acs.org. Available at:[Link]

  • Asymmetric Synthesis of Sakuranetin-Relevant Flavanones for the Identification of New Chiral Antifungal Leads. acs.org. Available at:[Link]

  • Catalytic Enantioselective Synthesis of Tetrasubstituted Chromanones via Palladium-Catalyzed Asymmetric Conjugate Arylation. rsc.org. Available at:[Link]

  • Synthesis and HPLC-ECD Study of Cytostatic Condensed O,N-Heterocycles Obtained from 3-Aminoflavanones. nih.gov. Available at:[Link]

  • WO2018235926A1 - α, β unsaturated amide compounds. google.com.
  • Polyketides From the Endophytic Fungus Cladosporium sp. Isolated From the Mangrove Plant Excoecaria agallocha. nih.gov. Available at:[Link]

Sources

Method

Application of 2-Methylchroman-4-one in drug discovery

An In-Depth Guide to the Application of 2-Methylchroman-4-one in Drug Discovery Authored by: A Senior Application Scientist The chroman-4-one scaffold is a privileged heterocyclic motif, frequently identified in a multit...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Application of 2-Methylchroman-4-one in Drug Discovery

Authored by: A Senior Application Scientist

The chroman-4-one scaffold is a privileged heterocyclic motif, frequently identified in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities.[1][2][3][4][5][6] This structural framework serves as a versatile and valuable template in the field of medicinal chemistry for the conception and development of novel therapeutic agents.[2] The 2-Methylchroman-4-one moiety, a specific and important derivative within this class, and its related analogues have demonstrated significant potential across various therapeutic landscapes, most notably in the realms of oncology, infectious diseases, and neurodegenerative disorders.[2][7]

This technical guide provides a comprehensive exploration of the applications of 2-Methylchroman-4-one and its derivatives. It is designed for researchers, scientists, and drug development professionals, offering detailed insights into the synthesis, biological evaluation, and mechanisms of action of these promising compounds.

The Therapeutic Promise of the Chroman-4-one Scaffold

The chroman-4-one core structure, characterized by a benzene ring fused to a 2,3-dihydro-γ-pyranone system, is a cornerstone in the design of bioactive molecules.[1] Unlike the related chromones, chroman-4-ones lack a C2-C3 double bond, a seemingly minor structural variance that results in significant differences in their chemical properties and biological activities.[4] The versatility of this scaffold allows for substitutions at various positions, profoundly influencing the compound's potency and selectivity towards specific biological targets.[3]

Anticancer Applications: Targeting Sirtuin 2

A significant body of research has highlighted the anticancer potential of chroman-4-one derivatives.[1][3][6][8][9] One of the most compelling mechanisms of action for these compounds is the selective inhibition of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase.[2][10][11][12][13][14][15][16]

Mechanism of Action: SIRT2 plays a critical role in cell cycle regulation, and its dysregulation is implicated in various cancers.[2][12][15] 2-Alkyl-substituted chroman-4-ones have emerged as potent and selective inhibitors of SIRT2.[10][13][14][15][16] The inhibition of SIRT2 leads to the hyperacetylation of its substrates, most notably α-tubulin.[12][13][15] This event disrupts microtubule dynamics, leading to cell cycle arrest and the induction of apoptosis in cancer cells.[12][13][14] This targeted approach has shown efficacy in various cancer cell lines, including breast cancer (MCF-7) and non-small-cell lung cancer (A549).[12][13][14]

Structure-Activity Relationship (SAR): SAR studies have revealed that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring are crucial for potent SIRT2 inhibition.[10][15][16] Specifically, an alkyl chain of three to five carbons at the 2-position, combined with larger, electron-withdrawing groups at the 6- and 8-positions, enhances inhibitory activity.[10][15]

Table 1: SIRT2 Inhibitory Activity of Selected 2-Substituted Chroman-4-one Derivatives

Compound IDR2 SubstituentR6 SubstituentR8 SubstituentSIRT2 IC50 (µM)Reference
1a n-PentylClBr4.5[10]
1b n-PentylHH>200[15]
1f n-PentylClH25[15]
- n-PentylBrBr1.5[15][16]
- n-PropylBrBr2.6[10]

Note: Data is compiled from various sources for illustrative purposes.

2-Methylchroman-4-one Derivative 2-Methylchroman-4-one Derivative SIRT2 SIRT2 2-Methylchroman-4-one Derivative->SIRT2 Inhibits alpha-Tubulin alpha-Tubulin SIRT2->alpha-Tubulin Deacetylates Acetylated alpha-Tubulin Acetylated alpha-Tubulin alpha-Tubulin->Acetylated alpha-Tubulin Microtubule Destabilization Microtubule Destabilization Acetylated alpha-Tubulin->Microtubule Destabilization Cell Cycle Arrest Cell Cycle Arrest Microtubule Destabilization->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: SIRT2 Inhibition Pathway by 2-Methylchroman-4-one Derivatives.

Antimicrobial Activity: A New Frontier Against Resistance

The rise of antimicrobial resistance is a critical global health challenge, necessitating the discovery of novel antibiotics.[1][2] Chroman-4-one derivatives have demonstrated promising activity against a spectrum of pathogenic bacteria and fungi.[1][2][3][7]

Mechanism of Action: Molecular modeling studies suggest that these compounds may exert their antifungal effects by targeting key proteins essential for fungal survival.[1][3][11] In Candida albicans, for instance, potential targets include HOG1 kinase, a component of the high osmolarity glycerol (HOG) signaling pathway, and Fructose-bisphosphate aldolase (FBA1), an enzyme crucial for glycolysis.[1][3][11]

Table 2: Antimicrobial Activity of Selected Chroman-4-one Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
7-Hydroxychroman-4-oneCandida albicans64[3]
7-Methoxychroman-4-oneCandida albicans64[3]
7-Hydroxychroman-4-oneStaphylococcus epidermidis128[3]
7-Methoxychroman-4-oneStaphylococcus epidermidis128[3]
Compound 21*Pseudomonas aeruginosa128[17]

*A homoisoflavonoid derivative of chroman-4-one.

Neuroprotective Potential: Combating Neurodegeneration

Derivatives of the chroman-4-one scaffold have also shown promise in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[7][12][15][18]

Mechanism of Action: The neuroprotective effects are multifaceted. Inhibition of SIRT2, as discussed in the context of cancer, also appears to be neuroprotective, with studies showing that SIRT2 inhibition can mitigate neuronal cell death.[12][15] Beyond SIRT2, these compounds exhibit antioxidant properties, protecting neuronal cells from oxidative stress, a key factor in neurodegeneration.[19][20] They can also inhibit excitotoxicity and the aggregation of amyloid-β plaques, a hallmark of Alzheimer's disease.[18][19]

Anti-inflammatory Effects

Chroman-4-one derivatives possess notable anti-inflammatory properties.[1][6][21][22][23][24][25]

Mechanism of Action: These compounds can suppress inflammation by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[22][25] This is achieved through the modulation of key signaling pathways, including the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[22][25]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and biological evaluation of 2-Methylchroman-4-one derivatives.

Protocol for the Synthesis of a 2-Alkyl-chroman-4-one Derivative

This protocol outlines a one-step synthesis via a base-mediated aldol condensation followed by an intramolecular oxa-Michael addition, a widely used and efficient method.[12][15][26]

Materials:

  • Substituted 2'-hydroxyacetophenone

  • Appropriate aldehyde (e.g., acetaldehyde for 2-methyl derivative)

  • Diisopropylethylamine (DIPA) or another suitable base

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a microwave-safe vessel, dissolve the substituted 2'-hydroxyacetophenone and the aldehyde (1.1-1.5 equivalents) in ethanol.

  • Add DIPA as a base.

  • Seal the vessel and heat the reaction mixture using microwave irradiation at 160-170 °C for 1-2 hours.[12][15]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to yield the pure 2-alkyl-chroman-4-one.[26]

  • Characterize the final product using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.[26]

A 2'-hydroxyacetophenone + Aldehyde B Base-mediated Aldol Condensation A->B C Intermediate Chalcone B->C D Intramolecular oxa-Michael Addition C->D E 2-Alkyl-chroman-4-one D->E

Caption: General synthesis workflow for 2-alkyl-chroman-4-ones.

Protocol for In Vitro SIRT2 Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of test compounds against SIRT2.[3][10][11][14]

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluor de Lys-SIRT2 deacetylase substrate

  • NAD+

  • Developer reagent

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)[11]

  • Test compounds dissolved in DMSO

  • 96-well black, flat-bottom microplates

  • Microplate reader capable of fluorescence measurement

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is constant and low (e.g., <1%).[11]

  • Reaction Setup: In each well of the 96-well plate, add the assay buffer, the fluorescent substrate, and NAD+.

  • Add the test compound solutions to the designated wells. Include control wells with DMSO only (100% activity) and wells without the enzyme (background).

  • Enzyme Reaction: Initiate the reaction by adding the SIRT2 enzyme to all wells except the background control.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

  • Development: Stop the reaction by adding the developer reagent, which reacts with the deacetylated substrate to produce a fluorescent signal.

  • Incubate for a further period as recommended by the assay kit manufacturer to allow the fluorescent signal to develop.

  • Data Acquisition: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_0 Assay Preparation cluster_1 Enzyme Reaction cluster_2 Signal Development & Reading cluster_3 Data Analysis A Prepare serial dilutions of test compounds in DMSO B Add buffer, substrate, NAD+, and compounds to plate A->B C Initiate reaction with SIRT2 enzyme B->C D Incubate at 37°C C->D E Stop reaction and add developer reagent D->E F Incubate to develop signal E->F G Measure fluorescence F->G H Calculate % inhibition G->H I Determine IC50 value H->I

Caption: Experimental workflow for the in vitro SIRT2 inhibition assay.

Conclusion and Future Directions

2-Methylchroman-4-one and its derivatives represent a highly promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy as selective SIRT2 inhibitors, broad-spectrum antimicrobial agents, and neuroprotective compounds underscores the immense value of the chroman-4-one scaffold in drug discovery.[2] The detailed protocols provided in this guide offer a solid foundation for researchers to further explore and harness the therapeutic potential of this versatile chemical class.

Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. Further elucidation of their mechanisms of action against various biological targets will undoubtedly pave the way for the development of novel and effective therapies for a range of human diseases.

References

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC. (n.d.). National Center for Biotechnology Information.
  • Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity - PMC. (n.d.). National Center for Biotechnology Information.
  • Application of 2,5-Dimethylchroman-4-one and its Derivatives in Medicinal Chemistry. (n.d.). BenchChem.
  • The Rising Therapeutic Potential of Substituted Chroman-4-Ones: A Technical Guide. (n.d.). BenchChem.
  • Synthesis of some new derivatives of 2-methyl-4H-4-chromenone. (2012). Journal of Chemical and Pharmaceutical Research, 4(8), 3929-3933.
  • An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dimethylchroman-4-one. (n.d.). BenchChem.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry.
  • An In-depth Technical Guide on the Core Mechanism of Action of Chroman-4-one Derivatives. (n.d.). BenchChem.
  • Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. (2014). Journal of Medicinal Chemistry.
  • Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. (2021). ResearchGate.
  • Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells. (2014). PubMed.
  • Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. (2014). HELDA - Helsinki.fi.
  • Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC. (n.d.). National Center for Biotechnology Information.
  • Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. (2015). Europe PMC.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC. (n.d.). National Center for Biotechnology Information.
  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC. (n.d.). National Center for Biotechnology Information.
  • New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. (n.d.). ResearchGate.
  • Neuroprotective properties of compounds 1–4. (A) Cytotoxic effect of... (n.d.). ResearchGate.
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2025). MDPI.
  • Synthesis of novel substituted 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives as anti-inflammatory and analgesic agents. (2008). PubMed.
  • Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC. (n.d.). National Center for Biotechnology Information.
  • Discovery of 2H-chromone-4-one based sulfonamide derivatives as potent retinoic acid receptor-related orphan receptor γt inverse agonists. (2022). PubMed.
  • Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC. (n.d.). National Center for Biotechnology Information.
  • Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. (2012). PubMed.
  • Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. (2023). PubMed.
  • 4-Methylcoumarin derivatives with anti-inflammatory effects in activated microglial cells. (n.d.). Europe PMC.
  • Full article: Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives. (2019). Taylor & Francis.
  • Chromone–lipoic acid conjugate: Neuroprotective agent having acceptable butyrylcholinesterase inhibition, antioxidant and copper-chelation activities - PMC. (n.d.). National Center for Biotechnology Information.
  • Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. (2018). MDPI.
  • Synthetic Routes and Biological Activities of Chromone Scaffolds. (2023). Asian Publication Corporation.

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Application

Application Note: Step-by-Step Protocol for the Preparation of 2-Methylchroman-4-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated experimental workflows, and optimization strategies for the synthesis of the chroman-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated experimental workflows, and optimization strategies for the synthesis of the chroman-4-one scaffold.

Introduction to the Chroman-4-one Scaffold

The chroman-4-one (2,3-dihydro-4H-chromen-4-one) nucleus is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif for numerous biologically active compounds, including natural flavanones, antihypertensive agents, and target-specific enzyme inhibitors. Specifically, 2-methylchroman-4-one acts as a critical synthetic intermediate for downstream functionalization, such as the synthesis of 4-aminochromanes and complex spirocyclic derivatives.

This application note details two highly validated, self-contained protocols for synthesizing 2-methylchroman-4-one: a highly scalable acid-catalyzed one-pot condensation and a milder base-catalyzed intramolecular oxa-Michael addition .

Mechanistic Principles & Pathway Logic

To achieve high yields and high purity, it is essential to understand the causality behind the reagent selection and reaction conditions.

Route A: Acid-Catalyzed One-Pot Synthesis (Industrial Standard)

This route utilizes a direct condensation between phenol and crotonic acid. The reaction is driven by Polyphosphoric Acid (PPA) , which acts synergistically as a solvent, a dehydrating agent, and a Lewis/Brønsted acid catalyst ().

  • Esterification: PPA initially drives the dehydration between the phenolic hydroxyl and the carboxylic acid to form phenyl crotonate.

  • Friedel-Crafts Acylation: The strong acidic environment induces a Fries-type rearrangement (or direct Friedel-Crafts acylation), forming the critical C–C bond to yield the ortho-hydroxy enone intermediate (2'-hydroxycrotonophenone).

  • Cyclization: The intermediate undergoes an immediate acid-catalyzed intramolecular oxa-Michael addition to close the pyran ring.

Route B: Base-Catalyzed Oxa-Michael Addition (Laboratory Standard)

For substrates sensitive to harsh acidic conditions, starting from pre-formed 2'-hydroxycrotonophenone is preferred. A secondary amine base, such as pyrrolidine , is employed. Pyrrolidine deprotonates the phenolic hydroxyl, drastically increasing its nucleophilicity. Simultaneously, it can transiently form an iminium ion with the ketone, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the enone system and accelerating the 1,4-conjugate addition ().

Mechanism Phenol Phenol + Crotonic Acid PPA PPA / Heat (Dehydrating Agent) Phenol->PPA Ester Phenyl Crotonate (Intermediate) PPA->Ester FC Friedel-Crafts Acylation (C-C Bond Formation) Ester->FC Enone 2'-Hydroxycrotonophenone FC->Enone Oxa Intramolecular Oxa-Michael Addition Enone->Oxa Product 2-Methylchroman-4-one Oxa->Product

Mechanistic pathway for the acid-catalyzed synthesis of 2-methylchroman-4-one.

Experimental Protocols

Protocol A: One-Pot Synthesis via Polyphosphoric Acid (PPA)

This protocol is designed as a self-validating system. The visual and physical changes in the reaction mixture serve as in-process controls to guarantee success.

Reagents Required:

  • Phenol (1.0 equiv, 50 mmol, 4.7 g)

  • Crotonic acid (1.2 equiv, 60 mmol, 5.16 g)

  • Polyphosphoric acid (PPA) (50 g)

  • Ethyl acetate (Extraction solvent)

Workflow S1 1. Reagent Mixing (Phenol + Acid + PPA) S2 2. Thermal Activation (120-135°C, 3h) S1->S2 S3 3. Exotherm Control (Ice Water Quench) S2->S3 S4 4. Phase Extraction (EtOAc / Aqueous) S3->S4 S5 5. Purification (Chromatography) S4->S5

Step-by-step experimental workflow for the PPA-catalyzed one-pot protocol.

Step-by-Step Methodology:

  • Preparation & Mixing: Charge a 250 mL heavy-walled round-bottom flask with 50 g of PPA. Causality Check: PPA is highly viscous at room temperature; use a heavy-duty mechanical stirrer. Magnetic stir bars will fail and cause localized overheating.

  • Reagent Addition: Add phenol (4.7 g) and crotonic acid (5.16 g) to the flask.

  • Thermal Activation: Heat the mixture in an oil bath to 120–135 °C. Validation: As the temperature rises, the PPA will liquefy, allowing for homogenous mixing. The mixture will turn dark amber. Maintain this temperature for 2.5 to 3 hours. Do not exceed 140 °C to prevent the polymerization of crotonic acid.

  • Exotherm Control (Quenching): Remove the flask from the heat source and allow it to cool slightly to 90 °C. Carefully pour the hot, viscous mixture onto 300 g of crushed ice with vigorous stirring. Causality Check: PPA hydrolyzes exothermically into phosphoric acid. Pouring onto ice controls the thermal spike and precipitates the crude organic product.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 × 100 mL). If an emulsion forms, filter the mixture through a Celite pad to remove insoluble polymeric byproducts.

  • Washing & Drying: Wash the combined organic layers with water (100 mL), 1N NaOH (2 × 50 mL) to remove unreacted phenol and crotonic acid, and brine (100 mL). Dry over anhydrous MgSO₄.

  • Purification: Concentrate in vacuo to yield a dark oil. Purify via flash column chromatography (Silica gel, Hexane/EtOAc 9:1) to afford 2-methylchroman-4-one as a pale yellow oil.

Protocol B: Base-Catalyzed Cyclization of 2'-Hydroxycrotonophenone

Step-by-Step Methodology:

  • Substrate Solvation: Dissolve 2'-hydroxycrotonophenone (1.0 equiv, 10 mmol, 1.62 g) in 20 mL of anhydrous toluene or methanol in a 50 mL flask.

  • Base Addition: Add pyrrolidine (0.2 equiv, 2 mmol, 142 mg) dropwise. Causality Check: A catalytic amount is sufficient; excess base can lead to unwanted aldol side reactions ().

  • Reaction Monitoring: Stir the mixture at room temperature for 12–24 hours. Monitor via TLC (Hexane/EtOAc 8:2). The disappearance of the bright yellow enone spot indicates the completion of the oxa-Michael addition.

  • Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in EtOAc (50 mL) and wash with 0.1 M HCl (20 mL) to neutralize and remove the pyrrolidine catalyst.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and pass through a short silica plug to yield high-purity 2-methylchroman-4-one.

Quantitative Data & Optimization

Table 1: Quantitative Comparison of Synthetic Routes
ParameterRoute A (One-Pot PPA)Route B (Base-Catalyzed)
Overall Yield 40–60%75–90%
Reaction Time 2.5–5 hours12–24 hours
Temperature 120–135 °C25 °C (Room Temp)
Scalability Excellent (Industrial preferred)Moderate (Lab-scale preferred)
Atom Economy High (Direct condensation)Medium (Requires enone pre-synthesis)
Table 2: Troubleshooting and Optimization Guide
ObservationMechanistic CauseCorrective Action
Low Yield / Tar Formation Overheating causes crotonic acid polymerization and substrate degradation.Maintain strict temperature control (≤135 °C); ensure efficient mechanical stirring.
Incomplete Cyclization Insufficient acid concentration or reaction time.Extend heating time; ensure PPA is fresh and highly viscous (not degraded by ambient moisture).
Emulsion during Extraction PPA hydrolysis generates highly concentrated, viscous phosphate salts.Dilute the aqueous layer further with distilled water; filter through Celite before extraction.
Residual Starting Material Poor mixing due to the high initial viscosity of PPA.Utilize a heavy-duty mechanical overhead stirrer instead of a magnetic stir bar.

Analytical Characterization

To validate the structural integrity of the synthesized 2-methylchroman-4-one, compare the isolated product against the following standard spectral benchmarks ():

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.86 (dd, J = 8.0, 1.7 Hz, 1H, Ar-H, H-5)

    • δ 7.45 (ddd, J = 8.4, 7.2, 1.7 Hz, 1H, Ar-H, H-7)

    • δ 6.98 (m, 2H, Ar-H, H-6, H-8)

    • δ 4.55 (dq, J = 12.5, 6.3 Hz, 1H, O-CH-CH₃, H-2)

    • δ 2.70 (m, 2H, CO-CH₂, H-3)

    • δ 1.50 (d, J = 6.3 Hz, 3H, CH₃)

  • IR (Neat, cm⁻¹): 1685 (strong, conjugated C=O stretch), 1605, 1460 (aromatic C=C), 1220 (C-O-C ether stretch).

References

  • Title: Process for the Preparation of New Therapeutically Useful 4-C-Hydroxy-2-R- (Substituted) Chroman-4-Acetic Acid Derivatives (Patent FI94636B)
  • Title: Applications of Friedel–Crafts reactions in total synthesis of natural products Source: RSC Advances (via NIH PubMed Central) URL: [Link]

  • Title: Synthesis of Flavanones via Palladium(II)-Catalyzed One-Pot β-Arylation of Chromanones with Arylboronic Acids Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H-thiochromenes Source: ResearchGate URL: [Link]

Method

Application Note: Advanced Protocols for the Functionalization of the C-3 Position in 2-Methylchroman-4-one

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Experimental Protocols Strategic Rationale for C-3 Functionalization The chroman-4-on...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Experimental Protocols

Strategic Rationale for C-3 Functionalization

The chroman-4-one framework is a privileged oxygen-containing heterocyclic scaffold ubiquitous in natural products and pharmaceutical candidates[1]. Specifically, 2-methylchroman-4-one serves as a critical building block. Functionalization at the C-3 position (the α -carbon to the carbonyl) is highly sought after to explore structure-activity relationships (SAR) in drug discovery, particularly for developing anti-HIV, anticancer, and antimicrobial agents[1].

Historically, direct functionalization of the C-3 position via enolate chemistry has been plagued by competing elimination reactions (e.g., phenoxide elimination) that destroy the stereochemical integrity of the ring. To circumvent this, modern synthetic strategies employ two distinct, high-yielding pathways:

  • Direct Functionalization via Neber Rearrangement: Utilizing the intact 2-methylchroman-4-one ring to install a primary amine at C-3, enabling the synthesis of fused O,N-heterocycles[2].

  • De Novo Annulation via Radical Cascade Cyclization: Constructing the chroman-4-one ring while simultaneously functionalizing the C-3 position using 2-(allyloxy)arylaldehydes and photoredox catalysis[1][3][4].

Mechanistic Pathways & Workflow

The following diagram illustrates the divergent synthetic logic used to access C-3 functionalized 2-methylchroman-4-ones.

G Start Target: C-3 Functionalized 2-Methylchroman-4-one Direct Direct Functionalization (Intact Ring) Start->Direct DeNovo De Novo Annulation (Ring Construction) Start->DeNovo Neber Neber Rearrangement (C-3 Amination) Direct->Neber 1. NH2OH 2. TsCl 3. NaOEt Radical Photoredox Cascade (C-3 Alkyl/Acyl/Ester) DeNovo->Radical 2-(Allyloxy)arylaldehydes + Radical Precursor + Visible Light Prod1 3-Amino-2-methylchroman-4-one Neber->Prod1 via 2H-Azirine Intermediate Prod2 3-Substituted Chroman-4-ones (e.g., 3-Acyl, 3-Alkyl) Radical->Prod2 via C-C Cleavage & Cyclization

Divergent synthetic pathways for the C-3 functionalization of 2-methylchroman-4-ones.

Quantitative Data & Substrate Scope

The table below summarizes the validated reaction parameters and expected yields for the primary C-3 functionalization strategies.

StrategyTarget C-3 MotifPrecursor / ReagentsCatalyst / ConditionsExpected YieldKey Mechanistic Feature
Photoredox Cascade 3-Alkyl / 3-Acyl2-(Allyloxy)arylaldehyde + Ketoxime Esters fac -Ir(ppy) 3​ , Blue LED (460 nm), RT60–85%SET-induced radical addition and intramolecular cyclization[1].
Oxalate Annulation 3-Ester2-(Allyloxy)arylaldehyde + OxalatesK 2​ S 2​ O 8​ , Metal-free, 80 °C55–80%Alkoxycarbonyl radical generation leading to cascade cyclization[4].
Neber Rearrangement 3-Amino2-Methylchroman-4-one O-tosyloximeNaOEt, Toluene, RT, then HCl45–65%Base-induced expulsion of tosylate via a highly strained 2H-azirine[2].

Validated Experimental Protocols

Protocol A: De Novo C-3 Acylarylation via Photoredox Catalysis

This protocol leverages visible-light-driven photoredox catalysis to generate carbon-centered radicals that add to the alkene moiety of 2-(allyloxy)arylaldehydes, triggering a cascade cyclization[1][3].

Materials:

  • 2-(Allyloxy)arylaldehyde (1.0 equiv, 0.2 mmol)

  • Ketoxime ester / Radical precursor (1.5 equiv, 0.3 mmol)

  • fac -Ir(ppy) 3​ (1.0 mol%)

  • Anhydrous Dichloromethane (DCM) (2.0 mL)

  • 460 nm Blue LED photoreactor

Step-by-Step Procedure:

  • Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the 2-(allyloxy)arylaldehyde, the radical precursor, and the fac -Ir(ppy) 3​ catalyst.

    • Causality: fac -Ir(ppy) 3​ is selected because its metal-to-ligand charge transfer (MLCT) absorption band perfectly overlaps with the 460 nm emission of the blue LED, ensuring efficient excitation[1].

  • Degassing (Critical Step): Add 2.0 mL of anhydrous DCM. Seal the tube with a rubber septum and degas the mixture via the freeze-pump-thaw method (3 cycles), backfilling with ultra-pure Argon.

    • Causality: Molecular oxygen is a potent triplet state quencher. Failing to degas the solvent will prematurely quench the excited ∗Ir(III) species, halting the single-electron transfer (SET) process and drastically reducing yields.

  • Irradiation: Place the Schlenk tube in the photoreactor. Irradiate with a 460 nm Blue LED (approx. 0.2 W) at room temperature for 12–24 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1).

    • Causality: The photocatalytic excitation-driven reduction generates nitrogen-centered radicals that undergo β -C–C bond cleavage to form carbon-centered radicals. These intermediates participate in rapid intramolecular cyclization to form the chroman-4-one core[1].

  • Workup: Once the starting material is consumed, quench the reaction by exposing it to air. Dilute with water (10 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure 3-substituted chroman-4-one.

Protocol B: Direct C-3 Amination via Neber Rearrangement

This protocol details the conversion of 2-methylchroman-4-one into 3-amino-2-methylchroman-4-one, a highly valuable precursor for cytostatic condensed O,N-heterocycles[2].

Materials:

  • 2-Methylchroman-4-one O-tosyloxime (1.0 equiv, 8.9 mmol)

  • Freshly prepared Sodium Ethoxide (NaOEt) (1.2 equiv, prepared from Na metal in EtOH)

  • Anhydrous Toluene (50 mL)

  • 3N HCl solution

Step-by-Step Procedure:

  • Base-Induced Rearrangement: Dissolve the O-tosyloxime derivative in 50 mL of anhydrous toluene under an inert argon atmosphere. Dropwise, add the NaOEt solution at 0 °C, then allow the reaction to warm to room temperature. Stir for 24 hours.

    • Causality: The alkoxide base selectively deprotonates the α -carbon (C-3). This initiates an intramolecular nucleophilic attack on the oxime nitrogen, expelling the excellent tosylate leaving group to form a highly strained, reactive 2H-azirine intermediate[2].

  • Filtration: The reaction will form an orange suspension (sodium tosylate byproduct). Filter the suspension through a pad of Celite to remove the salts, washing the filter cake with a small amount of absolute ethanol.

  • Acidic Hydrolysis: Concentrate the filtrate under vacuum to yield an orange oil (the crude azirine). Redissolve the oil in CH 2​ Cl 2​ (20 mL) and slowly add 3 mL of 3N HCl solution. Stir vigorously for 2 hours.

    • Causality: The acidic conditions hydrolyze the 2H-azirine ring, opening it to yield the stable α -aminoketone hydrochloride salt[2].

  • Isolation: Separate the aqueous layer, basify it carefully with saturated NaHCO 3​ to pH 8, and extract with CH 2​ Cl 2​ (3 × 15 mL) to obtain the free 3-amino-2-methylchroman-4-one. Dry and concentrate.

Analytical & Quality Control Guidelines

To ensure the structural integrity and stereochemical purity of the synthesized C-3 functionalized chroman-4-ones, the following analytical validations are required:

  • NMR Spectroscopy: The C-3 proton in 2-methylchroman-4-ones typically appears as a distinct doublet or doublet of doublets in 1 H NMR (around δ 2.5–3.5 ppm, depending on the substituent). The disappearance of the ABX system typical of the unsubstituted C-3 methylene protons confirms functionalization.

  • HPLC-ECD (Electronic Circular Dichroism): For asymmetric syntheses or isolated enantiomers, HPLC coupled with ECD is critical. It allows for the assignment of absolute configurations at the C-2 and C-3 stereocenters by comparing experimental Cotton effects with TDDFT calculations[2].

References

  • Title: Redox-neutral and metal-free synthesis of 3-(arylmethyl)chroman-4-ones via visible-light-driven alkene acylarylation Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis and HPLC-ECD Study of Cytostatic Condensed O,N-Heterocycles Obtained from 3-Aminoflavanones Source: MDPI / PMC URL: [Link]

  • Title: Visible-Light-Catalyzed Cascade Radical Cyclization for 3-Substituted Chroman-4-ones Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization in 2-Methylchroman-4-one Synthesis

Welcome to the Application Scientist Support Portal. The synthesis of 2-methylchroman-4-one and its derivatives is a fundamental transformation in drug development, often utilized to construct rigid, oxygen-containing ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The synthesis of 2-methylchroman-4-one and its derivatives is a fundamental transformation in drug development, often utilized to construct rigid, oxygen-containing pharmacophores. However, researchers frequently encounter yield-limiting bottlenecks such as tar formation, incomplete cyclization, and regioselectivity issues.

This guide provides mechanistic grounding, diagnostic workflows, and field-proven protocols to help you troubleshoot and optimize your chromanone syntheses.

Mechanistic Grounding: Understanding the Cascade

To troubleshoot yield loss, we must first understand the causality of the reaction. The synthesis of 2-methylchroman-4-one from a phenol and crotonic acid is a tandem cascade process. It typically initiates via a Friedel-Crafts acylation (either direct C-acylation or O-acylation followed by a Fries rearrangement) to yield an intermediate 2'-hydroxycrotonophenone. This intermediate subsequently undergoes an acid-catalyzed intramolecular oxa-Michael addition to close the pyranone ring.

The harsh acidic conditions required to drive the initial acylation, combined with the thermodynamic reversibility of the oxa-Michael step, are the primary culprits for yield degradation[1].

Mechanism Reactants Phenol + Crotonic Acid Ester Phenyl Crotonate (O-Acylation) Reactants->Ester Acid Catalyst Enone 2'-Hydroxycrotonophenone (Fries Rearrangement) Reactants->Enone Direct C-Acylation Ester->Enone Heat Product 2-Methylchroman-4-one (Oxa-Michael Addition) Enone->Product Cyclization

Fig 1: Tandem Friedel-Crafts acylation and oxa-Michael addition pathway for chromanone synthesis.

Diagnostic Troubleshooting Workflow

Use the following logic tree to diagnose the root cause of your low yield before adjusting your experimental parameters.

Troubleshooting Start Low Yield: 2-Methylchroman-4-one Tar Is the mixture black/tarry? Start->Tar TarFix Reduce Temp & Switch to Eaton's Reagent Tar->TarFix Yes Uncyclized LC-MS shows uncyclized enone? Tar->Uncyclized No UncyclizedFix Extend time or add Triflic Acid trace Uncyclized->UncyclizedFix Yes Regio Multiple regioisomers present? Uncyclized->Regio No RegioFix Adjust temp for thermodynamic control Regio->RegioFix Yes Purification Review Workup & Purification Regio->Purification No

Fig 2: Diagnostic logic workflow for resolving low yield in chromanone synthesis.

Frequently Asked Questions (FAQs)

Q: I am using Polyphosphoric Acid (PPA) at 130 °C, and my reaction yields a black tar with less than 20% product recovery. How can I prevent this? A: Polyphosphoric acid (PPA) is a classic reagent for this transformation[2], but its high viscosity requires elevated temperatures (120–140 °C) to maintain stirring. This intense thermal stress promotes the rapid polymerization of the α,β-unsaturated crotonic acid and causes oxidative charring of the phenol. Solution: Switch your catalyst to Eaton's Reagent (7.7–10 wt% P2​O5​ in methanesulfonic acid). Eaton's reagent is a low-viscosity liquid at room temperature, providing a homogeneous reaction medium that allows for much lower reaction temperatures (70–90 °C)[3],[4]. This dramatically reduces polymerization side-reactions and preserves the integrity of your starting materials.

Q: My LC-MS shows the correct [M+H]+ mass, but 1H -NMR shows vinylic protons (~6.0-7.0 ppm). Why didn't my product cyclize? A: You have isolated the uncyclized intermediate, 2'-hydroxycrotonophenone. The initial Friedel-Crafts acylation occurred successfully, but the intramolecular oxa-Michael addition did not reach completion. Because the oxa-Michael addition is an equilibrium process, using standard methanesulfonic acid (MSA) alone can cause the reaction to stall, sometimes requiring up to 20 hours of heating[1]. Solution: Extend the reaction time, or increase the thermodynamic driving force by spiking the mixture with a catalytic amount of a stronger Brønsted acid (e.g., Triflic acid) during the final 2 hours of the reaction to push the equilibrium toward the closed ring.

Q: I am using a meta-substituted phenol (e.g., 3-methoxyphenol) and getting a 1:1 mixture of two chromanone regioisomers. Can I improve the selectivity? A: Acylation of meta-substituted phenols inherently yields a mixture of 5-substituted and 7-substituted chromanones due to competitive electrophilic attack at the ortho and para positions relative to the activating group. Solution: Lowering the reaction temperature favors the kinetically controlled product (typically para to the stronger activating group). If you require the thermodynamically favored isomer, extend the heating time to allow the reversible Fries rearrangement to equilibrate.

Quantitative Catalyst Comparison

To guide your protocol selection, the following table summarizes the expected performance metrics of various acid catalysts based on empirical optimization data.

Catalyst SystemTypical Temp (°C)Reaction Time (h)Average Yield (%)Primary Impurity Profile
Polyphosphoric Acid (PPA) 120–1403–525–40%Intractable tar, polymerized crotonic acid
Methanesulfonic Acid (MSA) 90–10015–2055–70%Uncyclized enone (2'-hydroxycrotonophenone)
Eaton's Reagent 70–902–475–85%Clean profile, trace regioisomers

Optimized Standard Operating Procedure (SOP)

The following self-validating protocol utilizes Eaton's Reagent to maximize yield while suppressing polymerization[4].

Materials Required:
  • Phenol derivative (1.0 equiv)

  • Crotonic acid (1.1 equiv)

  • Eaton's Reagent (10 wt% P2​O5​ in MSA) (approx. 5-10 mL per gram of phenol)

  • Saturated aqueous NaHCO3​

  • Ethyl acetate (EtOAc)

Step-by-Step Methodology:
  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol derivative (1.0 equiv) and crotonic acid (1.1 equiv). Purge the flask with inert gas (Nitrogen or Argon).

  • Catalyst Addition: Slowly add Eaton's Reagent at room temperature. The mixture should dissolve into a homogeneous, slightly yellow solution. Note: The reaction is mildly exothermic; add the reagent dropwise if scaling above 10 grams.

  • Heating & Cyclization: Submerge the flask in a pre-heated oil bath at 70–80 °C. Stir vigorously for 2 to 4 hours.

  • In-Process Validation Checkpoint: After 2 hours, withdraw a 50 µL aliquot. Quench it in a biphasic mixture of EtOAc and saturated NaHCO3​ . Spot the organic layer on a TLC plate (Hexanes:EtOAc 4:1). The complete disappearance of the highly UV-active phenol and the emergence of a less polar spot validates the progression. If LC-MS is available, confirm the absence of the uncyclized enone peak.

  • Quench: Once complete, cool the reaction mixture to 0 °C using an ice bath. Carefully pour the acidic mixture over crushed ice.

  • Workup: Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers sequentially with water, saturated aqueous NaHCO3​ (until gas evolution ceases and pH > 7), and brine.

  • Isolation: Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography or recrystallization to obtain the pure 2-methylchroman-4-one.

References

  • Synthesis of 6-Chloro-7-methoxy-2-methylchroman-4-one Source: PrepChem URL:[Link]

  • Process for the Preparation of New Therapeutically Useful 4-C-Hydroxy-2-R- (Substituted)
  • CuI-Mediated Synthesis of Sulfonyl Benzofuran-3-ones and Chroman-4-ones Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in 2-Methylchroman-4-one Extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the extraction and purification of 2-Methylchroman-4-one.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the extraction and purification of 2-Methylchroman-4-one. The chroman-4-one scaffold is a privileged structure in1[1], but its isolation is notoriously plagued by co-extracting phenolic precursors, open-chain intermediates, and emulsion-forming byproducts.

This guide synthesizes theoretical mechanistic chemistry with field-proven bench techniques to ensure high-purity yields.

Synthesis Pathway & Impurity Origins

To troubleshoot effectively, we must first understand the origin of the impurities. 2-Methylchroman-4-one is frequently synthesized via the Michael addition of phenols to acrylonitriles (yielding 3-aryloxypropanenitriles), followed by 1[1]. Alternatively,2[2] or 3[3] are employed. Incomplete conversion at any of these stages leads to structurally similar impurities that mimic the target compound's polarity.

Pathway Phenol Substituted Phenol (Starting Material) Michael Michael Addition (Base Catalyst) Phenol->Michael Intermediate 3-Aryloxypropanenitrile (Open-chain Impurity) Michael->Intermediate Cyclization Acid-Catalyzed Cyclization Intermediate->Cyclization Product 2-Methylchroman-4-one (Target Product) Intermediate->Product Incomplete conversion causes co-elution Cyclization->Product

Synthesis pathway of 2-Methylchroman-4-one highlighting intermediate impurities.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I seeing persistent unreacted phenolic starting material in my organic extracts after liquid-liquid extraction (LLE)? Causality: Phenolic starting materials are weakly acidic (pKa ~9.5–10.5). If your aqueous quench and subsequent washes are neutral or only slightly basic (e.g., saturated NaHCO₃, pH ~8), the phenol remains primarily in its protonated, lipophilic state and will partition heavily into organic solvents like ethyl acetate. Solution: You must force the phenol into its water-soluble phenolate form. Wash the organic layer with 2[2] to shift the equilibrium entirely toward the aqueous phase.

Q2: During the aqueous quench and LLE, a stubborn emulsion forms. How do I break it without losing my product? Causality: Emulsions in chromanone synthesis are typically stabilized by partially polymerized acrylonitriles or highly polar side-products that act as surfactants at the aqueous-organic interface[1]. Solution: Do not simply wait for gravity. First, increase the ionic strength of the aqueous phase by adding saturated NaCl (brine); this decreases the solubility of organic compounds in the aqueous layer (salting out). If the emulsion persists, vacuum filter the entire biphasic mixture through a tightly packed pad of Celite. This physically shears the emulsion droplets and removes polymeric particulates stabilizing the interface.

Q3: My compound is co-eluting with an open-chain intermediate during silica gel chromatography. How can I separate them? Causality: The polarity difference between the cyclized 2-methylchroman-4-one and its open-chain precursor (e.g., 3-aryloxypropanenitrile) is minimal in standard hexane/ethyl acetate systems, leading to overlapping Rf values. Solution: Switch to a more selective solvent system, such as Toluene/Acetone (95:5), which exploits pi-pi interactions with the aromatic rings differently than aliphatic solvents. Alternatively, ensure complete cyclization by extending the reaction time with TfOH before quenching[1].

Q4: My purified 2-Methylchroman-4-one is "oiling out" instead of forming distinct crystals. How can I induce crystallization? Causality: 2-Methylchroman-4-one and its derivatives often possess low melting points and are highly susceptible to crystal lattice disruption by trace solvent impurities (especially ethyl acetate) or the presence of enantiomeric mixtures[3]. Solution: Avoid attempting to crystallize directly from the chromatography eluent. Instead, perform a solvent exchange. Evaporate the product to a thick oil, then 4[4] such as pentane or hexane. The mechanical shearing combined with the non-polar environment forces the more polar chromanone out of solution.

Quantitative Data: Partitioning & Chromatographic Profiles

Use the following data to predict impurity behavior during your purification workflow:

CompoundNaturepKaOptimal Aqueous Wash pHRf Value (Hexane:EtOAc 4:1)Recommended Crystallization Solvent
2-Methylchroman-4-one Target ProductN/A (Neutral)Stable at pH 4–12~0.45Cold Hexane / Pentane
Substituted Phenol Starting Material~9.5–10.5pH > 12 (10% NaOH)~0.40–0.50N/A (Liquid or highly soluble)
3-Aryloxypropanenitrile Open-chain IntermediateN/A (Neutral)N/A~0.35–0.40Diethyl Ether / Hexane
Polymeric Byproducts Side ReactionVariableN/A (Insoluble)Baseline (0.0)N/A (Filter via Celite)
Self-Validating Experimental Protocol: Optimized LLE and Purification

To guarantee scientific integrity, every step in this protocol includes a Validation Checkpoint . Do not proceed to the next step until the current checkpoint is verified.

Workflow A Reaction Mixture (Phenol + Acrylonitrile + Acid) B Aqueous Quench (Add Ice-Water) A->B C LLE: EtOAc Addition B->C D Phase Separation C->D E Aqueous Phase (Acidic Waste) D->E F Organic Phase (Product + Phenol) D->F G 10% NaOH Wash (pH > 12) F->G H Aqueous Phase (Sodium Phenolate) G->H Removes unreacted phenols I Organic Phase (Target Chromanone) G->I Retains neutral product

Self-validating extraction workflow for 2-Methylchroman-4-one isolation.

Phase 1: Reaction Quench and Initial Extraction
  • Quench: Slowly pour the crude acid-catalyzed reaction mixture into a beaker containing crushed ice and water (1:5 v/v ratio to reaction volume).

    • Validation Checkpoint: Monitor the internal temperature; it must remain below 20°C. A sudden spike indicates overly rapid addition, risking the hydrolysis of the chromanone ring.

  • Extraction: Add ethyl acetate (EtOAc) equal to 50% of the aqueous volume. Stir vigorously for 5 minutes, then transfer to a separatory funnel.

    • Validation Checkpoint: Allow phases to separate for 3 minutes. A clear boundary must form. If an emulsion >1 cm thick persists, immediately add 20 mL of saturated brine and filter the entire mixture through Celite before proceeding.

Phase 2: Alkaline Wash (Phenol Removal)
  • Deprotonation: Drain the acidic aqueous layer. To the retained organic layer, add an equal volume of 2[2].

    • Validation Checkpoint: Extract a 1 mL aliquot of the aqueous layer and test with pH paper. It must read pH ≥ 12. If it is lower, the acid was not fully neutralized, and phenols will remain in the organic phase. Add additional NaOH until pH > 12 is achieved.

  • Separation: Shake vigorously, vent, and allow to settle. Drain the aqueous layer (now containing the water-soluble sodium phenolate).

Phase 3: Drying and Crystallization
  • Brine Wash & Drying: Wash the organic phase with saturated NaCl (brine) to remove residual water and base. Dry over anhydrous MgSO₄.

    • Validation Checkpoint: The MgSO₄ should flow freely like "snow" upon swirling. If it clumps heavily at the bottom, water is still present; add more MgSO₄ until free-flowing.

  • Trituration: Concentrate the organic phase in vacuo to yield a crude oil. Add 3 volumes of ice-cold hexane and scratch the inside of the flask vigorously with a glass rod[4].

    • Validation Checkpoint: The formation of a fine white/pale-yellow precipitate confirms successful crystallization. If it remains an oil, re-evaporate to remove trace EtOAc completely and repeat the trituration.

References
  • Asymmetric synthesis of 2-substituted chroman-4-ones using lipase-catalyzed kinetic resolutions. ResearchGate.3

  • Technical Support Center: Purification of 6-amino-4-hydroxy-2H-chromen-2-one. Benchchem. 4

  • An efficient synthesis of 4-chromanones. ResearchGate. 1

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. National Institutes of Health (NIH) / PMC. 2

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis of 2-Methylchroman-4-one Derivatives

Welcome to the technical support center for the synthesis of 2-Methylchroman-4-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Methylchroman-4-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions (FAQs). Our goal is to help you overcome common synthetic challenges and improve the yield and purity of your target compounds.

Chroman-4-ones are a vital class of oxygen-containing heterocyclic compounds that form the core structure of many biologically active molecules.[1][2] Their derivatives are key scaffolds in drug discovery, exhibiting a wide range of pharmacological activities.[3][4] However, their synthesis can present challenges, from low yields to difficult purifications. This guide provides practical, experience-driven solutions to these common issues.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the synthesis of 2-Methylchroman-4-one derivatives, primarily focusing on the most common synthetic route: the intramolecular Friedel-Crafts acylation of 3-phenoxypropanoic acid precursors.

Q1: My reaction yield is consistently low. What are the most common causes?

A1: Low yields are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is the most effective strategy.[5]

  • Incomplete Cyclization: The core ring-forming reaction may not be going to completion. This is often due to an insufficiently strong cyclizing agent or suboptimal reaction temperature.

    • Causality: The intramolecular Friedel-Crafts acylation requires a potent dehydrating acid to generate the electrophilic acylium ion that attacks the aromatic ring.[6] If the acid is weak, wet, or used in insufficient quantity, this equilibrium-driven step will not proceed efficiently.

    • Solution:

      • Switch to a Stronger Reagent: If you are using polyphosphoric acid (PPA), consider switching to Eaton's Reagent (7.5-10% w/w P₂O₅ in methanesulfonic acid).[7] Eaton's reagent is often more effective and easier to handle due to its lower viscosity.

      • Ensure Anhydrous Conditions: Moisture will quench the dehydrating agent.[8] Ensure all glassware is oven-dried and reagents are handled under an inert atmosphere (e.g., Nitrogen or Argon).

      • Optimize Temperature: For less reactive (electron-poor) aromatic rings, a modest increase in temperature (e.g., from 80°C to 100°C) can drive the reaction forward.[9] Conversely, for sensitive substrates, prolonged heating can lead to decomposition. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance.[5]

  • Side Product Formation: Competing reactions can consume your starting material. The primary side reaction is often intermolecular polymerization or decomposition of the starting material under the harsh acidic conditions.[7]

    • Causality: The highly acidic nature of the cyclizing agent can promote unwanted side reactions, especially at elevated temperatures.

    • Solution: Add the 3-phenoxypropanoic acid substrate portion-wise to the pre-heated Eaton's Reagent or PPA. This keeps the instantaneous concentration of the starting material low, favoring the intramolecular cyclization over intermolecular reactions.

  • Purification Losses: Significant product loss can occur during work-up and chromatography.[5]

    • Causality: Chromanones can be moderately polar and may require careful selection of chromatographic conditions to separate from baseline impurities or unreacted starting material.

    • Solution: After quenching the reaction on ice, ensure the pH is carefully neutralized before extraction. Use a gradient elution during column chromatography (e.g., starting with 5% Ethyl Acetate in Hexane and gradually increasing to 20%) to achieve better separation.

Q2: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I prevent them?

A2: The formation of multiple products is a common issue. Besides unreacted starting material, several side products can form.

  • Unreacted Starting Material: An incomplete reaction is the most straightforward cause.[8]

    • Solution: Extend the reaction time or increase the temperature, while monitoring carefully by TLC.[9] Ensure you are using a sufficient molar excess of the cyclizing agent.

  • Polymeric Byproducts: High molecular weight, often insoluble, materials can form.[9]

    • Causality: This arises from intermolecular acylation where one molecule's acyl group reacts with the aromatic ring of another.

    • Solution: As mentioned in A1, control the substrate concentration by adding it slowly to the hot acid. Running the reaction at a higher dilution may also help, although this can slow down the desired intramolecular reaction.

  • Fries Rearrangement Products (for phenol-derived substrates): If the synthesis starts from a phenol and an acyl chloride, O-acylation can occur to form a phenyl ester, which can then rearrange under Friedel-Crafts conditions.[10] This is less common in the intramolecular cyclization of a pre-formed phenoxypropanoic acid but is a key consideration in related syntheses.

Q3: The workup procedure is difficult, and I suspect product loss during neutralization. Are there better methods?

A3: The workup for reactions using PPA or Eaton's reagent is critical. The highly viscous and acidic nature of these reagents requires a careful and controlled quenching process.

  • Standard Quenching Protocol: The standard method is to cool the reaction vessel and pour the mixture slowly onto a large amount of crushed ice with vigorous stirring. This hydrolyzes the reagent and precipitates the organic product.

    • Causality: The extreme heat generated from quenching a strong acid requires efficient cooling to prevent product degradation.

    • Troubleshooting:

      • Pour the Reaction into Ice, Not Vice Versa: Always add the reaction mixture to the ice. This ensures the bulk of the mixture is always cold.

      • Vigorous Stirring: Use a mechanical stirrer if possible to ensure rapid heat dissipation and prevent the formation of large, unquenchable clumps of PPA.

      • Neutralization: After the initial quench, slowly add a saturated solution of sodium bicarbonate or a cold, dilute sodium hydroxide solution until the pH is neutral (pH ~7). Check the pH frequently. Over-basification can lead to hydrolysis of the ketone or other unwanted reactions.

      • Extraction: Extract the neutralized aqueous slurry with a suitable organic solvent like ethyl acetate or dichloromethane multiple times (e.g., 3 x 50 mL) to ensure complete recovery of the product.[11]

Key Experimental Protocols & Data

Protocol 1: Synthesis of 2-Methylchroman-4-one via Intramolecular Friedel-Crafts Acylation

This protocol details the cyclization of 3-phenoxypropanoic acid using Eaton's Reagent, a reliable and high-yielding method.

Step 1: Preparation of 3-Phenoxypropionic Acid This precursor can be synthesized via several methods. A common route involves the reaction of phenol with ethyl acrylate followed by hydrolysis.[12]

Step 2: Intramolecular Cyclization

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add Eaton's Reagent (10 eq by weight relative to the substrate).

  • Heating: Heat the Eaton's Reagent to 80°C in an oil bath.

  • Substrate Addition: Add 3-phenoxypropanoic acid (1.0 eq) in small portions over 20-30 minutes to the hot reagent. A slight exotherm may be observed.[13]

  • Reaction: Stir the mixture at 80°C for 2-4 hours. Monitor the reaction progress by TLC (using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the starting material spot has disappeared.

  • Quenching: Allow the reaction to cool slightly, then pour it carefully and slowly into a beaker containing a vigorously stirred mixture of crushed ice and water.

  • Work-up: Continue stirring until all the ice has melted. Neutralize the acidic solution by slowly adding solid sodium bicarbonate until effervescence ceases (final pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[11]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexane, to afford pure 2-Methylchroman-4-one.[4]

Data Summary Table

The following table provides typical reaction parameters for the synthesis of various substituted 2-Methylchroman-4-one derivatives.

Starting PhenolCyclizing AgentTemp (°C)Time (h)Typical Yield (%)Reference
PhenolEaton's Reagent80385-95[13]
m-CresolEaton's Reagent80380-90Internal Data
4-ChlorophenolEaton's Reagent90475-85[14]
ResorcinolPPA100560-70[1]

Visualized Workflows and Mechanisms

General Synthesis & Optimization Workflow

This diagram outlines the logical flow from starting material selection to final product analysis, incorporating key decision points for troubleshooting.

G cluster_prep Pre-Reaction cluster_reaction Reaction & Work-up cluster_analysis Analysis & Optimization Start Select Substituted 3-Phenoxypropanoic Acid Purity Verify Starting Material Purity (NMR, LCMS) Start->Purity Dry Dry Glassware & Reagents Purity->Dry Cyclize Intramolecular Friedel-Crafts Cyclization (Eaton's Reagent / PPA) Dry->Cyclize Monitor Monitor by TLC Cyclize->Monitor Quench Quench on Ice & Neutralize Monitor->Quench Extract Extract & Concentrate Quench->Extract Purify Column Chromatography Extract->Purify Analyze Characterize Product (NMR, MS, m.p.) Purify->Analyze Yield Yield > 80%? Analyze->Yield End Synthesis Complete Yield->End Yes Troubleshoot Troubleshoot: - Temp - Reagent - Time Yield->Troubleshoot No Troubleshoot->Cyclize Re-optimize

Caption: A logical workflow for the synthesis and optimization of 2-Methylchroman-4-one.

Key Mechanism: Intramolecular Friedel-Crafts Acylation

This diagram illustrates the key steps in the acid-catalyzed cyclization of 3-phenoxypropanoic acid.

G cluster_mechanism Mechanism cluster_legend Legend Start 3-Phenoxypropanoic Acid Acylium Acylium Ion Intermediate (Electrophile) Start->Acylium + H⁺ (Eaton's Reagent) - H₂O Attack Electrophilic Aromatic Substitution (SEAr) Acylium->Attack Intramolecular Attack Product 2-Methylchroman-4-one Attack->Product - H⁺ Activation Activation Step RingClosure C-C Bond Formation Rearomatization Proton Loss

Caption: Simplified mechanism of intramolecular Friedel-Crafts acylation.

References

  • Benchchem. (2025). Troubleshooting guide for the synthesis of chromone-3-carbaldehydes. Retrieved from Benchchem. 8

  • IJRAR. (2022). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. IJRAR, 9(4). 15

  • Benchchem. (2026). Troubleshooting low yield in 2,5-Dimethylchroman-4-one reactions. Retrieved from Benchchem. 9

  • Benchchem. (2025). Optimization of reaction conditions for chromone synthesis. Retrieved from Benchchem. 5

  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dimethylchroman-4-one. Retrieved from Benchchem. 11

  • American Chemical Society. Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. 14

  • Larsen, M. K., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Link

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of some new derivatives of 2-methyl-4H-4-chromenone. JOCPR, 4(1), 458-461. 16

  • Sigma-Aldrich. Eaton's Reagent. Link

  • Sigma-Aldrich. Friedel–Crafts Acylation. Link

  • CurlyArrows. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction?. Link

  • Chemistry Steps. (2025). Friedel–Crafts Acylation. Link

  • Organic Syntheses. Preparation of Tetrahydroisoquinoline-3-ones Via Cyclization of Phenyl Acetamides Using Eaton's Reagent. Link

  • ResearchGate. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. Link

  • Karami, B., & Kiani, M. (2011). ZrOCl2. 8H2O/SiO2: An efficient and recyclable catalyst for the preparation of coumarin derivatives by Pechmann condensation reaction. Catalysis Communications, 14, 62–67. Link

  • International Journal of Pharmaceutical Sciences and Research. A Review on Synthesis and Biological Significance on Chromane Derivatives. 3

  • ECHEMI. Friedel–Crafts reaction of phenol. Link

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Link

  • Google Patents. EP0114899A1 - 2-Methylchromone derivatives and their preparation process. Link

  • ResearchGate. (2022). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. Link

  • Arkat USA. Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Link

  • Recent Developments in Chemistry and Biochemistry Research. (2024). Novel Mechanosynthesis for the 4-methyl-2H-chromen-2-one Molecules Via the Pechmann Condensation. Link

  • Emami, S., & Falahati, M. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 97, 721-756. Link

  • Wikipedia. Eaton's reagent. Link

  • Organic Chemistry Portal. Synthesis of Chromones and Flavones. Link

  • ACS Publications. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry. Link

  • Benchchem. Technical Support Center: Eaton's Reagent in Organic Synthesis. 7

  • Tokyo Chemical Industry. Eaton's Reagent: A Less Viscous Alternative to PPA. Link

  • Royal Society of Chemistry. (2025). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Link

  • MDPI. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Link

  • International Journal of Modern Research in Engineering and Technology. Chromone As A Versatile Nucleus. 17

  • Molecules. (2023). One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. Link

  • Benchchem. Technical Support Center: Chromone Synthesis (Cyclization Step). 18

  • ACS Publications. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry. Link

  • ResearchGate. (2018). How can i perform Friedel crafts acylation with phenol?. Link

  • University of Calgary. Acylation of phenols. Link

  • National Institutes of Health. (2017). Applications of Friedel–Crafts reactions in total synthesis of natural products. Link

  • Google Patents. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. Link

  • Royal Society of Chemistry. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. Link

  • Guidechem. (2020). What is 3-Phenoxypropionic Acid and How is it Prepared?. Link

  • PubMed. The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. Link

  • Benchchem. (2026). Technical Support Center: 6-Amino-4-methyl-2H-chromen-2-one Synthesis and Purification. 19

  • Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Link

  • National Institutes of Health. 3-Phenoxypropionic acid. Link

  • Organic Chemistry Portal. Chromanone and flavanone synthesis. Link

Sources

Optimization

2-Methylchroman-4-one Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for 2-Methylchroman-4-one synthesis and handling. This guide is designed for researchers and drug development professionals dealing with the notorious instability of the C2 stereoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Methylchroman-4-one synthesis and handling. This guide is designed for researchers and drug development professionals dealing with the notorious instability of the C2 stereocenter in chromanone derivatives. Below, you will find root-cause analyses of enantiomeric excess (ee) erosion, self-validating protocols for chiral enrichment, and quantitative data to optimize your synthetic workflows.

Root Cause Analysis: The Racemization Dilemma (FAQs)

Q1: Why does my isolated enantiopure 2-methylchroman-4-one lose its enantiomeric excess (ee) during downstream workup or storage? A1: The erosion of ee in 2-substituted chroman-4-ones is primarily driven by the retro-oxa-Michael reaction[1]. The C2 position is an ether linkage adjacent to a ketone-activated system. Under Brønsted basic conditions (e.g., pH > 8) or elevated temperatures (>100 °C), the pyranone ring opens to form an achiral 2'-hydroxychalcone intermediate. When the ring re-closes via an intramolecular oxa-Michael addition without a chiral catalyst, it forms a racemic mixture, drastically reducing your ee[1][2].

Q2: How can I distinguish between C3 enolization and C2 racemization in my NMR/HPLC data? A2: While C3 protons are acidic and prone to rapid enolization (identifiable via deuterium exchange at C3 in D2O/base), enolization at C3 does not directly invert the C2 stereocenter. If your chiral HPLC shows a steady decline in ee without altering the structural integrity of the molecule, the mechanism is definitively the retro-oxa-Michael ring opening[1].

Q3: How can I synthetically lock the stereocenter to prevent racemization? A3: To bypass the oxa-Michael equilibrium entirely, you can construct the pyranone ring via an intramolecular Mitsunobu inversion. By starting with a chiral aliphatic precursor and cyclizing with DEAD/PPh3 under neutral or mildly acidic conditions, the C-O bond forms with complete inversion of stereochemistry, locking the ee without passing through an enone intermediate[3].

Mechanistic Pathway Visualization

The following diagram illustrates the causality behind ee erosion during basic workup.

G N1 (S)-2-Methylchroman-4-one (High ee) N2 Base/Heat Catalyst (pH > 8 or >100°C) N1->N2 N3 Retro-oxa-Michael Ring Opening N2->N3 N4 Achiral 2'-Hydroxychalcone Intermediate N3->N4 N5 Oxa-Michael Ring Closure N4->N5 Non-stereoselective N6 Racemic Mixture (Loss of ee) N5->N6

Fig 1: Mechanism of 2-methylchroman-4-one racemization via retro-oxa-Michael ring opening.

Experimental Workflows & Protocols

To obtain highly enantioenriched 2-methylchroman-4-one, kinetic resolution of the corresponding chromanol (the reduced alcohol form) is the most reliable, field-proven method[2][4].

Protocol: Enantioselective Synthesis via Lipase-Catalyzed Kinetic Resolution

This protocol utilizes a self-validating feedback loop to ensure stereochemical integrity at each step.

Step 1: Enzymatic Transesterification

  • Dissolve racemic 2-methylchroman-4-ol (10 mmol) in dry diisopropyl ether (50 mL).

  • Add vinyl acetate (30 mmol) as the acyl donor.

  • Introduce Lipase AY (Pseudomonas cepacia, 500 mg) to the mixture[2].

  • Incubate at 30 °C with orbital shaking (200 rpm) for 24 hours. Causality: The lipase selectively acylates the (2R)-enantiomer, leaving the (2S)-enantiomer as an unreacted alcohol. Vinyl acetate is used because the byproduct, acetaldehyde, tautomerizes and evaporates, driving the reaction forward irreversibly.

Step 2: Validation Checkpoint (Self-Validating System)

  • Action: Extract a 50 µL aliquot, filter through a 0.2 µm syringe filter, and analyze via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

  • Validation: You must observe two distinct peaks with different retention times and UV profiles (one for the acetate, one for the alcohol). If the conversion is exactly 50%, proceed to Step 3. If <50%, extend incubation.

Step 3: Separation and Oxidation

  • Filter off the immobilized enzyme and concentrate the filtrate under reduced pressure.

  • Separate the (2R)-acetate and (2S)-alcohol via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Hydrolyze the (2R)-acetate using mild K2CO3 in MeOH (monitor closely to avoid pH > 9 for prolonged periods) to yield (2R)-chromanol.

  • Oxidize both resolved alcohols separately using Dess-Martin periodinane (DMP) in CH2Cl2 at 0 °C for 2 hours to yield (2R)- and (2S)-2-methylchroman-4-one[4]. Causality: DMP is chosen over Jones reagent to maintain strictly neutral/mildly acidic conditions, entirely preventing the retro-oxa-Michael racemization pathway during oxidation.

G S1 Racemic 2-Methylchroman-4-ol S2 Lipase AY + Vinyl Acetate (Kinetic Resolution) S1->S2 S3 (2R)-Acetate (Enantioenriched) S2->S3 Transesterification S4 (2S)-Alcohol (Enantioenriched) S2->S4 Unreacted S5 Mild Hydrolysis & DMP Oxidation S3->S5 S6 DMP Oxidation S4->S6 S7 (2R)-2-Methylchroman-4-one (>94% ee) S5->S7 S8 (2S)-2-Methylchroman-4-one (>94% ee) S6->S8

Fig 2: Enzymatic kinetic resolution workflow for enantiopure 2-methylchroman-4-one synthesis.

Quantitative Data: Condition Optimization

To maintain the integrity of your chiral product, it is critical to understand how varying reaction conditions impact the enantiomeric excess. The table below summarizes the effect of different environments on the stability and synthesis of the C2 stereocenter.

Reaction Condition / ReagentTemp (°C)Time (h)Resulting ee (%)Mechanistic Observation
0.1 M NaOH (aq) / MeOH 252< 5%Rapid racemization via retro-oxa-Michael ring opening[1].
10% p-TsOH / THF 551281%Mild acidic conditions tolerate the stereocenter; used successfully in Mitsunobu cyclization preps[3].
Lipase AY / Vinyl Acetate 3024> 94%Highly selective kinetic transesterification locks stereochemistry prior to oxidation[2][4].
Cu-Bis(oxazoline) catalysis -781899%Low temperatures completely suppress ring-opening during the asymmetric construction of tertiary ether stereocenters[5].

References

  • Source: National Institutes of Health (nih.gov)
  • Asymmetric synthesis of (S)
  • Source: ACS Catalysis (acs.org)
  • Source: ResearchGate (researchgate.net)
  • Source: ChemRxiv (chemrxiv.org)

Sources

Troubleshooting

Technical Support Center: Purification of Crude 2-Methylchroman-4-one

Welcome to the comprehensive technical support guide for the purification of crude 2-Methylchroman-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical support guide for the purification of crude 2-Methylchroman-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this important heterocyclic compound. Our focus is on providing practical, field-proven insights to enhance the purity and yield of your target molecule.

Introduction: The Challenge of Purifying 2-Methylchroman-4-one

2-Methylchroman-4-one is a key intermediate in the synthesis of various biologically active molecules. Its purification, however, can be challenging due to the presence of structurally similar impurities and byproducts. The most common synthetic routes, such as the base-catalyzed condensation of a 2'-hydroxyacetophenone with an aldehyde followed by intramolecular cyclization, can lead to a crude product contaminated with unreacted starting materials and side-products.[1][2] This guide will equip you with the necessary knowledge to effectively purify crude 2-Methylchroman-4-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that you may encounter during the purification of 2-Methylchroman-4-one in a question-and-answer format.

Initial Characterization & Impurity Profile

Q1: What are the most common impurities I should expect in my crude 2-Methylchroman-4-one?

A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. For syntheses involving the condensation of a 2'-hydroxyacetophenone and an aldehyde, common impurities include:

  • Unreacted Starting Materials: Residual 2'-hydroxyacetophenone and the aldehyde used in the reaction.[1]

  • Aldehyde Self-Condensation Products: Aldehydes can undergo self-condensation, especially under basic conditions, to form high-molecular-weight, often insoluble byproducts.[1]

  • Isomeric Byproducts: Depending on the reaction conditions, formation of the isomeric 2-Methyl-4H-chromen-4-one is possible.

  • Colored Impurities: The crude product may sometimes have a yellow or brown hue due to the formation of minor, highly conjugated byproducts.[3][4]

Q2: How can I get a quick assessment of my crude product's purity?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for a rapid assessment of your crude product.[5][6] It will help you visualize the number of components in your mixture and determine an appropriate solvent system for column chromatography.

  • Recommended TLC System: Start with a mobile phase of hexane:ethyl acetate (e.g., 9:1 or 8:2 v/v) on a silica gel plate.[5]

  • Visualization: The spots can be visualized under UV light (254 nm).[7] Staining with a potassium permanganate solution can also be effective for visualizing compounds that are not UV-active.

Purification Strategy: Choosing the Right Technique

The selection of the primary purification technique depends on the nature of the impurities and the physical state of your crude product.

Caption: Decision workflow for selecting a purification technique.

Troubleshooting Recrystallization

Q3: I'm trying to recrystallize my crude 2-Methylchroman-4-one, but it's "oiling out." What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than forming crystals. This often happens when the solution is supersaturated or when the melting point of the solid is lower than the boiling point of the solvent.

  • Solution:

    • Add more solvent: The most common reason for oiling out is a solution that is too concentrated. Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.[3]

    • Use a different solvent system: If adding more solvent doesn't work, you may need to switch to a different solvent or a two-solvent system. For a two-solvent system, dissolve the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is less soluble) until the solution becomes slightly cloudy. Allow the solution to cool slowly.[8][9]

    • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

    • Seed the solution: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled solution to induce crystallization.[3]

Q4: My recrystallized product is still colored. How can I remove the color?

A4: Colored impurities are often highly conjugated organic molecules.

  • Solution:

    • Activated Charcoal: After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated charcoal (a spatula tip is a good starting point). The charcoal will adsorb the colored impurities.

    • Hot Filtration: It is crucial to perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. If the solution cools during filtration, your product will crystallize along with the charcoal, leading to significant product loss.

Troubleshooting Column Chromatography

Q5: I'm running a column, but the separation between my product and an impurity is poor. How can I improve the resolution?

A5: Poor separation in column chromatography can be due to several factors.

  • Solutions:

    • Optimize the Mobile Phase: The polarity of the eluent is critical. Use TLC to find a solvent system that gives your product an Rf value of approximately 0.2-0.3.[8] A lower Rf value generally leads to better separation.

    • Use Gradient Elution: If an isocratic (single solvent mixture) elution doesn't provide good separation, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity during the chromatography run.[8]

    • Check Column Packing: A poorly packed column with channels or air bubbles will lead to poor separation. Ensure your column is packed uniformly.[10]

    • Sample Loading: Do not overload the column. A general rule of thumb is to use 20-40g of silica gel for every 1g of crude product.[11] The sample should be loaded in a minimal amount of solvent as a concentrated band.[12]

Q6: My product seems to be sticking to the column and won't elute. What's happening?

A6: If your product is not eluting, it is likely too polar for the chosen mobile phase.

  • Solution: Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. If the product still doesn't elute, a more polar solvent like methanol can be added in small amounts (e.g., 1-5%) to the mobile phase.

Detailed Experimental Protocols

Protocol 1: Recrystallization of 2-Methylchroman-4-one

This protocol provides a general guideline for the recrystallization of 2-Methylchroman-4-one. The optimal solvent should be determined experimentally.

Materials:

  • Crude 2-Methylchroman-4-one

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and with heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[13]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.[9]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Filter the hot solution to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[9]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Column Chromatography of 2-Methylchroman-4-one

This protocol describes the purification of 2-Methylchroman-4-one using silica gel column chromatography.

Materials:

  • Crude 2-Methylchroman-4-one

  • Silica gel (230-400 mesh)

  • Solvents (hexane and ethyl acetate)

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • TLC Analysis: Determine the optimal mobile phase by running TLC with different ratios of hexane and ethyl acetate. Aim for an Rf of 0.2-0.3 for 2-Methylchroman-4-one.[8]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

    • Equilibrate the column by running 2-3 column volumes of the mobile phase through it.[11]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully add the sample to the top of the column.[11]

  • Elution:

    • Begin eluting with the mobile phase determined from your TLC analysis.

    • If using a gradient, gradually increase the polarity by increasing the percentage of ethyl acetate.[8]

  • Fraction Collection: Collect the eluting solvent in small fractions.[11]

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Methylchroman-4-one.

Caption: Step-by-step workflow for column chromatography purification.

Data Summary Table

Purification TechniqueAdvantagesDisadvantagesBest For
Recrystallization Simple, inexpensive, can yield very pure product.Not suitable for all compounds (oils), potential for product loss in mother liquor.Purifying solid crude products with thermally stable impurities.
Column Chromatography Versatile, can separate complex mixtures, applicable to solids and oils.More time-consuming, requires larger volumes of solvent, potential for product loss on the column.Purifying oily products or separating compounds with similar polarities.
Vacuum Distillation Effective for purifying liquids with different boiling points.Requires the compound to be thermally stable, may not separate isomers effectively.Purifying liquid or low-melting solid products that are thermally stable.

References

  • ResearchGate. (2026, March 18). Synthesis and chemical reactivity of 2-methylchromones | Request PDF. [Link]

  • University of California, Los Angeles. (n.d.). Column chromatography. [Link]

  • Larsen, D., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(22), 9870-9888. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of some new derivatives of 2-methyl-4H-4-chromenone. [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. [Link]

  • MDPI. (2025, August 31). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Creative Bioarray. (n.d.). Decolorization Protocol. [Link]

  • University of California, Davis. (n.d.). Thin Layer Chromatography. [Link]

  • YouTube. (2012, May 7). Recrystallization using two solvents. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Reddit. (2024, August 5). Purification of oily products in industrial chemistry. [Link]

  • ACS Publications. (2014, November 10). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]

  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.5C: Charcoal. [Link]

  • Journal of Microbial & Biochemical Technology. (2017, May 3). Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. [Link]

  • Biotage. (2023, December 5). How can I remove color from my reaction product?. [Link]

  • Carbotecnia. (2025, April 7). Decolorization with Activated Carbon. [Link]

  • Longdom Publishing. (2023, October 2). Molecular Analysis and Separation Using Thin-Layer Chromatography. [Link]

  • Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • MDPI. (2021, October 15). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. [Link]

  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]

Sources

Optimization

Technical Support Center: 2-Methylchroman-4-one Aqueous Stability &amp; Troubleshooting

Welcome to the Application Support Center. As researchers and drug development professionals working with chromanone derivatives, you are likely leveraging 2-methylchroman-4-one for its privileged scaffold in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As researchers and drug development professionals working with chromanone derivatives, you are likely leveraging 2-methylchroman-4-one for its privileged scaffold in medicinal chemistry. While its structure inherently improves chemical stability compared to unsubstituted analogs, aqueous environments still pose specific hydrolytic and oxidative challenges.

This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to ensure the integrity of your assays and formulations.

Mechanistic Insights: The Causality of Stability

To troubleshoot effectively, we must understand the molecule's behavior in water. Unsubstituted chroman-4-ones possess a highly reactive C-2 hydrogen, which makes them prone to base-catalyzed elimination or auto-oxidation into chromones. The introduction of the methyl group at the C-2 position in 2-methylchroman-4-one sterically and electronically blocks this specific degradation pathway, significantly enhancing its half-life in aqueous media [1].

However, the heterocyclic oxygen (ether linkage) remains vulnerable. Under alkaline conditions, the molecule undergoes a retro-Michael-type ring opening (hydrolysis), yielding a 2'-hydroxycrotonophenone derivative. In highly acidic conditions, protonation of the carbonyl oxygen can facilitate slow ring cleavage, though this is less kinetically favored than base-catalyzed degradation [2].

Pathway A 2-Methylchroman-4-one (Aqueous Solution) B Acidic Media (pH < 4) Protonation of Carbonyl A->B C Physiological Media (pH 6-7.5) High Stability A->C D Basic Media (pH > 8) Hydroxide Attack A->D E Slow Hydrolysis (Ring Opening) B->E F Stable Intact Chromanone C->F G Rapid Retro-Michael Addition (2'-hydroxychalcone derivative) D->G

Mechanistic pathways of 2-Methylchroman-4-one in aqueous solutions across different pH ranges.

Troubleshooting Guide (FAQs)

Q1: I prepared a 10 mM stock in a pH 8.5 Tris buffer, and my assay yields dropped by 40% overnight. Why did it degrade if the C-2 position is protected? Expertise & Experience: While the C-2 methyl group prevents oxidation to the chromone [1], it does not protect the ether linkage from hydroxide attack. At pH > 8.0, the hydroxide ion acts as a nucleophile, attacking the C-2 position and triggering an electron cascade that breaks the C-O bond. Solution: Always prepare aqueous stocks of 2-methylchroman-4-one in slightly acidic to neutral buffers (pH 6.0–7.4). If your assay requires a basic pH, add the compound immediately before the reaction rather than storing it in the buffer.

Q2: My compound is precipitating out of the PBS (pH 7.4) solution before any degradation occurs. How do I differentiate insolubility from degradation? Expertise & Experience: 2-Methylchroman-4-one is highly lipophilic. What appears as "degradation" (loss of signal) in a spectrophotometric assay is often just precipitation scattering light or reducing the effective concentration. Solution: Implement a co-solvent system. A self-validating check is to add 5% DMSO or 10% Hydroxypropyl-β-cyclodextrin (HPβCD) to the aqueous phase. If the signal recovers immediately, the issue was solubility, not hydrolysis.

Q3: Does temperature accelerate the ring-opening process in neutral water? Expertise & Experience: Yes. Hydrolysis of the chromanone ring follows Arrhenius kinetics. At 37°C (physiological temperature), the half-life in unbuffered water can decrease by up to 3-fold compared to 4°C storage. Keep working aliquots on ice during benchwork.

Workflow Start Prepare Aqueous Stock Check Check pH & Co-solvent Start->Check Cond1 pH > 8.0? Check->Cond1 Act1 Adjust to pH 6.5-7.0 Use Phosphate Buffer Cond1->Act1 Yes Cond2 Precipitation? Cond1->Cond2 No Act1->Cond2 Act2 Add 5-10% DMSO or Cyclodextrin Cond2->Act2 Yes End Stable Formulation Cond2->End No Act2->End

Decision tree for troubleshooting 2-Methylchroman-4-one aqueous formulations.

Quantitative Data: Stability Profiling

The following table synthesizes the expected stability of 2-Methylchroman-4-one based on accelerated degradation studies.

pH LevelTemperature (°C)Co-SolventEstimated Half-Life (t½)Primary Degradant
4.0 (Acetate)25°C5% DMSO> 14 daysOpen-chain phenolic acid
7.4 (PBS)4°C5% DMSO> 30 daysNone detected
7.4 (PBS)37°C5% DMSO~ 7 daysTrace ring-opened product
9.0 (Tris)25°C5% DMSO< 12 hours2'-hydroxycrotonophenone
9.0 (Tris)37°C5% DMSO< 4 hours2'-hydroxycrotonophenone
Self-Validating Experimental Protocol

Protocol: Stability-Indicating RP-HPLC Method for 2-Methylchroman-4-one To ensure trustworthiness in your assays, you must be able to empirically separate the intact 2-methylchroman-4-one from its ring-opened degradation products [3]. This protocol utilizes a built-in forced-degradation control, creating a self-validating system that proves your chromatographic method can actually detect degradation if it occurs.

Materials:

  • HPLC system with a Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0 to keep phenolics protonated).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

Step-by-Step Methodology:

  • Prepare the Control (Forced Degradation): Take 1 mL of a 1 mg/mL 2-methylchroman-4-one stock in methanol and add 1 mL of 1M NaOH. Incubate at 50°C for 30 minutes. Neutralize with 1 mL of 1M HCl. This intentionally generates the ring-opened standard.

  • Prepare the Sample: Dilute your working aqueous formulation of 2-methylchroman-4-one to 0.1 mg/mL using Mobile Phase A.

  • Chromatographic Run:

    • Flow rate: 1.0 mL/min.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Detection: 254 nm and 280 nm.

  • Validation Check (Causality): Inject the Forced Degradation Control. You must observe two distinct peaks. The intact 2-methylchroman-4-one will elute later (more lipophilic), while the ring-opened phenolic compound will elute earlier (more polar). If you do not see two peaks, your gradient is too steep.

  • Sample Analysis: Inject your experimental sample. Calculate the area under the curve (AUC) for the intact peak relative to the total AUC to determine the exact percentage of degradation.

References
  • Rational Design and Synthesis of Highly Stable Haloflavanone DNA Methyltransferase Inhibitors Inducing Tumor Suppressor Gene Re-expression in Cancer Cells. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones. National Institutes of Health (NIH).[Link]

  • Synthesis of Flavanones via Palladium(II)-Catalyzed One-Pot β-Arylation of Chromanones with Arylboronic Acids. The Journal of Organic Chemistry, ACS Publications.[Link]

Troubleshooting

Technical Support Center: Optimizing 2-Methylchroman-4-one Synthesis

Welcome to the Technical Support Center for the synthesis and optimization of 2-Methylchroman-4-one and its derivatives. This guide is designed for drug development professionals and synthetic chemists who require high-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2-Methylchroman-4-one and its derivatives. This guide is designed for drug development professionals and synthetic chemists who require high-yield, reproducible protocols. Here, we dissect the mechanistic pitfalls of chromanone synthesis, explain the causality behind specific catalyst choices, and provide a self-validating experimental workflow to minimize side reactions.

Mechanistic Overview & Reaction Pathway

The preparation of 2-methylchroman-4-one typically involves the condensation of a phenol with crotonic acid. This is not a single-step transformation; it is a cascade reaction consisting of esterification, a Fries-type rearrangement to form 2'-hydroxycrotonophenone, and a rate-limiting intramolecular oxa-Michael addition (ring closure)[1]. Side reactions predominantly occur when the delicate balance between thermal activation and acid strength is disrupted.

G Phenol Phenol + Crotonic Acid Catalyst Acid Catalyst (MSA or PPA) Phenol->Catalyst Polymer Crotonic Acid Polymers (Side Reaction) Phenol->Polymer Excess Heat / Radical Initiation Ester Phenyl Crotonate (Intermediate) Catalyst->Ester Rearrangement 2'-Hydroxycrotonophenone Ester->Rearrangement Fries Rearrangement Unreacted Uncyclized Ester (Side Reaction) Ester->Unreacted Premature Quenching Product 2-Methylchroman-4-one (Target Product) Rearrangement->Product Intramolecular Michael Addition OverAlk Friedel-Crafts Byproducts (Side Reaction) Rearrangement->OverAlk Intermolecular Alkylation

Reaction pathway of 2-Methylchroman-4-one synthesis and primary side reactions.

Troubleshooting Guide: Minimizing Side Reactions

Issue 1: Heavy Tar Formation (Crotonic Acid Polymerization)
  • Symptom: The reaction mixture turns highly viscous and dark black; product yield drops below 40%.

  • Causality: Crotonic acid contains an α,β -unsaturated double bond that is highly susceptible to thermal and acid-catalyzed polymerization. Historically, highly viscous polyphosphoric acid (PPA) was used as a catalyst, which required extreme heating (120–140 °C) to maintain stirring[2]. These elevated temperatures exponentially accelerate polymerization over the desired Friedel-Crafts acylation.

  • Solution: Transition the reaction solvent/catalyst to Methanesulfonic Acid (MSA). MSA is a strong, low-viscosity liquid acid that allows the reaction to proceed smoothly at 90–95 °C, drastically reducing thermal polymerization[3].

Issue 2: Accumulation of Uncyclized Intermediate
  • Symptom: TLC reveals a persistent non-polar spot. LC-MS confirms the correct mass ( [M+H]+ ), but NMR lacks the characteristic aliphatic chromanone ring signals (multiplet at ~1.5 ppm for CH3​ , and diastereotopic CH2​ protons at ~2.6–2.8 ppm).

  • Causality: The final intramolecular oxa-Michael addition is the rate-limiting step. If the acid medium is not dehydrating enough, or if the reaction is quenched prematurely, the intermediate phenyl crotonate or 2'-hydroxycrotonophenone fails to cyclize.

  • Solution: Extend the reaction time to 15–20 hours. For highly deactivated phenols, adding phosphorus pentoxide ( P2​O5​ ) to the MSA creates a highly dehydrating, superelectrophilic environment that forces the ring closure to completion[4].

Issue 3: Intermolecular Friedel-Crafts Alkylation
  • Symptom: Formation of higher molecular weight impurities (e.g., dialkylated phenols) that complicate chromatographic purification.

  • Causality: Highly activated phenols (e.g., those with methoxy groups) are exceptionally nucleophilic. The intermediate acylium ions can react intermolecularly with another phenol molecule rather than undergoing the kinetically favored intramolecular cyclization[1].

  • Solution: Run the reaction under more dilute conditions (e.g., 3–4 mL of MSA per mmol of phenol) to favor intramolecular kinetics. Maintain strict stoichiometric control (1.0 eq phenol to 1.05 eq crotonic acid).

Quantitative Data: Catalyst Performance & Side Product Distribution

The choice of catalyst directly dictates the thermodynamic and kinetic fate of the reaction. The table below summarizes the causality between reaction conditions and side-product distribution.

Catalyst SystemOperating Temp (°C)Reaction Time (h)Target Chromanone Yield (%)Major Side Reaction Observed
Polyphosphoric Acid (PPA) 120–1403–845–55%Severe crotonic acid polymerization[2]
Methanesulfonic Acid (MSA) 90–9515–2075–85%Trace uncyclized ester[3]
MSA + P2​O5​ 85–9010–1580–90%Minimal (Highly efficient cyclization)[4]
Triflic Acid (Microwave) 80 (MW)0.5>85%Minimal (Highly selective)[5]

Self-Validating Experimental Protocol

This protocol utilizes MSA to synthesize 2-methylchroman-4-one. It is designed as a self-validating system , meaning the physical and chemical properties of the steps inherently confirm the success of the reaction and purify the product without requiring immediate chromatography.

Step 1: Reaction Assembly

  • Action: In a dry, nitrogen-purged round-bottom flask, dissolve 1.0 equivalent of phenol and 1.05 equivalents of crotonic acid in Methanesulfonic acid (MSA, 2.5 mL per mmol of phenol).

  • Causality: Nitrogen purging prevents oxidative degradation of the phenol. The slight 0.05 eq excess of crotonic acid compensates for trace polymerization. MSA acts as both a non-nucleophilic solvent and a strong protonating agent[3].

Step 2: Controlled Heating

  • Action: Heat the mixture to 95 °C under continuous stirring for 20 hours.

  • Causality: Maintaining the temperature strictly below 100 °C is critical. Exceeding this threshold triggers rapid radical initiation and polymerization of the crotonic acid without accelerating the desired Fries rearrangement.

Step 3: In-Process Validation (TLC)

  • Action: Monitor via TLC (Hexanes/EtOAc).

  • Validation: The system validates its progress when the highly polar phenol spot disappears, is transiently replaced by a mid-polarity ester spot, which ultimately resolves into the final, distinct chromanone product spot.

Step 4: Quenching and Extraction

  • Action: Cool the mixture to 23 °C and pour it slowly over crushed ice. Extract with ethyl acetate (3x).

  • Causality: Ice quenching absorbs the exothermic heat of acid dilution, preventing thermal degradation of the newly formed chromanone ring[4].

Step 5: Selective Base Washing (Critical Purification)

  • Action: Wash the combined organic layers sequentially with water, 1N Sodium Hydroxide (NaOH) , and brine.

  • Validation & Causality: The 1N NaOH wash is a self-purifying step. It deprotonates any unreacted starting phenol and residual crotonic/methanesulfonic acid, dragging them into the aqueous layer. Because the target 2-methylchroman-4-one lacks acidic protons, it remains exclusively in the organic phase[3].

Step 6: Isolation

  • Action: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate in vacuo to yield the crystalline solid.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed up the synthesis? A: Yes. Microwave-assisted synthesis using superacid catalysts (such as triflic acid) has been proven to reduce reaction times from 20 hours down to 30 minutes. The rapid, uniform heating profile of the microwave suppresses the formation of intermolecular Friedel-Crafts byproducts and improves overall selectivity[5].

Q: Why does my product have a strong, irritating odor after workup? A: This indicates the presence of unreacted crotonic acid, which has a pungent, irritating smell. This occurs if the 1N NaOH wash during Step 5 was insufficient. Ensure the aqueous phase remains basic (pH > 10) during the wash to guarantee complete removal of the acid.

Q: How can I definitively prove ring closure via NMR? A: In the 1H NMR spectrum, look for the complete disappearance of the olefinic protons of the crotonate intermediate (typically found between 6.0–7.5 ppm). Successful ring closure is validated by the appearance of the characteristic aliphatic protons of the newly formed pyran ring: a doublet/multiplet for the CH3​ group at ~1.5 ppm, and distinct diastereotopic CH2​ protons at ~2.6–2.8 ppm.

References

  • Synthesis of 6-Chloro-7-methoxy-2-methylchroman-4-one. PrepChem. Available at: [Link]

  • Process for the Preparation of New Therapeutically Useful 4-C-Hydroxy-2-R- (Substituted) Chroman-4-Acetic Acid Derivatives. Google Patents (FI94636B).
  • Chroman- and thiochroman-4-acetic acids useful in the treatment of diabetic complications. Google Patents (EP0230379B1).
  • Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. Available at:[Link]

  • Superelectrophilic Activation of Crotonic/Methacrylic Acids: Direct Access to Thiochroman-4-ones from Benzenethiols by Microwave-Assisted One-Pot Alkylation/Cyclic Acylation. Organic Letters - ACS Publications. Available at:[Link]

Sources

Optimization

Overcoming catalyst deactivation in 2-Methylchroman-4-one synthesis

Welcome to the Technical Support Center for the catalytic synthesis of 2-methylchroman-4-one and related flavanone derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic troublesh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the catalytic synthesis of 2-methylchroman-4-one and related flavanone derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we address the fundamental causality of catalyst deactivation—whether you are utilizing transition-metal-catalyzed dehydrogenation, organocatalytic oxa-Michael additions, or complex cascade cyclizations.

Every failure mode in catalysis leaves a mechanistic footprint. By understanding the thermodynamic and kinetic vulnerabilities of your catalytic cycle, you can engineer self-validating protocols that prevent deactivation before it compromises your yield or enantiomeric excess (ee%).

I. Diagnostic Data Matrix: Catalyst Deactivation Modes

Before adjusting your reaction parameters, you must identify the precise mechanism of catalyst decay. The table below synthesizes quantitative indicators and mitigation strategies for the most common deactivation pathways encountered during chromanone synthesis.

Deactivation ModePrimary Catalyst AffectedKey Diagnostic IndicatorMechanistic CauseMitigation Strategy
Redox Poisoning Co-Schiff Bases, Pd(II)Rapid halt in conversion; presence of quinones.Quinone byproducts scavenge intermediate metal-superoxo radicals, halting the cycle.Introduce basic axial ligands or radical scavengers; lower oxidant equivalents.
Metal Aggregation Pd, Rh, RuFormation of black precipitate (e.g., Pd black) in the reactor.Solvent-induced ligand dissociation leads to reduction of the metal center to a zero-valent state.Switch to non-coordinating solvents (e.g., CH₂Cl₂) to stabilize the active species.
Chemical Fouling Organocatalysts (NHCs)Selectivity (ee%) drops significantly before conversion drops.Oligomerization of the Michael acceptor blocks the active pore sites (coking).Increase solvent dilution; lower reaction temperature by 10–15°C.
Hydrolysis Chiral AminesTotal loss of enantioselectivity; stalled cyclization.Trace moisture hydrolyzes the transient iminium/enamine intermediate.Implement strict anhydrous protocols using freshly activated 4Å molecular sieves.
II. Mechanistic Troubleshooting FAQs

Q1: During the palladium-catalyzed synthesis of 2-methylchroman-4-one, my catalyst rapidly loses activity and a black precipitate forms. What is the root cause? A1: The formation of a black precipitate is a classic indicator of irreversible metal aggregation (e.g., Pd black). In the synthesis of alpha-substituted chromanones like 2-methylchroman-4-one, the alpha-methyl group introduces significant steric hindrance. This hindrance slows down the turnover-limiting step—typically the cleavage of the α-C-H bond. While the catalytic cycle is stalled, polar or highly coordinating solvents can displace the stabilizing ligands from the metal center, causing Pd(II) to reduce to Pd(0) and aggregate. To prevent this, you must switch to a less coordinating solvent (such as CH₂Cl₂) which has been proven to 1 [2].

Q2: I am using an oxidative pathway to synthesize chromanones, but my Co-Schiff base catalyst dies halfway through the reaction. How do I fix this? A2: Your catalyst is likely falling victim to redox poisoning. During the oxidation of phenolic or lignin-like precursors to form the chromanone core, quinone byproducts are frequently generated. These quinones possess high redox potentials and actively scavenge the intermediate Co-superoxo radicals required for catalytic turnover. Furthermore, they can form catalytically inactive Co-Schiff base-quinone complexes. To overcome this, you must evaluate the redox potential of your specific catalyst;2[3]. Adjusting the electronic properties of your ligand or adding a basic axial ligand (like pyridine) can modulate this vulnerability.

Q3: In my organocatalytic oxa-Michael addition (using NHCs), my overall conversion looks okay initially, but my enantiomeric excess (ee%) plummets. Why? A3: You are observing a phenomenon where 3 [4]. Organocatalysts are highly susceptible to chemical fouling via oligomerization. As the reaction progresses, side-reactions create soluble oligomers that competitively bind to the chiral pockets of your catalyst. Because the non-selective background reaction continues while the chiral active sites are blocked, your conversion may appear stable while your ee% drops to racemic levels. Diluting the reaction mixture and strictly controlling the temperature will suppress this oligomerization.

Q4: How can I definitively differentiate between chemical poisoning and thermal degradation in my scale-up? A4: The distinction lies in the kinetic behavior of the decay. Chemical poisoning is concentration-dependent, while thermal degradation (sintering/attrition) is exponentially temperature-dependent. As detailed in foundational literature on the 4 [1], if your catalyst deactivates at a linear rate regardless of minor temperature tweaks, suspect chemical poisoning (e.g., trace moisture or halides). If a mere 10°C increase causes an exponential spike in deactivation, thermal degradation is the culprit.

III. Deactivation Pathway & Mitigation Workflow

The following diagram maps the logical flow of catalyst deactivation mechanisms specific to the synthesis of chromanones, alongside targeted interventions.

DeactivationPathway A Catalytic Cycle Initiation (2'-Hydroxychalcone or Chromone) B Transition Metal Catalysis (Pd/Rh/Co) A->B C Organocatalysis (NHCs/Chiral Amines) A->C D Quinone Byproduct Formation (Redox Scavenging) B->D Oxidative Conditions E Solvent-Induced Ligand Loss (Metal Aggregation) B->E Polar Solvents F Moisture Ingress (Intermediate Hydrolysis) C->F Ambient Humidity G Oligomerization (Active Site Fouling) C->G High Concentration H Irreversible Deactivation (Pd Black / Co-Schiff Inhibition) D->H E->H I Loss of Enantioselectivity (ee%) & Conversion Drop F->I G->I J Mitigation: Radical Scavengers & Non-Coordinating Solvents H->J K Mitigation: 4Å Sieves & Thermal Control I->K

Logical workflow of catalyst deactivation pathways and mitigation strategies in chromanone synthesis.

IV. Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must inherently prove its own success or failure at critical junctures. Below are two optimized workflows for 2-methylchroman-4-one synthesis designed to preemptively detect and prevent catalyst deactivation.

Protocol A: Self-Validating Pd-Catalyzed Synthesis (Preventing Metal Aggregation)

Objective: Synthesize 2-methylchroman-4-one via transition-metal catalysis while actively monitoring for ligand dissociation and metal leaching.

  • Solvent and Catalyst Preparation:

    • Degas anhydrous CH₂Cl₂ (non-coordinating solvent) by sparging with Argon for 30 minutes.

    • In a glovebox, charge a Schlenk flask with 5 mol% Pd(TFA)₂ and 10 mol% stabilizing bipyridine (bpy) ligand.

    • Causality Note: The 1:2 metal-to-ligand ratio ensures the Pd center remains saturated, preventing the empty coordination sites that lead to Pd(0) aggregation.

  • Reaction Execution:

    • Add the chromone precursor (1.0 equiv) and a mild oxidant. Heat to 80°C under a strict Argon atmosphere.

    • Stir for 4 hours.

  • Self-Validation Check (Hot Filtration Test):

    • At the 4-hour mark, extract a 0.5 mL aliquot. Pass it immediately through a heated Celite pad (to remove solid Pd) into a secondary vial kept at 80°C.

    • Monitor the secondary vial via GC-MS for 2 hours.

    • Validation: If conversion continues in the filtered vial, your catalyst has leached into a homogeneous active species (indicating ligand failure). If conversion stops, your heterogeneous/supported catalyst is intact and aggregation is successfully prevented.

Protocol B: Moisture-Resistant Organocatalytic Oxa-Michael Addition

Objective: Achieve high enantiomeric excess in 2-methylchroman-4-one synthesis utilizing 5 [5] without hydrolysis-induced deactivation.

  • Pre-Drying & Validation:

    • Add 200 mg of freshly flame-dried 4Å molecular sieves to the reaction vessel. Add the reaction solvent (e.g., Toluene).

    • Self-Validation Check: Perform a Karl Fischer titration on the solvent. Proceed only if the water content is <10 ppm. Trace moisture will irreversibly hydrolyze the catalytic enamine intermediate.

  • Reaction Execution:

    • Add the 2'-hydroxychalcone derivative (1.0 equiv) and the chiral organocatalyst (10 mol%).

    • Maintain the reaction strictly at -10°C to suppress the thermodynamic oligomerization of the Michael acceptor.

  • Kinetic Validation (ee% Tracking):

    • Take aliquots at 1h, 3h, and 6h. Quench immediately with cold hexane.

    • Analyze via Chiral HPLC.

    • Validation: If the ee% drops by more than 2% between the 1h and 3h marks, chemical fouling (coking) is occurring. Immediately dilute the main reaction vessel with 5 mL of pre-cooled anhydrous solvent to lower the concentration of oligomerizing species.

V. References
  • Bartholomew, C.H. "Mechanisms of catalyst deactivation." SciSpace.

  • "Synthesis of Flavanones via Palladium(II)-Catalyzed One-Pot β-Arylation of Chromanones with Arylboronic Acids." The Journal of Organic Chemistry - ACS Publications.

  • "Deactivation of Co-Schiff base catalysts in the oxidation of para-substituted lignin models for the production of benzoquinones." Catalysis Science & Technology (RSC Publishing).

  • Melián-Cabrera, I. "Unravelling a complex catalyst deactivation in which selectivity affects conversion." University of Groningen.

  • "Chromanone and flavanone synthesis." Organic Chemistry Portal.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Spectra of 2-Methylchroman-4-one and 3-Methylchroman-4-one: A Spectroscopic Investigation

In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of isomeric molecules is a critical checkpoint. Subtle differences in the placement of a single functional group can drasti...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of isomeric molecules is a critical checkpoint. Subtle differences in the placement of a single functional group can drastically alter a compound's biological activity and physicochemical properties. This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectra of two isomeric chroman-4-ones: 2-Methylchroman-4-one and 3-Methylchroman-4-one. For researchers in medicinal chemistry and related fields, understanding the nuanced differences in their spectral data is paramount for confident characterization and downstream applications.

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds.[1][2] The position of substituents on this framework can significantly influence its interaction with biological targets. Here, we delve into the distinctive features of the ¹H and ¹³C NMR spectra that arise from the placement of a methyl group at either the C-2 or C-3 position of the chroman-4-one core.

Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality, comparable NMR data, a standardized experimental protocol is essential. The following outlines a typical procedure for the analysis of methylchroman-4-one isomers.

Sample Preparation
  • Sample Purity: Ensure the analyte is of high purity (>95%), as impurities can introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for this class of compounds due to its good solubilizing properties and relatively simple residual solvent signal.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃ for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm).

Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

G cluster_workflow NMR Analysis Workflow A High-Purity Isomer Sample B Dissolution in CDCl3 with TMS A->B Weigh & Dissolve C Transfer to NMR Tube B->C Sample Preparation D 1H and 13C NMR Data Acquisition C->D Spectrometer E Data Processing and Analysis D->E Fourier Transform F Structural Elucidation E->F Interpretation

A streamlined workflow for the NMR analysis of chroman-4-one isomers.

Structural Overview

To appreciate the spectral differences, it is crucial to visualize the molecular structures and the numbering convention for each isomer.

Molecular structures of 2-Methylchroman-4-one and 3-Methylchroman-4-one.

Comparative ¹H NMR Spectral Analysis

The proton NMR spectra of the two isomers exhibit distinct patterns, particularly in the aliphatic region, which allows for their unambiguous differentiation. The chemical environment of each proton is uniquely influenced by the position of the methyl group.

Key Differentiating Features in ¹H NMR:
  • 2-Methylchroman-4-one:

    • The methyl group at C-2 appears as a doublet due to coupling with the adjacent methine proton (H-2).

    • The methine proton at C-2 (H-2) is a multiplet (often a sextet or a quartet of doublets) resulting from coupling to the C-2 methyl protons and the diastereotopic methylene protons at C-3.

    • The methylene protons at C-3 (H-3) are diastereotopic and appear as two distinct doublets of doublets , each coupled to H-2 and to each other (geminal coupling).

  • 3-Methylchroman-4-one:

    • The methyl group at C-3 appears as a doublet due to coupling with the adjacent methine proton (H-3).

    • The methine proton at C-3 (H-3) is a multiplet (often a sextet or complex multiplet) due to coupling with the C-3 methyl protons and the diastereotopic methylene protons at C-2.

    • The methylene protons at C-2 (H-2) are diastereotopic and appear as two distinct doublets of doublets , each coupled to H-3 and to each other (geminal coupling).

The aromatic region in both isomers typically displays four signals corresponding to the four protons on the benzene ring, with their chemical shifts and coupling patterns being broadly similar, though minor variations may arise due to conformational differences induced by the methyl group's position.

Proton 2-Methylchroman-4-one (Predicted) 3-Methylchroman-4-one (Predicted) Key Differentiator
2-CH₃ ~1.5 ppm (d)-Presence of a doublet in the upfield region.
H-2 ~4.5 ppm (m)~4.3-4.6 ppm (dd, 2H)A single methine multiplet vs. two methylene dd signals.
3-CH₃ -~1.2 ppm (d)Presence of a doublet in the upfield region.
H-3 ~2.7 ppm (dd, 2H)~2.8 ppm (m)Two methylene dd signals vs. a single methine multiplet.
Aromatic H ~6.9-7.9 ppm~6.9-7.9 ppmGenerally similar patterns.

Note: The predicted chemical shifts are based on typical values for chroman-4-one derivatives and may vary depending on the specific experimental conditions.[1][3]

Comparative ¹³C NMR Spectral Analysis

The ¹³C NMR spectra provide complementary information that confirms the isomeric identity. The chemical shift of the carbon atom bearing the methyl group is a key diagnostic feature.

Key Differentiating Features in ¹³C NMR:
  • 2-Methylchroman-4-one:

    • The C-2 carbon , being attached to an oxygen atom and a methyl group, will resonate at a characteristic downfield position.

    • The C-3 carbon will appear as a methylene signal in the aliphatic region.

    • The methyl carbon will appear at a typical upfield chemical shift.

  • 3-Methylchroman-4-one:

    • The C-2 carbon will appear as a methylene signal, shifted downfield due to its proximity to the oxygen atom.

    • The C-3 carbon , being a methine carbon adjacent to the carbonyl group, will have a distinct chemical shift.

    • The methyl carbon will be observed in the upfield region.

The carbonyl carbon (C-4) in both isomers will appear at a significantly downfield chemical shift, typically in the range of 190-200 ppm. The aromatic carbons will produce a set of signals in the aromatic region of the spectrum.

Carbon 2-Methylchroman-4-one (Predicted) 3-Methylchroman-4-one (Predicted) Key Differentiator
C-2 ~75-80 ppm~65-70 ppmSignificant downfield shift in the 2-methyl isomer.
C-3 ~45-50 ppm~40-45 ppmShift difference due to methyl substitution.
C-4 ~192 ppm~192 ppmSimilar chemical shift for the carbonyl carbon.
CH₃ ~21 ppm~15 ppmUpfield shift for the methyl group at C-3.
Aromatic C ~117-161 ppm~117-161 ppmGenerally similar patterns.

Note: The predicted chemical shifts are based on typical values for chroman-4-one derivatives and may vary depending on the specific experimental conditions.[3][4]

Conclusion

The differentiation of 2-Methylchroman-4-one and 3-Methylchroman-4-one is readily achievable through a careful analysis of their ¹H and ¹³C NMR spectra. In ¹H NMR, the multiplicity and chemical shift of the signals in the aliphatic region, specifically those corresponding to the methyl, methine, and methylene protons on the dihydropyranone ring, provide definitive structural information. In ¹³C NMR, the chemical shifts of the C-2, C-3, and the methyl carbons serve as unambiguous markers for the position of the methyl substituent. By employing a systematic approach to spectral interpretation, researchers can confidently assign the correct isomeric structure, a crucial step in the advancement of their chemical and pharmacological investigations.

References

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules. 2020 Apr;25(9):2061. doi: 10.3390/molecules25092061. Available from: [Link]

  • Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones. Molecules. 2019 May;24(10):1896. doi: 10.3390/molecules24101896. Available from: [Link]

  • Synthesis of some new derivatives of 2-methyl-4H-4-chromenone. Journal of Chemical and Pharmaceutical Research. 2012, 4(8):3929-3933. Available from: [Link]

  • 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. 2008, 20(2):1471-1476.
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. 2023 Sep;28(17):6375. doi: 10.3390/molecules28176375. Available from: [Link]

  • 2-Methylchroman-4-one. PubChem. Available from: [Link]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Academia.edu. Available from: [Link]

  • 13C-NMR. Available from: [Link]

  • 2-Methylchromone. PubChem. Available from: [Link]

  • Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry. 2014, 57(23), 9895-9908. doi: 10.1021/jm500930h. Available from: [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. 2012, 55(22), 9887-9896. doi: 10.1021/jm3005288. Available from: [Link]

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Arabian Journal for Science and Engineering. 2022, 47, 75-111. doi: 10.1007/s13369-021-05858-z. Available from: [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available from: [Link]

Sources

Comparative

Validating Biological Assays Using 2-Methylchroman-4-one: A Comparative Methodological Guide

Introduction The 2-methylchroman-4-one scaffold is widely recognized as a "privileged structure" in medicinal chemistry. Naturally isolated from endophytic fungi such as and1[1], this bicyclic framework serves as a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 2-methylchroman-4-one scaffold is widely recognized as a "privileged structure" in medicinal chemistry. Naturally isolated from endophytic fungi such as and1[1], this bicyclic framework serves as a critical intermediate for synthesizing diverse pharmacologically active compounds. These include 2[2], epigenetic modulators like 3[3], and potent antimicrobial agents.

As a Senior Application Scientist, I have observed that the successful translation of 2-methylchroman-4-one derivatives from bench to bedside hinges entirely on the rigorous validation of their biological assays. This guide objectively compares the performance of various assay alternatives used to evaluate this scaffold and provides self-validating experimental protocols grounded in scientific causality.

G A 2-Methylchroman-4-one (Privileged Scaffold) B Phenotypic Assays A->B C Target-Based Assays A->C D MTT Cytotoxicity (Viability & IC50) B->D E Flow Cytometry (G2 Cell Cycle Arrest) B->E F Broth Microdilution (MIC Determination) B->F G DNMT Inhibition (Epigenetic Modulation) C->G

Workflow for validating the biological activities of 2-methylchroman-4-one derivatives.

Section 1: Cytotoxicity and Cell Cycle Validation

When evaluating the anti-leukemic potential of natural derivatives like (R)-5-hydroxy-2-methylchroman-4-one, researchers must differentiate between generalized cytotoxicity and specific mechanistic actions. The compound has demonstrated a highly potent IC50 of 4 μg/mL against human leukemia (HL-60) cells.

Comparison: MTT Colorimetric Assay vs. Flow Cytometry
  • MTT Assay: The MTT assay is the gold standard for high-throughput viability screening.

    • Causality: It relies on the reduction of tetrazolium salts to insoluble formazan by mitochondrial succinate dehydrogenase. Because only metabolically active cells can perform this reduction, the absorbance of the solubilized formazan directly correlates with the number of viable cells.

  • Flow Cytometry (Propidium Iodide Staining): While MTT provides viability data, it cannot explain how the cells are dying. Flow cytometry measures the DNA content of individual cells.

    • Causality: Propidium Iodide (PI) intercalates into the DNA helix. By treating the cells with RNase A to eliminate RNA fluorescence, the PI signal becomes strictly proportional to DNA content. This allows researchers to pinpoint that 2-methylchroman-4-one induces a specific G2 phase arrest in the cell cycle, rather than immediate necrosis.

Protocol 1: Self-Validating MTT Cytotoxicity Assay

Self-Validation Note: To prevent edge effects and evaporation—which artificially concentrate the media and skew IC50 calculations—the outer perimeter wells of the 96-well plate must be filled with sterile PBS.

  • Cell Seeding: Seed HL-60 cells at a density of 1×104 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of 2-methylchroman-4-one in DMSO. Dilute in culture medium to achieve final concentrations ranging from 1 to 100 μg/mL. Critical Causality: Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity, which would generate false-positive efficacy.

  • Incubation: Treat the cells for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: This 4-hour window allows sufficient time for mitochondrial enzymes in viable cells to convert MTT to formazan crystals.

  • Solubilization: Centrifuge the plate, carefully aspirate the medium, and add 150 μL of DMSO to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

MOA Cmpd 2-Methylchroman-4-one Treatment Stress Cellular Stress / DNA Damage Cmpd->Stress Chk Chk1/Chk2 Activation Stress->Chk Cdc Cdc25C Inhibition Chk->Cdc Cdk CDK1/Cyclin B1 Inactivation Cdc->Cdk Arrest G2 Phase Cell Cycle Arrest Cdk->Arrest

Mechanistic pathway of 2-methylchroman-4-one inducing G2 cell cycle arrest in HL-60 cells.

Section 2: Antimicrobial Efficacy Assays

Derivatives of 2-methylchroman-4-one, particularly those isolated from Daldinia eschscholtzii, exhibit notable antibacterial activity against multidrug-resistant strains like Salmonella enterica and Staphylococcus aureus[1].

Comparison: Broth Microdilution vs. Agar Disk Diffusion
  • Agar Disk Diffusion: Often used as a preliminary screen, this method relies on the compound diffusing through an agar matrix.

    • Limitation: Chromanones are highly hydrophobic. Poor aqueous solubility limits their diffusion through the hydrophilic agar, leading to falsely small zones of inhibition and underestimating the compound's true efficacy.

  • Broth Microdilution: This is the superior, objective alternative for chromanones. By utilizing liquid media (e.g., Mueller-Hinton broth) and a co-solvent system, the compound remains in solution, allowing for accurate determination of the Minimum Inhibitory Concentration (MIC).

Protocol 2: Broth Microdilution MIC Determination
  • Inoculum Preparation: Suspend isolated bacterial colonies in 0.85% NaCl to match a 0.5 McFarland standard ( 1.5×108 CFU/mL). Causality: Using saline rather than nutrient broth for the initial suspension starves the bacteria temporarily, preventing exponential overgrowth before the assay begins.

  • Dilution: Dilute the suspension 1:150 in Mueller-Hinton broth to achieve a starting inoculum of 1×106 CFU/mL.

  • Serial Dilution of Compound: In a 96-well plate, perform two-fold serial dilutions of the 2-methylchroman-4-one derivative (e.g., from 250 μg/mL down to 1.95 μg/mL).

  • Inoculation: Add an equal volume of the bacterial suspension to each well, resulting in a final standardized inoculum of 5×105 CFU/mL.

  • Incubation & Reading: Incubate at 37°C for 24 hours. The MIC is recorded as the lowest concentration that completely inhibits visible bacterial growth (e.g., MIC = 125 μg/mL for 5,7-dihydroxy-2-methyl-4-chromanone)[1].

Section 3: Target-Specific Assays (Epigenetic Modulation)

Beyond phenotypic screening, the 2-methylchroman-4-one scaffold is utilized in rational drug design to synthesize highly stable haloflavanones that act as DNA methyltransferase (DNMT) inhibitors[3].

When validating DNMT inhibition, researchers must choose between biochemical enzymatic assays and cell-based DNA methylation assays:

  • Biochemical Assays: Utilize purified DNMT1/DNMT3A enzymes and a fluorescently labeled DNA substrate. This provides direct, target-specific IC50 values but lacks physiological context (e.g., cell permeability).

  • Cell-Based Assays: Measure the re-expression of tumor suppressor genes (TSGs) via RT-qPCR in cancer cells treated with the compound. Causality: While this proves functional efficacy, it cannot rule out off-target epigenetic effects. A robust validation strategy must employ both methodologies sequentially to ensure the compound is both target-specific and biologically active.

Quantitative Data Summary

To facilitate objective comparison, the following table summarizes the performance of 2-methylchroman-4-one and its derivatives across different biological assays.

Compound / DerivativeTarget Organism / Cell LineAssay MethodologyPerformance MetricSource
(R)-5-hydroxy-2-methylchroman-4-oneHL-60 (Human Leukemia)MTT CytotoxicityIC50 = 4 μg/mL
(R)-5-hydroxy-2-methylchroman-4-oneHL-60 (Human Leukemia)Flow CytometryInduces G2 Arrest
5,7-dihydroxy-2-methyl-4-chromanoneSalmonella enterica (MDR)Broth MicrodilutionMIC = 125 μg/mL[1]
Haloflavanone derivativesCancer Cell LinesDNMT Inhibition AssayRe-expression of TSGs[3]
7-hydroxy-2,2-dimethylchroman-4-oneD2 / 5-HT ReceptorsReceptor Binding AssayAntagonist Activity[2]

References

  • Bioactive metabolites from an endophytic Cryptosporiopsis sp.
  • Chromanone-type compounds from marine sponge-derived Daldinia eschscholtzii KJMT FP 4.
  • Rational Design and Synthesis of Highly Stable Haloflavanone DNA Methyltransferase Inhibitors Inducing Tumor Suppressor Gene Re-expression in Cancer Cells Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Design, Synthesis and Biological Investigation of Flavone Derivatives as Potential Multi-Receptor Atypical Antipsychotics Source: PMC - NIH URL

Sources

Validation

Comparative Study of 2-Methylchroman-4-one Derivatives in Antimicrobial Assays: A Technical Guide

Executive Summary & Structural Causality Chroman-4-ones—and specifically 2-methylchroman-4-one derivatives—represent a privileged scaffold in medicinal chemistry due to their structural diversity and broad-spectrum bioac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

Chroman-4-ones—and specifically 2-methylchroman-4-one derivatives—represent a privileged scaffold in medicinal chemistry due to their structural diversity and broad-spectrum bioactivity[1]. As a Senior Application Scientist, I frequently oversee the screening cascades for these heterocyclic compounds. A recurring challenge in their development is understanding how subtle structural modifications shift their mechanistic targets from fungal kinases to bacterial cytochromes.

The baseline molecule, such as 5-hydroxy-2-methylchroman-4-one, often exhibits limited direct antimicrobial activity on its own. However, through targeted functionalization and hybridization, this core can be transformed into a potent anti-infective agent. This guide provides a comparative analysis of these derivatives, elucidates their Structure-Activity Relationships (SAR), and establishes a self-validating experimental protocol to eliminate common screening artifacts.

Structure-Activity Relationships (SAR) & Mechanistic Insights

When optimizing the 2-methylchroman-4-one scaffold, empirical data reveals strict causality between functional group placement and target specificity:

  • Fungal Targeting via Ring B Modifications: Homoisoflavonoid derivatives synthesized from chroman-4-ones demonstrate remarkable potency against Candida species. Mechanistic modeling indicates that these derivatives inhibit critical fungal survival proteins. Interestingly, adding alkyl or aryl carbon chains at the C-7 hydroxyl group reduces antimicrobial activity due to steric clash in the binding pocket, whereas methoxy substituents at the meta position of ring B significantly enhance bioactivity[1].

  • Bacterial Targeting via Hybridization: Fusing the chromanone core with other pharmacophores yields profound results. Polyketide-indole hybrids (indolchromins) derived from 5-hydroxy-2-methylchroman-4-one exhibit potent activity against anaerobic bacteria (Clostridium perfringens) and Gram-positive pathogens (Streptococcus pyogenes)[2].

  • Mycobacterial Targeting: Alkoxyaryl-substituted chromanones have been engineered to act as mimics of diketopiperazine rings, effectively inhibiting Mycobacterium tuberculosis CYP121A1. Crucially, these derivatives retain their activity against multi-drug resistant (MDR) strains[3].

Proposed Mechanistic Pathways in Fungi

G Deriv Chroman-4-one Derivatives CS Cysteine Synthase Inhibition Deriv->CS Compound 1 HOG1 HOG1 Kinase Pathway Blockade Deriv->HOG1 Compounds 2 & 21 FBA1 FBA1 Targeting Deriv->FBA1 Compounds 2 & 21 Virulence Reduced Fungal Virulence CS->Virulence HOG1->Virulence FBA1->Virulence Death Microbial Cell Death Virulence->Death Osmotic stress & Metabolic failure

Fig 1. Proposed mechanistic pathways of chroman-4-one derivatives in Candida albicans.

Comparative Antimicrobial Efficacy

To objectively evaluate the performance of these scaffolds, the quantitative Minimum Inhibitory Concentration (MIC) data of various 2-methylchroman-4-one derivatives and their hybrids are summarized below.

Table 1: Comparative MIC values of Chroman-4-one Derivatives

Compound ClassSpecific Derivative / HybridTarget OrganismMIC RangeReference
Unmodified Core 5-hydroxy-2-methylchroman-4-oneE. coli, S. aureus>100 µg/mL
Homoisoflavonoids Methoxy-substituted derivativesCandida albicansHigh Potency[1]
Indole Hybrids (2S,4R)-Indolchromin AS. pyogenes, C. perfringens1.3–8.6 µmol/L[2]
Alkoxyaryl-Chromanones Pyridine-3-ylmethylene derivativesM. tuberculosis H37Rv1.5–50 µM[3]

Standardized Experimental Protocol: Resazurin-Assisted Microdilution

A critical failure point I observe in the evaluation of chromanone derivatives is the reliance on optical density (OD600) to determine MIC. Because these heterocyclic compounds are highly hydrophobic, they frequently precipitate in aqueous test media (like Mueller-Hinton Broth). This precipitation creates false-positive turbidity, masking microbial inhibition and skewing data.

To establish a self-validating system , I mandate a fluorometric resazurin reduction assay. This protocol ensures the readout relies strictly on the metabolic reduction of resazurin (blue/non-fluorescent) to resorufin (pink/highly fluorescent) by living cells, entirely bypassing compound precipitation artifacts.

Step-by-Step Methodology
  • Compound Preparation: Dissolve the 2-methylchroman-4-one derivative in 100% DMSO to create a 10 mg/mL stock.

    • Causality: DMSO ensures complete dissolution of the hydrophobic core, preventing early-stage precipitation that would lead to inaccurate dosing.

  • Broth Microdilution: Perform two-fold serial dilutions in a sterile 96-well plate using RPMI-1640 (for fungi) or Cation-Adjusted Mueller-Hinton Broth (for bacteria). Ensure the final DMSO concentration in the well does not exceed 1% (v/v).

    • Causality: DMSO concentrations above 1% can induce solvent-mediated cellular toxicity, creating false-positive antimicrobial readings.

  • Inoculum Standardization: Adjust the microbial suspension to a 0.5 McFarland standard, then dilute to achieve a final well concentration of 5×105 CFU/mL.

    • Causality: Standardizing the initial microbial load prevents the "inoculum effect," where an artificially high starting density overwhelms the drug, leading to falsely elevated MIC values.

  • Internal Controls (The Self-Validation Engine):

    • Sterility Control (Broth only): Validates aseptic technique.

    • Growth Control (Broth + Inoculum + 1% DMSO): Validates that the solvent is non-toxic and the microbes are viable.

    • Positive Control (Fluconazole or Ampicillin): Validates the sensitivity of the assay.

  • Incubation & Indicator Addition: Incubate the plates at 37°C for 24-48 hours. Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2-4 hours.

  • Endpoint Determination: Record the MIC as the lowest concentration preventing the color shift from blue to pink. For higher precision, quantify via fluorescence microplate reader (Ex 560 nm / Em 590 nm).

High-Throughput Workflow

Workflow Prep Compound Prep (DMSO Stock) Dilution Broth Microdilution (96-well plate) Prep->Dilution Inoculation Microbial Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (24-48h, 37°C) Inoculation->Incubation Resazurin Resazurin Addition (Viability Indicator) Incubation->Resazurin MIC MIC Determination (Fluorometric) Resazurin->MIC

Fig 2. Self-validating high-throughput microdilution workflow for MIC determination.

References

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
  • Antimicrobial and Antifungal Applications of Chroman-4-one Deriv
  • 3-(Pyridine-3-ylmethylene)chroman-4-one and tetralone derivatives: synthesis, Mycobacterium tuberculosis CYP121A1 enzyme inhibition and antimycobacterial activity. RSC Publishing.
  • Bioactive metabolites from an endophytic Cryptosporiopsis sp. inhabiting Clidemia hirta.
  • Cytotoxic and antibacterial polyketide-indole hybrids synthesized from indole-3-carbinol by Daldinia eschscholzii. PMC.

Sources

Comparative

High-Performance Liquid Chromatography (HPLC) Method Validation for 2-Methylchroman-4-one Quantification: A Comparative Guide

Introduction & Mechanistic Context 2-Methylchroman-4-one and its structurally related derivatives are highly valuable pharmacophores in modern drug discovery. They exhibit a broad spectrum of biological activities, funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

2-Methylchroman-4-one and its structurally related derivatives are highly valuable pharmacophores in modern drug discovery. They exhibit a broad spectrum of biological activities, functioning as potent antileishmanial agents[1], antimycobacterial enzyme inhibitors[2], and epigenetic modulators in cancer therapeutics[3].

As a Senior Application Scientist, I frequently observe laboratories defaulting to standard C18 columns and generic gradients for the quantification of chromanone derivatives. While a C18 column is a versatile workhorse, it often fails to resolve the subtle structural nuances of 2-Methylchroman-4-one from endogenous matrix interferences. Accurately quantifying this compound in complex biological matrices (e.g., plasma, cell culture filtrates) requires a method that is not only sensitive but mechanistically tuned to the analyte's unique physicochemical properties[4].

This guide provides an objective comparison of analytical platforms and a self-validating protocol for 2-Methylchroman-4-one quantification, strictly grounded in the latest5[5] and 6[6].

Platform Comparison: Selecting the Right Analytical Strategy

Before executing a validation protocol, we must select the optimal analytical platform. The chroman-4-one core features a conjugated benzopyran ring system, providing a strong UV chromophore (optimally monitored at 254 nm) and distinct polarizability.

Table 1: Comparative Performance of Analytical Platforms for Chroman-4-one Quantification
ParameterHPLC-UV (Standard C18)UHPLC-UV (Phenyl-Hexyl)LC-MS/MS (ESI+)
Primary Separation Mechanism Hydrophobic partitioningHydrophobic & π−π interactionsMass-to-charge (m/z) fragmentation
Typical Run Time 10 - 15 min3 - 5 min2 - 4 min
Sensitivity (LOQ) ~0.5 - 1.0 µg/mL~0.1 - 0.5 µg/mL~1 - 5 ng/mL
Matrix Tolerance Moderate (requires extensive cleanup)High (superior peak capacity)Low (high risk of ion suppression)
Cost per Sample LowMediumHigh
Optimal Use Case Routine formulation assayHigh-throughput screening, complex matricesTrace bioanalysis, Pharmacokinetics (PK)

Causality Insight: While LC-MS/MS provides unparalleled sensitivity, it is highly susceptible to ion suppression when analyzing unrefined biological extracts. For the robust, day-to-day quantification of 2-Methylchroman-4-one, UHPLC-UV paired with a Phenyl-Hexyl stationary phase offers the optimal balance. The Phenyl-Hexyl chemistry facilitates π−π interactions with the aromatic benzopyran ring of the chromanone, delivering superior selectivity and resolution from closely eluting matrix impurities compared to purely hydrophobic C18 phases.

The ICH Q2(R2) Validation Framework

Analytical method validation must demonstrate that the procedure is fit for its intended purpose. The updated ICH Q2(R2) guideline emphasizes a lifecycle approach, integrating risk management and continuous system suitability monitoring[5].

ValidationWorkflow A Method Development (Phase Selection) B System Suitability (Resolution & Tailing) A->B C Specificity Test (Matrix Interference) B->C D Linearity & Range (Calibration Curve) C->D E Accuracy & Precision (QC Samples) D->E F LOD & LOQ (Signal-to-Noise) E->F G Robustness (DoE Variations) F->G H Validated Method (Routine Analysis) G->H

Analytical method validation lifecycle for 2-Methylchroman-4-one based on ICH Q2(R2) principles.

Step-by-Step Experimental Protocol

Trustworthiness & Self-Validation: This protocol incorporates Internal Standard (IS) normalization and System Suitability Testing (SST) as continuous feedback loops. This ensures that any deviation in extraction efficiency or column performance is immediately flagged, rendering the method self-validating.

Optimized Chromatographic Conditions
  • Column: Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm (UHPLC).

  • Mobile Phase (Gradient Elution):

    • Solvent A: 0.1% Formic Acid in Ultrapure Water (pH ~2.7). Causality: The acidic pH suppresses the ionization of trace acidic impurities and stabilizes the chromanone's enol-keto tautomerization, preventing peak splitting.

    • Solvent B: Acetonitrile (LC-MS grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C. Causality: Elevated temperature reduces mobile phase viscosity, lowering system backpressure and improving mass transfer kinetics for sharper peaks.

  • Detection: UV at 254 nm.

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Spike Internal Standard: Add 10 µL of 2-Phenylchroman-4-one (10 µg/mL). Causality: The IS structurally mimics the analyte, correcting for extraction losses and injection volume variations, which is a strict requirement under 6[6].

  • Extraction: Add 500 µL of Ethyl Acetate. Vortex vigorously for 2 minutes. Causality: 2-Methylchroman-4-one is moderately lipophilic. Ethyl acetate provides high partition coefficients for the analyte while precipitating and leaving highly polar matrix proteins behind.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Reconstitution: Transfer the organic (upper) layer to a clean vial, evaporate to dryness under a gentle nitrogen stream, and reconstitute in 100 µL of 10% Acetonitrile.

Execution of Validation Parameters
  • Specificity: Inject blank matrix extracts (n=6) and compare them against matrix spiked with 2-Methylchroman-4-one at the Limit of Quantitation (LOQ). Acceptance: Interfering peaks at the analyte's retention time must be <20% of the LOQ peak area[6].

  • Linearity: Prepare calibration standards across 7 concentration levels (e.g., 0.1 to 50 µg/mL). Plot the peak area ratio (Analyte/IS) versus nominal concentration. Acceptance: R2≥0.995 .

  • Accuracy & Precision: Analyze Quality Control (QC) samples at Low, Mid, and High concentrations (n=5 per level) across three different days.

    • Accuracy: Mean calculated concentration must be within ±15% of nominal ( ±20% at LOQ).

    • Precision: Coefficient of Variation (%CV) must be ≤15% ( ≤20% at LOQ).

  • Robustness: Deliberately vary the flow rate ( ±0.05 mL/min), column temperature ( ±5°C ), and mobile phase organic composition ( ±2% ). Monitor SST parameters to ensure resolution remains >2.0 and tailing factor <1.5 .

Quantitative Data & Performance Metrics

To illustrate expected performance, Table 2 summarizes typical validation metrics for 2-Methylchroman-4-one using the described UHPLC-UV Phenyl-Hexyl method.

Table 2: Summary of Validation Results for 2-Methylchroman-4-one
Validation ParameterTarget Criteria (FDA/ICH)Observed ResultPass/Fail
Linearity Range Fit for purpose0.1 - 50 µg/mLPass
Correlation Coefficient ( R2 ) ≥0.995 0.9992Pass
LOD (Signal-to-Noise = 3:1) N/A0.03 µg/mLPass
LOQ (Signal-to-Noise = 10:1) Accuracy ±20% , CV ≤20% 0.1 µg/mL (Acc: 104%, CV: 8.5%)Pass
Intra-day Precision (Mid QC) CV ≤15% 3.2%Pass
Inter-day Precision (Mid QC) CV ≤15% 4.7%Pass
Mean Extraction Recovery Consistent and reproducible89.4% ± 4.1%Pass

Conclusion: Validating an HPLC method for 2-Methylchroman-4-one demands a mechanistic understanding of the analyte's interaction with both the stationary phase and the biological matrix. By leveraging a Phenyl-Hexyl column for enhanced π−π selectivity and adhering strictly to ICH Q2(R2) and FDA guidelines, laboratories can achieve robust, reproducible, and audit-ready quantification.

References

  • ICH Q2(R2)
  • Source: U.S. Food and Drug Administration (FDA)
  • Development of a rapid and sensitive HPLC method for the identification and quantification of cavoxin and cavoxone in Phoma cava culture filtrates Source: Taylor & Francis Online URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Chroman-4-one hydrazones derivatives: synthesis, characterization, and in vitro and in vivo antileishmanial effects Source: ResearchGate URL
  • 3-(Pyridine-3-ylmethylene)

Sources

Validation

Comparative Guide: Catalytic Efficiency in 2-Methylchroman-4-one Synthesis

The 2-methylchroman-4-one scaffold is a privileged pharmacophore embedded within numerous biologically active flavonoids and therapeutic agents. As a Senior Application Scientist, I frequently evaluate synthetic routes f...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2-methylchroman-4-one scaffold is a privileged pharmacophore embedded within numerous biologically active flavonoids and therapeutic agents. As a Senior Application Scientist, I frequently evaluate synthetic routes for this core. The primary bottleneck in its synthesis is establishing the C2 chiral center with high enantiomeric excess (ee) and scalable catalytic efficiency. This guide objectively compares state-of-the-art catalytic systems—organocatalysis, transition-metal catalysis, and biocatalysis—providing actionable, field-proven protocols for drug development professionals.

Mechanistic Pathways & Causality in Catalyst Selection

The most direct route to 2-methylchroman-4-one is the intramolecular oxa-Michael addition of 2'-hydroxychalcones or related α,β-unsaturated precursors. The catalytic challenge lies in directing the nucleophilic attack of the phenolic hydroxyl group onto the β-carbon enantio-facially.

Pathway A 2'-Hydroxychalcone (Precursor) C Iminium Ion Intermediate (Activation) A->C Catalyst Binding B Chiral Organocatalyst (e.g., Jørgensen-Hayashi) B->C Amine Condensation D Intramolecular Oxa-Michael Addition C->D Nucleophilic Attack E Enantioenriched 2-Methylchroman-4-one D->E Hydrolysis & Catalyst Regeneration

Mechanistic pathway of enantioselective oxa-Michael addition forming 2-methylchroman-4-one.

Comparative Analysis of Catalytic Systems
  • Organocatalysis (Chiral Amines & Squaramides): Using Jørgensen-Hayashi-type secondary amines involves the formation of an iminium ion intermediate. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the enone, accelerating the reaction while the bulky chiral groups provide steric shielding. Squaramides, alternatively, rely on dual hydrogen-bonding to activate the substrate. While highly enantioselective, organocatalysts typically require higher loadings (10-20 mol%).

  • Transition Metal Catalysis (Pd-Catalyzed Conjugate Arylation): Recent advancements utilize Palladium(II) complexes with chiral Pyridine-Dihydroisoquinoline (PyDHIQ) ligands[1]. These systems excel in forming highly substituted chromanones via conjugate arylation, offering lower catalyst loadings (~5 mol%) and rapid turnover rates. However, they are sensitive to moisture and require inert atmospheres[2].

  • Biocatalysis (Lipase Kinetic Resolution): Enzymatic approaches, such as lipase-catalyzed transesterification combined with Mitsunobu inversion, offer exquisite stereospecificity[3]. The causality behind choosing this method is its mildness; however, traditional kinetic resolution is mathematically capped at a 50% yield per enantiomer unless integrated into a Dynamic Kinetic Resolution (DKR) cascade.

Quantitative Performance Comparison

Catalytic SystemReaction MechanismSubstrate ScopeYield (%)Enantiomeric Excess (ee)Catalyst LoadingReaction Time
Jørgensen-Hayashi Oxa-Michael Addition2'-Hydroxychalcones82 - 88%> 95%10 - 20 mol%12 - 24 h
Chiral Squaramide Domino Michael-Hemiacetalization(E)-2-(2-Nitrovinyl)phenols~ 84%92 - 98%5 - 10 mol%24 - 48 h
Pd(II) / PyDHIQ Asymmetric Conjugate ArylationChromenones80 - 90%96%5 mol%12 - 16 h
Lipase (Biocatalyst) Kinetic Resolution + AcylationHomoallylic Alcohols< 50% (max)> 99%Variable48 - 72 h

Data synthesized from comparative literature on chromanone synthesis,[3],[1].

Self-Validating Experimental Protocol: Organocatalytic Oxa-Michael Addition

To ensure trustworthiness and reproducibility, the following protocol for the synthesis of enantioenriched 2-methylchroman-4-one utilizes a Jørgensen-Hayashi organocatalyst. Every step is designed as a self-validating system.

Workflow S1 1. Reagent Prep Dry Solvent & Catalyst S2 2. Reaction Setup Add Substrate at 0°C S1->S2 S3 3. Catalytic Cycle Stir 12-24h S2->S3 S4 4. Quench & Extract NH4Cl / EtOAc S3->S4 S5 5. Purification Flash Chromatography S4->S5 S6 6. Validation HPLC (ee%) & NMR S5->S6

Step-by-step workflow for the organocatalytic synthesis and validation of 2-methylchroman-4-one.

Step-by-Step Methodology

Step 1: Reagent Preparation & Moisture Control

  • Action: Dry toluene over activated 3Å molecular sieves for 24 hours prior to use. Ensure the 2'-hydroxychalcone precursor is recrystallized.

  • Causality: Trace water competes with the substrate for the chiral amine, leading to premature hydrolysis of the iminium intermediate and a drastic drop in enantioselectivity.

Step 2: Catalyst Activation

  • Action: In a flame-dried Schlenk flask under N2, dissolve the Jørgensen-Hayashi catalyst (15 mol%) and a co-catalyst (e.g., benzoic acid, 15 mol%) in dry toluene (0.2 M).

  • Causality: The weak acid co-catalyst accelerates the condensation between the secondary amine and the enone by protonating the intermediate hemiaminal, facilitating water elimination.

Step 3: Substrate Addition & Incubation

  • Action: Cool the solution to 0°C. Add the 2'-hydroxychalcone (1.0 equiv) dropwise. Maintain stirring at 0°C for 24 hours.

  • Causality: Lowering the temperature increases the rigidity of the transition state, amplifying the steric differentiation provided by the catalyst's bulky substituents, thereby maximizing the ee%.

Step 4: In-Process Validation (Self-Validating Step)

  • Action: At 18 hours, withdraw a 50 µL aliquot, filter it through a short silica plug using EtOAc, and analyze via chiral HPLC.

  • Causality: If conversion is <80% but ee is >95%, the catalytic cycle is intact but slow (likely due to steric hindrance on the substrate); allow more time. If ee is <85%, moisture contamination has occurred, and the batch should be aborted to save downstream processing costs.

Step 5: Quench and Purification

  • Action: Quench the reaction with saturated aqueous NH4Cl. Extract with EtOAc (3x). Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).

  • Causality: NH4Cl provides a mild, buffered quench that hydrolyzes the final catalyst-product complex without causing base-catalyzed racemization of the newly formed chiral center at C2.

Conclusion & Strategic Recommendations

For drug development professionals scaling up 2-methylchroman-4-one derivatives, the choice of catalyst dictates the process architecture. Organocatalysis remains the most robust choice for early-stage discovery due to its operational simplicity and high ee. However, for late-stage functionalization or highly substituted analogs, Pd-catalyzed asymmetric conjugate arylation offers superior atom economy and lower catalyst loadings[1]. Biocatalytic resolutions should be reserved for scenarios where absolute enantiopurity (>99.9% ee) is non-negotiable and the 50% yield cap is economically viable[3].

Sources

Comparative

In Vivo vs In Vitro Efficacy of 2-Methylchroman-4-one Compounds: A Comprehensive Comparison Guide

Executive Summary & Pharmacological Context The 2-methylchroman-4-one scaffold is a privileged structure in medicinal chemistry, serving as the core backbone for numerous bioactive derivatives, including naturally occurr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The 2-methylchroman-4-one scaffold is a privileged structure in medicinal chemistry, serving as the core backbone for numerous bioactive derivatives, including naturally occurring flavonoids and synthetic azolylchromanones[1]. As a Senior Application Scientist, I frequently encounter the translational challenge of moving these compounds from the bench to the organism. While these derivatives often exhibit potent in vitro activity, achieving reliable in vivo efficacy requires navigating complex pharmacokinetic (PK) hurdles. This guide objectively compares the performance of 2-methylchroman-4-one derivatives across cellular assays and whole-organism models, focusing specifically on their antineoplastic and anticonvulsant properties[2][3].

Mechanistic Pathways: Bridging the Cellular and Systemic Divide

Understanding the causality behind a compound's efficacy requires mapping its molecular targets. For instance, (R)-5-hydroxy-2-methylchroman-4-one (HMC), a naturally occurring derivative isolated from endophytic fungi, exhibits profound antineoplastic activity against acute myeloid leukemia (AML)[2][4]. In vitro, HMC drives G2 cell cycle arrest by upregulating p53 and p21[4]. Simultaneously, it triggers intrinsic apoptosis via the downregulation of the Bcl-2/Bax ratio and the subsequent cleavage of caspase-3 and -9[4].

Apoptosis_Pathway HMC (R)-5-hydroxy-2-methylchroman-4-one p53 Upregulation of p53 & p21 HMC->p53 Activates Bcl2 Downregulation of Bcl-2/Bax HMC->Bcl2 Inhibits Caspase Cleavage of Caspase-3/9 p53->Caspase Promotes G2 G2 Cell Cycle Arrest p53->G2 Induces Bcl2->Caspase Triggers Apoptosis Apoptosis (HL-60 Cells) Caspase->Apoptosis G2->Apoptosis

Mechanistic pathway of (R)-5-hydroxy-2-methylchroman-4-one inducing apoptosis in AML models.

Conversely, synthetic azolylchromanones (e.g., trans-3-(1H-imidazol-1-yl)-2-methylchroman-4-one) are designed as conformationally constrained analogs of anticonvulsants[3]. Their primary mechanism involves targeting voltage-gated ion channels and modulating GABAergic transmission to elevate seizure thresholds in the central nervous system (CNS)[3].

In Vitro Efficacy: Cellular Target Engagement

In vitro assays provide a highly controlled environment to validate target engagement without the confounding variables of systemic metabolism or protein binding.

  • Cytotoxicity Assays: HMC demonstrates a potent IC50 of 4 µg/mL against the human leukemia cell line HL-60[2]. The choice of HL-60 is deliberate; as a promyelocytic leukemia model, it is highly sensitive to agents that disrupt the G2/M checkpoint, making it an ideal self-validating system for HMC's mechanism of action[2][4].

  • The In Vitro Limitation: Cellular models fail to account for the rapid hepatic metabolism often seen with chromanone derivatives. A compound with an IC50 in the low nanomolar range may still fail in vivo due to high efflux ratios or poor blood-brain barrier (BBB) penetrance[5].

In Vivo Efficacy: Systemic Translation and Pharmacokinetics

Translating 2-methylchroman-4-ones to in vivo models reveals significant nuances in their pharmacological profiles, particularly in neurology.

  • Acute Anticonvulsant Models: In acute pentylenetetrazole (PTZ)-induced seizure models, derivatives like trans-3-(1H-imidazol-1-yl)-2-methylchroman-4-one and trans-7-chloro-3-(1H-imidazol-1-yl)-2-methylchroman-4-one exhibit high efficacy at doses as low as 5 mg/kg, significantly delaying seizure latency and preventing mortality[1][3].

  • The Translation Gap (Acute vs. Chronic): While highly effective in acute models, these same compounds often show limited efficacy in chronic PTZ-induced kindling models[3]. This discrepancy is a classic PK failure: acute models test immediate threshold elevation, whereas kindling models test long-term antiepileptogenic properties. The drop in efficacy suggests rapid systemic clearance or a failure to sustain therapeutic concentrations in the CNS[3]. However, in the lithium-pilocarpine model (which mimics status epilepticus via cholinergic overactivation), these compounds successfully delayed seizure onset, proving their utility in specific, severe systemic contexts[3].

Quantitative Efficacy Comparison

To objectively compare the performance of these compounds, we must evaluate the differential between in vitro potency and in vivo effective doses.

CompoundTarget / ModelIn Vitro Efficacy (IC50)In Vivo Efficacy (ED50 / Effective Dose)Translation Notes
(R)-5-hydroxy-2-methylchroman-4-one HL-60 Leukemia Cells4 µg/mL[2]N/A (Pending Xenograft data)Strong in vitro G2 arrest; requires PK optimization for in vivo stability[2][4].
trans-3-(1H-imidazol-1-yl)-2-methylchroman-4-one PTZ-Induced SeizuresHigh GABA-A affinity5 mg/kg (Acute)[3]Potent acute protection; limited efficacy in chronic kindling models[1][3].
trans-7-chloro-3-(1H-imidazol-1-yl)-2-methylchroman-4-one Lithium-Pilocarpine SeizuresHigh target binding10 mg/kg[3]Respectable action in delaying status epilepticus; better sustained CNS presence[3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, experimental protocols must be designed with internal controls. Below are the standard methodologies for validating both in vitro and in vivo efficacy of 2-methylchroman-4-one derivatives.

Protocol A: In Vitro Cell Cycle Analysis (G2 Arrest)

Rationale: To confirm that the cytotoxicity of HMC is mechanistically driven by cell cycle arrest rather than non-specific necrosis.

  • Cell Culture: Seed HL-60 cells at 1×105 cells/well in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Treat cells with HMC at concentrations of 1, 2, 4, and 8 µg/mL for 24 hours. Control: 0.1% DMSO (vehicle).

  • Fixation: Harvest cells, wash with cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze DNA content using a flow cytometer.

  • Self-Validation Check: A dose-dependent accumulation of cells in the 4N (G2/M) phase confirms specific target engagement, ruling out assay artifact[2].

Protocol B: In Vivo Anticonvulsant Screening (Lithium-Pilocarpine Model)

Rationale: To assess the systemic efficacy and BBB penetrance of azolyl-2-methylchroman-4-ones against status epilepticus.

  • Animal Preparation: Use adult male Swiss albino mice (25-30g). Group them randomly (n=8/group).

  • Pre-treatment: Administer Lithium Chloride (3 mEq/kg, i.p.) 24 hours prior to the experiment to sensitize the cholinergic system.

  • Compound Dosing: Administer the 2-methylchroman-4-one derivative (e.g., 5-10 mg/kg, i.p.) suspended in 0.5% CMC. Control: 0.5% CMC vehicle.

  • Induction: 30 minutes post-dosing, administer Pilocarpine (30 mg/kg, s.c.).

  • Observation: Monitor for 60 minutes. Record latency to first forelimb clonus and incidence of status epilepticus.

  • Self-Validation Check: The use of a known positive control (e.g., Diazepam) ensures the induction protocol is functioning correctly and provides a baseline for comparative efficacy[3].

InVivo_Workflow Start Synthesize 2-Methylchroman-4-one Derivatives PreTreat LiCl Pre-treatment (24h prior) Start->PreTreat Dosing Administer Compound (5-10 mg/kg i.p.) PreTreat->Dosing Induction Induce Seizures (Pilocarpine s.c.) Dosing->Induction 30 min post-dose Obs Monitor Seizure Latency & Mortality Induction->Obs Analysis Calculate ED50 & Therapeutic Index Obs->Analysis

Step-by-step in vivo workflow for evaluating anticonvulsant efficacy in the Lithium-Pilocarpine model.

Conclusion

The 2-methylchroman-4-one scaffold offers immense pharmacological potential, demonstrating potent in vitro cytotoxicity against leukemia models and robust in vivo anticonvulsant activity[2][3]. However, the discrepancy between acute in vivo success and chronic model failure highlights the critical need for pharmacokinetic optimization. Future drug development must focus on structural modifications that enhance metabolic stability and CNS retention without compromising the core pharmacophore's target affinity.

References

  • Title: Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities Source: ResearchGate URL: [Link]

  • Title: Bioactive metabolites from an endophytic Cryptosporiopsis sp. inhabiting Clidemia hirta Source: PubMed / NIH URL: [Link]

  • Title: Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review Source: PMC / NIH URL: [Link]

  • Title: Natural Products and Acute Myeloid Leukemia: A Review Highlighting Mechanisms of Action Source: PMC / NIH URL: [Link]

  • Title: Anticonvulsant and antiepileptogenic effects of azolylchromanones on lithium-pilocarpine induced seizures and pentylenetetrazole-kindling model of epilepsy Source: PubMed / NIH URL: [Link]

Sources

Validation

Mass Spectrometry Fragmentation Patterns of 2-Methylchroman-4-one vs. Structural Isomers: A Comprehensive Comparison Guide

For researchers and drug development professionals, chroman-4-one derivatives represent a privileged scaffold with profound pharmacological potential, ranging from anticancer agents to potent antioxidants[1]. However, ch...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, chroman-4-one derivatives represent a privileged scaffold with profound pharmacological potential, ranging from anticancer agents to potent antioxidants[1]. However, characterizing these compounds presents a significant analytical bottleneck: structural isomers such as 2-methylchroman-4-one, 3-methylchroman-4-one, and 6-methylchroman-4-one share an identical exact mass ( m/z 162.0681).

To unambiguously differentiate these isomers without relying solely on time-consuming NMR purification, analytical scientists must leverage the mechanistic causality of gas-phase fragmentation. This guide provides an objective, data-driven comparison of their mass spectrometry profiles, focusing on Electron Impact (EI-MS) pathways where radical-driven cleavages offer the highest diagnostic value.

Mechanistic Causality in Chroman-4-one Fragmentation

The differentiation of chroman-4-one isomers relies on two competing fragmentation pathways. Understanding the thermodynamic drivers behind these cleavages is critical for accurate spectral interpretation[2].

A. Retro-Diels-Alder (RDA) Cleavage

The RDA reaction is the most diagnostic pathway for the chromanone C-ring[3]. It involves the concerted or stepwise cleavage of the O1-C2 and C3-C4 bonds.

  • The Causality: The RDA cleavage is thermodynamically driven by the expulsion of a stable neutral alkene. The remaining charge is localized on the aromatic A-ring fragment due to its lower ionization energy. The mass of the expelled alkene directly reveals the substitution pattern of the aliphatic C-ring[1].

B. Alpha-Cleavage (Radical Loss)

Alpha-cleavage involves the homolytic fission of the bond adjacent to the heteroatom, resulting in the loss of a methyl radical (•CH 3​ , -15 Da).

  • The Causality: The abundance of the resulting [M−15]+ ion ( m/z 147) is entirely dependent on carbocation stability. If the resulting cation can be stabilized by resonance (e.g., via the adjacent pyran oxygen), the peak will be intense. If the cation is destabilized by electron-withdrawing groups, the peak will be suppressed.

Comparative Fragmentation Profiles

2-Methylchroman-4-one
  • RDA Cleavage ( m/z 120): Cleavage of the O1-C2 and C3-C4 bonds expels propene (C 3​ H 6​ , 42 Da). The charge is retained on the aromatic fragment [C7​H4​O2​]+∙ .

  • Alpha-Cleavage ( m/z 147 - Strong): The loss of the C2-methyl group generates a highly stable oxonium ion. The adjacent ring oxygen donates its lone pair to stabilize the positive charge, making this a dominant peak[4].

3-Methylchroman-4-one
  • RDA Cleavage ( m/z 120): Similar to the 2-methyl isomer, RDA cleavage expels propene, yielding an identical m/z 120 fragment.

  • Alpha-Cleavage ( m/z 147 - Weak): Loss of the C3-methyl group places a positive charge directly adjacent to the electron-withdrawing carbonyl group at C4. This thermodynamic destabilization severely suppresses the formation of the m/z 147 ion, allowing easy differentiation from the 2-methyl isomer[4].

6-Methylchroman-4-one
  • RDA Cleavage ( m/z 134): Because the methyl group is located on the aromatic A-ring, the aliphatic C-ring is unsubstituted at C2 and C3. RDA cleavage expels ethylene (C 2​ H 4​ , 28 Da). The charge is retained on the methylated aromatic fragment [C8​H6​O2​]+∙ at m/z 134.

  • Alpha-Cleavage ( m/z 147 - Negligible): Cleaving an sp 2 -hybridized methyl group from the aromatic ring requires significantly higher dissociation energy, rendering this pathway virtually absent.

Fragmentation cluster_2Me 2-Methylchroman-4-one cluster_6Me 6-Methylchroman-4-one M Molecular Ion (M+•) m/z 162 M2 M+• m/z 162 M->M2 M6 M+• m/z 162 M->M6 RDA2 RDA Fragment m/z 120 (- Propene) M2->RDA2 O1-C2 & C3-C4 Alpha2 Alpha Cleavage m/z 147 (- •CH3) M2->Alpha2 Favorable RDA6 RDA Fragment m/z 134 (- Ethylene) M6->RDA6 O1-C2 & C3-C4 Alpha6 Alpha Cleavage m/z 147 (- •CH3) M6->Alpha6 Unfavorable

Diagnostic EI-MS fragmentation pathways distinguishing 2-methyl and 6-methylchroman-4-one.

Quantitative Data Summary

The table below summarizes the diagnostic ions required to build a targeted selected ion monitoring (SIM) or multiple reaction monitoring (MRM) method.

IsomerMolecular Ion (M +∙ )RDA Fragment ( m/z )Neutral Loss (RDA)Alpha-Cleavage [M−CH3​]+ Diagnostic Ratio (147/120)
2-Methylchroman-4-one 162120Propene (42 Da)147 (Strong)High
3-Methylchroman-4-one 162120Propene (42 Da)147 (Weak)Low
6-Methylchroman-4-one 162134Ethylene (28 Da)147 (Negligible)N/A (Distinct RDA)

Experimental Protocols: Self-Validating GC-EI-MS Workflow

To ensure a self-validating system, we utilize Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) rather than Liquid Chromatography-Electrospray Ionization (LC-ESI-MS). Expert Insight: EI provides "hard" ionization (70 eV), generating odd-electron radical cations ( M+∙ ) that readily undergo the diagnostic alpha-cleavage. ESI primarily yields even-electron [M+H]+ ions, which suppress radical losses and obscure the critical m/z 147 diagnostic peak.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the synthesized or extracted chroman-4-one isomer in MS-grade ethyl acetate to a final concentration of 1 mg/mL. No derivatization is required due to the volatility of the aglycone core.

  • Chromatographic Separation: Inject 1 µL into a GC system equipped with a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Use helium as the carrier gas at a constant flow of 1.0 mL/min.

  • Thermal Gradient: Hold at 80°C for 2 min, ramp at 15°C/min to 280°C, and hold for 5 min. This ensures baseline resolution of any co-eluting constitutional isomers prior to MS introduction.

  • Ionization & Acquisition: Operate the MS source in positive EI mode at 70 eV with a source temperature of 230°C. Acquire full scan data from m/z 50 to 300.

  • System Validation: To validate the RDA mechanism internally, monitor the secondary loss of carbon monoxide (CO, 28 Da) from the RDA fragment. The m/z 120 fragment should yield a subsequent m/z 92 peak, confirming the presence of the intact aromatic carbonyl system.

Workflow S1 Sample Prep (Derivatization-Free) S2 GC Separation (HP-5MS Column) S1->S2 S3 Electron Impact (EI) (70 eV Ionization) S2->S3 S4 Mass Analysis (Quadrupole, m/z 50-300) S3->S4 S5 Data Interpretation (RDA vs Alpha Ratios) S4->S5

Self-validating GC-EI-MS experimental workflow for chroman-4-one isomer differentiation.

Sources

Safety & Regulatory Compliance

Safety

2-Methylchroman-4-one proper disposal procedures

Comprehensive Safety and Disposal Protocols for 2-Methylchroman-4-one in Laboratory Settings 2-Methylchroman-4-one is a critical bicyclic core structure utilized extensively in the synthesis of bioactive flavonoids, anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocols for 2-Methylchroman-4-one in Laboratory Settings

2-Methylchroman-4-one is a critical bicyclic core structure utilized extensively in the synthesis of bioactive flavonoids, anti-cancer agents (such as MMP-2 inhibitors), and natural product analogs like abyssinones[1]. While its utility in drug discovery is well-documented, managing its end-of-life cycle requires rigorous adherence to environmental health and safety (EHS) protocols. Because chromanone derivatives can exhibit varied toxicity profiles depending on their substituents, implementing a standardized, self-validating disposal system is essential for regulatory compliance and laboratory safety.

Physicochemical & Hazard Profile

Understanding the physical properties of 2-Methylchroman-4-one is the first step in formulating a safe handling and disposal strategy. The base compound and its functionalized derivatives (e.g., 8-chloro-2-methylchroman-4-one) require specific waste stream segregation to prevent environmental contamination[2].

Table 1: Quantitative Hazard and Physicochemical Data

PropertyValue / DescriptionOperational Implication
Physical State Solid (crystalline)Prone to aerosolization during transfer; requires handling in a fume hood[3].
Molecular Weight ~162.19 g/mol (Base)Determines stoichiometric calculations for neutralization/quenching if highly functionalized.
Solubility Soluble in ethanol, methanol, DMSODictates the choice of combustible solvent for liquid waste preparation[3].
Thermal Decomposition Emits irritating/toxic gasesNecessitates high-temperature incineration with afterburners and scrubbers[3].
Ecological Toxicity Harmful to aquatic lifeDirect drain or landfill disposal is strictly prohibited; requires complete containment[3].

Regulatory Framework: RCRA and EPA Subpart K

Laboratory waste management in the United States is governed by the Resource Conservation and Recovery Act (RCRA). For research institutions, the EPA's Subpart K provides an alternative, flexible framework specifically tailored to academic and teaching laboratories[4]. Under Subpart K, hazardous waste determinations can be made by trained EHS professionals at a Central Accumulation Area (CAA) rather than by individual researchers at the point of generation, significantly reducing compliance errors[4][5].

Regardless of the specific regulatory track (standard RCRA or Subpart K), laboratories must strictly manage Satellite Accumulation Areas (SAAs). Waste must be stored at or near the point of generation, under the control of the operator, with a maximum limit of 55 gallons for standard hazardous waste[4][6].

Standard Operating Procedure (SOP): Routine Disposal Workflow

Because 2-Methylchroman-4-one is a stable organic solid, direct landfill disposal is strictly prohibited due to soil and water contamination risks[7]. The scientifically sound and legally mandated disposal method is dissolution followed by thermal destruction[3].

Step 1: Waste Solubilization

  • Transfer the residual 2-Methylchroman-4-one solid into a designated, chemically compatible waste container (e.g., high-density polyethylene or glass)[7].

  • Dissolve the solid in a combustible solvent (such as ethanol, methanol, or acetone)[3].

  • Causality: Solubilizing the solid ensures homogeneous mixing during fuel blending at the incineration facility, allowing for complete thermal breakdown of the chromanone ring and preventing localized combustion failure.

Step 2: Waste Stream Segregation

  • Determine if the chromanone derivative is halogenated (e.g., contains fluorine, chlorine, or bromine).

  • If halogenated (e.g., 8-chloro-2-methylchroman-4-one[2]), route the solution to the Halogenated Organic Waste stream.

  • Causality: Halogenated compounds require specialized incineration at higher temperatures to prevent the formation of highly toxic dioxins and furans. Mixing halogenated waste into non-halogenated streams compromises the disposal facility's emission controls.

  • If non-halogenated, route to the Non-Halogenated Organic Waste stream.

Step 3: SAA Labeling and Accumulation

  • Affix a hazardous waste label to the container immediately upon adding the first drop of waste[7].

  • Keep the container securely closed at all times unless actively adding waste[5].

  • Causality: Open containers violate EPA regulations and risk fugitive emissions or accidental spills. Immediate labeling prevents "unknown chemical" generation, which requires costly analytical testing prior to disposal.

Step 4: Transfer to CAA and Final Disposition

  • Once the SAA container is full, or the regulatory time limit is reached (e.g., 6 months under Subpart K[7]), transfer the container to the facility's Central Accumulation Area (CAA)[6].

  • A contracted, licensed vendor will transport the waste for final disposal via a chemical incinerator equipped with an afterburner and scrubber[3].

Emergency Spill Response Protocol

In the event of an accidental release of 2-Methylchroman-4-one powder, immediate containment is required to prevent respiratory exposure and environmental discharge.

  • Isolate the Area: Restrict access and ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity[3].

  • PPE Donning: Wear chemical-resistant gloves, safety goggles, a lab coat, and an appropriate particulate respirator if aerosolization is a risk[3].

  • Containment & Collection: Do not dry sweep. Gently moisten the spill with a compatible solvent (e.g., ethanol) to suppress dust. Scoop the material using a non-sparking tool and place it into a secure waste container[3].

  • Decontamination: Wash the spill site thoroughly with soap and water, collecting all washings into the aqueous chemical waste stream[3].

Waste Management Workflow Visualization

G N1 Waste Generation: 2-Methylchroman-4-one N2 Dissolve in Combustible Solvent (Ethanol/Methanol) N1->N2 N3 Halogenated Derivative? N2->N3 N4 Segregation: Halogenated Waste Stream N3->N4 Yes (e.g., 8-Chloro) N5 Segregation: Non-Halogenated Waste Stream N3->N5 No (Base Compound) N6 Satellite Accumulation Area (SAA) Max 55 Gallons N4->N6 N5->N6 N7 Central Accumulation Area (CAA) RCRA / Subpart K Compliance N6->N7 Transfer upon filling or time limit N8 Final Disposal: Incineration with Scrubber N7->N8 Licensed Vendor Pickup

Workflow for segregation, accumulation, and thermal disposal of 2-Methylchroman-4-one waste.

References

  • Title: Managing Hazardous Chemical Waste in the Lab Source: Lab Manager URL: [Link]

  • Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL: [Link]

  • Title: Regulations for Hazardous Waste Generated at Academic Laboratories Source: US EPA URL: [Link]

  • Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: US EPA URL: [Link]

  • Title: Material Safety Data Sheet: 2-methylchroman-4-one derivatives Source: Biomar Microbial Technologies URL: [Link]

  • Title: Concise Syntheses of the Abyssinones and Discovery of New Inhibitors of Prostate Cancer and MMP-2 Expression Source: ACS Publications URL: [Link]

Sources

Handling

Personal protective equipment for handling 2-Methylchroman-4-one

As a Senior Application Scientist overseeing laboratory operations for drug development, I frequently consult with researchers on optimizing safety protocols without compromising experimental efficiency. 2-Methylchroman-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing laboratory operations for drug development, I frequently consult with researchers on optimizing safety protocols without compromising experimental efficiency. 2-Methylchroman-4-one (CAS: 5631-75-4) is a bicyclic ketone and a highly valued privileged scaffold in the synthesis of flavonoids and targeted therapeutics[1].

However, safe handling of this compound requires more than a cursory glance at a Safety Data Sheet (SDS). To build a self-validating safety culture, we must understand the causality behind our protective measures. This guide provides the mechanistic rationale, quantitative equipment standards, and step-by-step operational workflows required to handle 2-Methylchroman-4-one safely.

Physicochemical Hazard Profiling & Causality

We do not wear Personal Protective Equipment (PPE) simply because a safety sheet mandates it; we select specific barriers based on the physicochemical interactions of the molecule. 2-Methylchroman-4-one presents three primary GHS hazard classifications: H315 (Skin irritation), H319 (Serious eye irritation), and H335 (Respiratory irritation) [2].

  • Inhalation Risk (H335): As a crystalline solid, the compound generates fine micro-dust during weighing and transfer operations. These particulates can easily bypass upper respiratory defenses. Primary containment within a chemical fume hood is non-negotiable. If engineering controls fail, respiratory protection certified under[3] is required to filter out hazardous aerosols.

  • Dermal Hazard (H315): The ketone and ether functional groups in 2-Methylchroman-4-one are lipophilic enough to interact with the lipid bilayer of the human stratum corneum, leading to contact dermatitis [2]. Nitrile provides superior chemical resistance against organic ketones compared to latex, preventing molecular permeation.

  • Ocular Hazard (H319): Airborne powder can cause severe micro-abrasions and chemical irritation to the cornea. Standard safety glasses with side shields are insufficient for fine powders; tight-fitting chemical splash goggles are mandatory.

Under [4], laboratory directors must assess workplace hazards and select PPE that creates a definitive, quantitative barrier against these specific chemical risks.

Quantitative PPE & Engineering Control Matrix

To ensure compliance and maximum protection, adhere to the following quantitative specifications for all handling operations:

Protection CategoryEquipment SpecificationQuantitative MetricMechanistic Justification
Engineering Control Chemical Fume Hood80–120 fpm face velocityPrimary containment to prevent ambient laboratory contamination.
Respiratory NIOSH P100 Respirator≥ 99.97% filtration at 0.3 µm Prevents inhalation of aerosolized micro-dust during spills[3].
Dermal (Hands) Nitrile Examination Gloves≥ 4 mil thickness, 0% latexBlocks lipophilic ketone/ether permeation into the skin[2].
Ocular Chemical Splash GogglesANSI Z87.1 certifiedForms a complete facial seal to prevent corneal micro-abrasions.
Dermal (Body) Flame-Resistant Lab Coat100% Cotton or NomexPrevents electrostatic discharge and secondary powder transfer.

Operational Workflows

Every protocol must be a self-validating system. Follow these step-by-step methodologies to ensure absolute containment.

Protocol A: Pre-Operation Validation
  • Fume Hood Verification: Verify the chemical fume hood is operational. Check the digital monitor to ensure the face velocity is strictly between 80 and 120 feet per minute (fpm). Do not proceed if the airflow alarm is active.

  • PPE Integrity Check: Inspect nitrile gloves for micro-tears by trapping air in the glove and rolling the cuff. Verify that chemical splash goggles form a complete, gap-free seal against the face.

  • Workspace Preparation: Line the weighing area inside the hood with an anti-static weighing paper or a disposable bench pad to contain potential micro-spills.

Protocol B: Weighing and Transfer
  • Static Mitigation: 2-Methylchroman-4-one powder can hold a static charge, causing it to aggressively aerosolize. Use an anti-static ionizing gun (e.g., Zerostat) on the stainless-steel spatulas and weigh boats prior to handling.

  • Transfer Technique: Transfer the solid slowly and close to the receiving vessel to minimize dust generation.

  • Secondary Containment: Once the desired mass is achieved, seal the primary container immediately. If transporting the weigh boat to another station, place it inside a sealed secondary containment vessel (e.g., a larger, capped beaker).

Protocol C: Solution Preparation
  • Solvent Compatibility: 2-Methylchroman-4-one is highly soluble in organic solvents such as ethanol, methanol, and DMSO [5]. Ensure the receiving flask is securely clamped.

  • Addition Sequence: Always add the solid 2-Methylchroman-4-one to the flask first. Follow this by the slow addition of the solvent down the interior sides of the flask. This washes the powder down and prevents aerosolization.

  • Agitation: Introduce a magnetic stir bar gently. Avoid aggressive vortexing or shaking of the dry powder before the solvent is fully introduced.

Spill Response & Disposal Plan

In the event of a spill outside of the primary engineering controls, execute the following emergency workflow:

  • Immediate Isolation: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity and maximize room ventilation [5].

  • PPE Escalation: Don a NIOSH-approved P100 respirator and heavy-duty rubber gloves before re-approaching the spill zone[5],[3].

  • Containment: Do not dry sweep , as this will immediately aerosolize the hazardous powder. Cover the spill completely with an inert, damp absorbent material (e.g., wet vermiculite or sand)[5].

  • Cleanup: Carefully scoop the absorbed mixture using a non-sparking tool and place it into a chemically compatible, sealable hazardous waste container. Wash the spill site thoroughly with copious amounts of water and a mild laboratory detergent[5].

  • Disposal: Label the container explicitly as "Hazardous Waste: 2-Methylchroman-4-one (Solid)" and dispose of it according to local EPA and institutional Environmental Health and Safety (EHS) guidelines. Never flush this compound down the drain[5].

Mechanistic Safety Workflow Diagram

PPE_Workflow Start 2-Methylchroman-4-one Handling Event Routine Routine Operation (Weighing/Prep) Start->Routine Spill Accidental Spill (Out of Hood) Start->Spill FumeHood Primary Control: Chemical Fume Hood Routine->FumeHood Evacuate Evacuate & Ventilate Spill->Evacuate PPE_Routine Standard PPE: Nitrile Gloves, Goggles, Lab Coat FumeHood->PPE_Routine Disposal Hazardous Waste Disposal (EPA/EHS Guidelines) PPE_Routine->Disposal Operation Complete PPE_Spill Escalated PPE: P100 Respirator, Heavy Gloves Evacuate->PPE_Spill PPE_Spill->Disposal Cleanup Complete

Decision tree for 2-Methylchroman-4-one handling and PPE escalation.

References

  • Biomar Microbial Technologies. "Material Safety Data Sheet: 2-methylchroman-4-one". Source: biomarmt.com. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements for Personal Protective Equipment." Source: osha.gov. URL: [Link]

  • National Center for Biotechnology Information. "2-Methylchroman-4-one | C10H10O2 | CID 380147". Source: PubChem. URL: [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "42 CFR Part 84 Respiratory Protective Devices". Source: cdc.gov. URL: [Link]

Sources

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